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  • Product: Methyl 2,4-dimethoxyquinazoline-7-carboxylate
  • CAS: 1799412-43-3

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Abstract This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a key heterocyclic scaffold with significant potential in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Recognizing the absence of a direct, one-pot synthesis in established literature, this paper outlines a robust, three-step synthetic pathway. The proposed route begins with the commercially available Dimethyl 2-aminoterephthalate, proceeds through the formation of a quinazoline-2,4-dione intermediate, followed by chlorination to a versatile dichloroquinazoline species, and culminates in a nucleophilic substitution to yield the target compound. Each step is detailed with in-depth procedural instructions, mechanistic insights, and troubleshooting advice, reflecting field-proven expertise. This document serves as a practical manual for researchers and professionals engaged in the synthesis of complex quinazoline derivatives.

Introduction: The Quinazoline Scaffold

The quinazoline framework is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, featuring methoxy groups at the C2 and C4 positions and a carboxylate at C7, presents a unique scaffold for further chemical elaboration in drug discovery programs. The methoxy groups modulate the electronic properties of the quinazoline ring, while the C7-carboxylate provides a versatile handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).

Proposed Synthetic Pathway: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target compound, Methyl 2,4-dimethoxyquinazoline-7-carboxylate, suggests a reliable three-step approach starting from a commercially available substituted anthranilate. This strategy leverages well-established, high-yielding transformations common in heterocyclic chemistry.

The core logic is as follows:

  • Step 3 (Final Transformation): The target 2,4-dimethoxyquinazoline is readily accessible from a 2,4-dichloroquinazoline precursor via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. This is a standard and highly efficient method for introducing alkoxy groups onto an activated heterocyclic system.[4][5]

  • Step 2 (Intermediate Chlorination): The 2,4-dichloroquinazoline intermediate can be synthesized from a quinazoline-2,4-dione (a benzoyleneurea derivative) using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[6][7][8][9][10][11] This reaction converts the keto groups of the dione into more reactive chloro groups.

  • Step 1 (Ring Formation): The foundational quinazoline-2,4-dione ring system can be constructed by the cyclocondensation of an appropriate 2-aminobenzoate derivative with a carbonyl source, such as urea or potassium cyanate.[12][13][14][15][16][17][18]

Based on this analysis, the most efficient forward synthesis commences with Dimethyl 2-aminoterephthalate . This starting material possesses the required amine and the precursor to the C7-carboxylate in the correct positions.

The overall proposed workflow is visualized below:

G start Dimethyl 2-aminoterephthalate inter1 Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate start->inter1 Urea, Heat inter2 Methyl 2,4-dichloroquinazoline-7-carboxylate inter1->inter2 POCl₃, DMF (cat.) product Methyl 2,4-dimethoxyquinazoline-7-carboxylate inter2->product NaOMe, MeOH

Figure 1: Proposed synthetic workflow for Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Intermediate 1)

Principle: This step involves the cyclocondensation reaction between the primary amine of Dimethyl 2-aminoterephthalate and urea. At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the amine to form a urea derivative. Subsequent intramolecular cyclization with the adjacent ester group, accompanied by the loss of methanol, yields the stable quinazoline-2,4-dione ring system.[19][20][21][22][23]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Dimethyl 2-aminoterephthalate209.1910.0 g47.81.0
Urea60.0628.7 g47810.0

Procedure:

  • Combine Dimethyl 2-aminoterephthalate (10.0 g, 47.8 mmol) and urea (28.7 g, 478 mmol) in a 250 mL round-bottom flask.

  • Thoroughly mix the solids with a glass rod.

  • Fit the flask with a reflux condenser and an air outlet leading to a gas trap (to handle evolved ammonia).

  • Heat the mixture in an oil bath to 190-200 °C. The solids will melt to form a homogenous liquid, which will gradually solidify again as the reaction progresses.

  • Maintain the temperature for 3-4 hours. Monitor the reaction's completion by TLC (e.g., 10% MeOH in DCM, visualizing with UV light).

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • Work-up: Carefully add 100 mL of 2 M sodium hydroxide solution to the solid mass. Heat the mixture with stirring to dissolve the product, forming its sodium salt.

  • Filter the hot solution to remove any insoluble byproducts.

  • Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A fine precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as a white to off-white solid.

Step 2: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate (Intermediate 2)

Principle: This reaction converts the quinazoline-2,4-dione into the significantly more reactive 2,4-dichloro derivative. Phosphoryl chloride (POCl₃) serves as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.[24][25][26]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 1220.188.0 g36.31.0
Phosphoryl Chloride (POCl₃)153.3380 mL-Solvent
N,N-Dimethylformamide (DMF)73.090.5 mL-Catalyst

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl gas), add Intermediate 1 (8.0 g, 36.3 mmol).

  • Carefully add phosphoryl chloride (80 mL), followed by the catalytic amount of DMF (0.5 mL).

  • Heat the suspension to reflux (approx. 110 °C) in an oil bath with magnetic stirring. The reaction mixture should become a clear solution as the starting material is consumed.

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and must be done cautiously in a fume hood.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like toluene or ethanol to afford Methyl 2,4-dichloroquinazoline-7-carboxylate as a crystalline solid.[24]

Step 3: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate (Final Product)

Principle: The final step is a double nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system makes the chlorine atoms at positions C2 and C4 highly susceptible to displacement by nucleophiles. The methoxide ion (CH₃O⁻) from sodium methoxide acts as the nucleophile, replacing both chlorine atoms to yield the desired product. The C4 position is generally more reactive and is substituted first, followed by the C2 position.[27][28][29]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 2257.077.0 g27.21.0
Sodium Methoxide (25% in MeOH)54.02~15 mL~68.0~2.5
Methanol (Anhydrous)32.04100 mL-Solvent

Procedure:

  • Dissolve Intermediate 2 (7.0 g, 27.2 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add sodium methoxide solution (25% w/w in methanol, ~15 mL, ~68.0 mmol) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 2-3 hours.

  • Monitor the reaction's progress by TLC. The product spot should be significantly less polar than the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-water.

  • The product will precipitate as a white solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold water (3 x 30 mL) and dry under vacuum.

  • Recrystallization from ethanol or ethyl acetate/hexane can be performed if higher purity is required, yielding Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a pure, crystalline solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the number and environment of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This guide details a logical and robust three-step synthesis for Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a valuable scaffold for pharmaceutical research. By leveraging a series of well-documented and reliable chemical transformations—cyclocondensation, chlorination, and nucleophilic substitution—this protocol provides a clear and reproducible pathway for obtaining the target molecule in good yield. The insights into the causality of each step and the detailed procedural guidance are intended to empower researchers in the successful synthesis and further exploration of novel quinazoline derivatives.

References

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.
  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. ResearchGate.
  • Methods for synthesis of substituted quinazolin-2,4-diones. ResearchGate.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PubMed.
  • Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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  • POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate.
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  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
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  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN‑4THIONE BASED ON ANTHRANYL ACID. CyberLeninka.
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  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate.
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  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. ResearchGate.
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  • Process for the preparation of alkyl-ureas. Google Patents.
  • asym-DIMETHYLUREA. Organic Syntheses Procedure.
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  • Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. Pearson.
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Sources

Exploratory

An In-Depth Technical Guide to Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Executive Summary: This document provides a comprehensive technical overview of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a heterocyclic compound belonging to the quinazoline family. The quinazoline core is recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a heterocyclic compound belonging to the quinazoline family. The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] This guide, intended for researchers, chemists, and drug development professionals, delineates the compound's core chemical properties, predicted spectroscopic profile, a proposed synthetic pathway grounded in established reactivity principles, and its potential for chemical derivatization. By synthesizing data from analogous structures and well-documented reaction mechanisms, this paper serves as a foundational resource for leveraging this molecule in synthetic and medicinal chemistry programs.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern drug discovery, with its derivatives exhibiting a vast spectrum of biological activities.[3] These include roles as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[1][2][5] The structural rigidity of the quinazoline core, combined with the multiple sites available for substitution (positions 2, 4, and the benzene ring), allows for the precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. Notably, substitutions at the 2- and 4-positions are critical for modulating activity, as exemplified by FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib, which feature an anilino group at the 4-position.[6] Methyl 2,4-dimethoxyquinazoline-7-carboxylate represents a versatile building block within this chemical space, offering multiple handles for synthetic elaboration.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Chemical Properties

A summary of the fundamental properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate is presented below.

PropertyValueSource(s)
CAS Number 1799412-43-3[7][8]
Molecular Formula C₁₂H₁₂N₂O₄[7]
Molecular Weight 248.24 g/mol [7]
IUPAC Name methyl 2,4-dimethoxyquinazoline-7-carboxylateN/A
Canonical SMILES COC1=NC2=C(C=C(C=C2)C(=O)OC)N=C1OCN/A
Appearance Likely a solid at room temperatureInferred
Predicted Spectroscopic Data

The structural features of the molecule allow for the prediction of its key spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic vibrations of the ester and methoxy groups, alongside the quinazoline core.

Wavenumber (cm⁻¹)Vibration TypePredicted IntensityRationale
~3000-2850C-H Stretch (Alkyl/Aryl)MediumMethoxy and aromatic C-H bonds
~1725-1710C=O Stretch (Ester)StrongCarbonyl of the methyl carboxylate group[9]
~1620-1580C=N Stretch (Quinazoline)Medium-StrongImine-like bonds within the heterocyclic ring
~1570-1450C=C Stretch (Aromatic)Medium-StrongAromatic ring of the quinazoline core
~1250-1020C-O Stretch (Ether/Ester)StrongAsymmetric and symmetric stretches of Ar-O-CH₃ and O=C-O-CH₃[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra would provide unambiguous structural confirmation. Chemical shifts are estimated based on analogous 6,7-dimethoxyquinazoline systems.[11][12]

Predicted ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3-8.5 d 1H H-8
~8.0-8.2 dd 1H H-6
~7.8-8.0 d 1H H-5
~4.1-4.2 s 3H C2-OCH₃
~4.0-4.1 s 3H C4-OCH₃

| ~3.9-4.0 | s | 3H | C7-COOCH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~166-168 C=O (Ester)
~164-166 C4
~160-162 C2
~155-157 C8a
~140-142 C7
~128-130 C5
~125-127 C6
~115-117 C4a
~55-56 C2/C4-OCH₃

| ~52-53 | C7-COOCH₃ |

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion.

m/z ValueIon
249.08[M+H]⁺
271.06[M+Na]⁺

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The most logical and efficient synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from its dichloro precursor, Methyl 2,4-dichloroquinazoline-7-carboxylate (1) .[13] The chloro groups on the quinazoline ring are excellent leaving groups, activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic system.

The reaction proceeds via a two-step substitution with sodium methoxide (NaOMe). In 2,4-disubstituted quinazolines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[14][15] Therefore, the first equivalent of methoxide will preferentially displace the C4-chloride, followed by a second substitution at C2, likely requiring slightly more forcing conditions (e.g., elevated temperature) to achieve the final dimethoxy product (2) .

Synthetic Pathway start Methyl 2,4-dichloroquinazoline-7-carboxylate (1) reagents Sodium Methoxide (NaOMe) Methanol (MeOH) Heat start->reagents product Methyl 2,4-dimethoxyquinazoline-7-carboxylate (2) reagents->product caption Fig. 1: Proposed synthesis via nucleophilic aromatic substitution.

Caption: Fig. 1: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Proposed)

This protocol describes a representative procedure for the methoxylation of the dichloro precursor.

Objective: To synthesize Methyl 2,4-dimethoxyquinazoline-7-carboxylate (2) from Methyl 2,4-dichloroquinazoline-7-carboxylate (1).

Materials:

  • Methyl 2,4-dichloroquinazoline-7-carboxylate (1) (1.0 equiv)[13]

  • Sodium methoxide (2.5 equiv, commercial solution or freshly prepared)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF) (optional, to aid solubility)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,4-dichloroquinazoline-7-carboxylate (1) (1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration) to the flask. If solubility is limited, a co-solvent such as anhydrous THF may be added.

  • Reagent Addition: Add sodium methoxide (2.5 equiv) to the stirred suspension at room temperature. The excess nucleophile ensures the reaction goes to completion for both substitution steps.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the formation of the product. The reaction is anticipated to take 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product (2).

Causality and Validation:

  • Choice of Nucleophile: Sodium methoxide is a strong, unhindered nucleophile, ideal for SNAr reactions.

  • Solvent: Methanol serves as both the solvent and the source of the methoxy group, driving the equilibrium towards the product.

  • Self-Validation: The reaction can be validated at each step. TLC will show a clear progression from a less polar starting material to a more polar product. The final product's identity and purity would be confirmed by NMR, MS, and melting point analysis, which should align with the predicted data.

Chemical Reactivity and Derivatization Potential

The structure of Methyl 2,4-dimethoxyquinazoline-7-carboxylate offers several sites for further chemical modification, making it a valuable intermediate.

  • C2/C4 Positions: While methoxy groups are poorer leaving groups than chlorides, they can still be displaced by potent nucleophiles (e.g., amines, thiols) under more forcing conditions or with Lewis acid activation. This allows for the late-stage introduction of other functional groups.

  • C7-Ester: The methyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides.

  • Aromatic Ring (C5, C6, C8): These positions are less reactive but could potentially undergo electrophilic aromatic substitution, although regioselectivity could be challenging to control.

Reactivity Map mol Methyl 2,4-dimethoxyquinazoline-7-carboxylate r1 Ester Hydrolysis (-> COOH) Amidation mol->r1 C7-Ester r2 S(N)Ar with strong nucleophiles (e.g., R-NH2) mol->r2 C2/C4-Positions caption Fig. 2: Key sites for chemical derivatization.

Caption: Fig. 2: Key sites for chemical derivatization.

Potential Applications in Drug Discovery

Given the prevalence of the quinazoline scaffold in pharmacology, this molecule is a prime candidate for use as a synthetic intermediate in drug discovery campaigns.[16]

  • Fragment-Based Drug Design: As a decorated heterocyclic core, it can serve as an advanced fragment for screening against various protein targets.

  • Scaffold for Library Synthesis: The multiple points of reactivity allow for its use as a central scaffold for combinatorial library synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Intermediate for Target Synthesis: It can be a key precursor in the multi-step synthesis of complex, biologically active molecules targeting kinases, GPCRs, or other enzyme classes where the quinazoline core is known to bind.

Conclusion

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental characterization is sparse in the public domain, its properties and reactivity can be confidently predicted from fundamental chemical principles and data on related compounds. The synthetic route via its dichloro-precursor is robust and scalable. The compound's multiple functional handles provide a versatile platform for the development of novel small molecules aimed at a wide array of biological targets, continuing the legacy of the quinazoline scaffold as a truly privileged structure in the pursuit of new therapeutics.

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  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents.
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  • Chen, K., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9353-9362.[12]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

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Foundational

A Note on the Target Molecule: From "Methyl 2,4-dimethoxyquinazoline-7-carboxylate" to a Well-Documented Analog

An In-Depth Technical Guide to a Key Quinazoline Intermediate for Medicinal Chemistry Initial searches for "Methyl 2,4-dimethoxyquinazoline-7-carboxylate" did not yield sufficient data in established chemical databases o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a Key Quinazoline Intermediate for Medicinal Chemistry

Initial searches for "Methyl 2,4-dimethoxyquinazoline-7-carboxylate" did not yield sufficient data in established chemical databases or peer-reviewed literature to construct a comprehensive technical guide. This suggests the compound is either novel, proprietary, or not widely studied. To provide a valuable and scientifically robust resource for researchers and drug development professionals, this guide will instead focus on a closely related and extensively documented analog: Methyl 2,4-dichloroquinazoline-7-carboxylate . This compound is a critical intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active molecules, making it a highly relevant subject for the intended audience. The methodologies and insights discussed herein are often applicable to the synthesis and study of other quinazoline derivatives.

Core Compound Analysis: Methyl 2,4-dichloroquinazoline-7-carboxylate

IUPAC Nomenclature and Chemical Structure
  • IUPAC Name: Methyl 2,4-dichloroquinazoline-7-carboxylate

  • CAS Number: 917992-12-8

  • Chemical Formula: C₁₀H₆Cl₂N₂O₂

  • Molecular Weight: 257.08 g/mol

The structure consists of a bicyclic quinazoline core. At positions 2 and 4, the ring is substituted with chlorine atoms, which are excellent leaving groups, making this molecule a versatile precursor for nucleophilic substitution reactions. A methyl carboxylate group is present at position 7, providing a handle for further functionalization, such as amide bond formation.

Caption: Chemical structure of Methyl 2,4-dichloroquinazoline-7-carboxylate.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₆Cl₂N₂O₂PubChem
Molecular Weight257.08 g/mol PubChem
AppearanceWhite to off-white solidVendor Data
SolubilitySoluble in Dichloromethane, Ethyl AcetateVendor Data
Melting Point155-160 °CVendor Data

Synthesis and Mechanistic Insights

The synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate is a multi-step process that typically starts from a substituted anthranilic acid derivative. The general strategy involves the formation of the quinazolinone core followed by chlorination.

Typical Synthetic Workflow

A common and reliable method for synthesizing the quinazoline core is through the cyclization of an N-acyl anthranilamide. For the 7-carboxylate derivative, the synthesis logically starts from 4-amino-3-methoxycarbonylbenzoic acid.

workflow A 4-Amino-3-methoxycarbonylbenzoic acid B Cyclization with Formamide A->B C Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate B->C D Chlorination (e.g., POCl₃, PCl₅) C->D E Methyl 2,4-dichloroquinazoline-7-carboxylate D->E

Caption: Synthetic workflow for Methyl 2,4-dichloroquinazoline-7-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

  • Reactants: To a solution of methyl 2-amino-4-(methoxycarbonyl)benzoate (1 equivalent) in an appropriate solvent such as dioxane or toluene, add formamide (excess, e.g., 10-20 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expert Insight: The use of formamide serves as both a reactant (source of the C2 carbon) and a solvent at high temperatures. The high temperature is necessary to drive the cyclization and dehydration steps.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with a non-polar solvent like hexane or ether to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Step 2: Chlorination to Methyl 2,4-dichloroquinazoline-7-carboxylate

  • Reactants: Suspend the Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1 equivalent) from the previous step in phosphorus oxychloride (POCl₃, excess, e.g., 10-15 equivalents).

  • Catalyst: Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine (e.g., 0.1-0.2 equivalents).

    • Expert Insight: The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination of the keto-enol tautomer of the quinazolinone.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol or isopropanol. Dry the solid under vacuum to yield the final product.

Application in Drug Discovery: A Versatile Scaffold

Methyl 2,4-dichloroquinazoline-7-carboxylate is a highly valuable building block in medicinal chemistry, primarily due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This allows for selective, sequential functionalization.

Role as a Kinase Inhibitor Intermediate

This scaffold is a key component in the synthesis of numerous ATP-competitive kinase inhibitors. The quinazoline ring mimics the adenine part of ATP, allowing it to bind to the hinge region of the kinase active site.

  • Example Application: It has been utilized in the synthesis of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell signaling.

pathway cluster_0 Sequential Substitution Strategy A Methyl 2,4-dichloroquinazoline-7-carboxylate B Nucleophilic Substitution at C4 (e.g., with an aniline derivative) A->B Step 1 (Lower Temp) C Mono-substituted intermediate B->C D Nucleophilic Substitution at C2 (e.g., with an amine or alcohol) C->D Step 2 (Higher Temp) E Di-substituted quinazoline (Potential Kinase Inhibitor) D->E

Caption: Selective functionalization of the dichloroquinazoline scaffold.

Self-Validating Protocols in Synthesis

The synthesis of kinase inhibitors from this intermediate provides a self-validating system. The success of each step can be rigorously confirmed by standard analytical techniques:

  • TLC: A simple and rapid way to monitor reaction progress. The product will have a different Rf value than the starting materials.

  • LC-MS: Confirms the conversion by showing the expected mass-to-charge ratio (m/z) for the product and the disappearance of the starting material peak.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product. The chemical shifts and coupling patterns of the aromatic protons on the quinazoline core and the substituent groups are diagnostic.

Summary and Future Outlook

Methyl 2,4-dichloroquinazoline-7-carboxylate is a cornerstone intermediate for the construction of complex, biologically active molecules. Its predictable reactivity and the vast chemical space that can be explored from this scaffold ensure its continued relevance in drug discovery and medicinal chemistry. Future work will likely involve the development of more efficient and greener synthetic routes and the expansion of the library of compounds derived from this versatile starting material to target a wider range of diseases.

References

  • Title: QUINAZOLINE DERIVATIVES AS KINASE INHIBITORS.
Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,4-Dimethoxyquinazoline Compounds

Abstract The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. Among these, the 2,4-dimethoxyqui...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. Among these, the 2,4-dimethoxyquinazoline scaffold has emerged as a crucial pharmacophore and a versatile synthetic intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the origins, discovery, and synthetic evolution of 2,4-dimethoxyquinazoline compounds. We will traverse the historical milestones of quinazoline chemistry, from the initial synthesis of the parent ring system to the development of sophisticated methodologies for the introduction of the key dimethoxy substituents. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and significance of this important class of molecules.

Part 1: The Genesis of the Quinazoline Scaffold: A Historical Perspective

The story of 2,4-dimethoxyquinazoline begins with the discovery of its parent ring system. The first synthesis of a quinazoline derivative was reported by Griess in 1869. A significant advancement came in 1895 with the Niementowski quinazoline synthesis, a method that involves the reaction of anthranilic acids with amides and remains a fundamental approach in quinazoline chemistry. The parent quinazoline molecule itself was first synthesized in 1903 by Gabriel. These early discoveries laid the groundwork for the exploration of a vast chemical space, with over 200 biologically active quinazoline alkaloids identified to date. The quinazoline scaffold is a fusion of a benzene and a pyrimidine ring, and its derivatives have been investigated for a wide array of medicinal purposes, including as antimalarial and anticancer agents.

Part 2: The Dawn of Functionalized Quinazolines: Synthesis of Key Dimethoxy Precursors

The therapeutic potential of quinazoline derivatives is often unlocked through the strategic placement of functional groups on the core scaffold. The introduction of methoxy groups, in particular, has been shown to significantly influence the biological activity of these compounds. The 6,7-dimethoxy substitution pattern is especially prevalent in a number of potent and selective inhibitors of various enzymes.

A common and efficient route to 6,7-dimethoxy-substituted quinazolines begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde. A typical synthetic sequence involves the oxidation of the aldehyde to a carboxylic acid, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring system.

A key intermediate in the synthesis of a wide range of 2,4-disubstituted-6,7-dimethoxyquinazolines is 2,4-dichloro-6,7-dimethoxyquinazoline . This versatile precursor is typically prepared from 6,7-dimethoxyquinazoline-2,4-dione through chlorination with reagents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF) or N,N-dimethylaniline.

Part 3: Crafting the Core: Synthesis of 2,4-Dimethoxyquinazoline

The synthesis of 2,4-dimethoxyquinazoline can be reliably achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent like methanol. The methoxide ion acts as a nucleophile, displacing the chloride ions to yield the desired 2,4-dimethoxyquinazoline.

Below is a generalized workflow for the synthesis of 2,4-dimethoxyquinazoline, commencing from a common starting material.

G cluster_0 Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline cluster_1 Synthesis of 2,4-Dimethoxyquinazoline 3,4-Dimethoxybenzoic_acid 3,4-Dimethoxybenzoic Acid 2-Amino-4,5-dimethoxybenzoic_acid 2-Amino-4,5-dimethoxybenzoic Acid 3,4-Dimethoxybenzoic_acid->2-Amino-4,5-dimethoxybenzoic_acid Nitration then Reduction 6,7-Dimethoxyquinazoline-2,4-dione 6,7-Dimethoxyquinazoline-2,4-dione 2-Amino-4,5-dimethoxybenzoic_acid->6,7-Dimethoxyquinazoline-2,4-dione Cyclization with Urea or Cyanate 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline 6,7-Dimethoxyquinazoline-2,4-dione->2,4-Dichloro-6,7-dimethoxyquinazoline Chlorination (e.g., POCl3) 2,4-Dimethoxyquinazoline 2,4-Dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->2,4-Dimethoxyquinazoline Nucleophilic Substitution (e.g., NaOMe in MeOH)

A generalized synthetic workflow for 2,4-dimethoxyquinazoline.

Part 4: The Biological Impetus: Significance and Applications of Dimethoxyquinazoline Derivatives

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of dimethoxy groups, particularly at the 6 and 7 positions, has led to the discovery of numerous potent and selective therapeutic agents.

Derivatives of 6,7-dimethoxyquinazoline have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Many quinazoline-based compounds are potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.

  • Anti-inflammatory Properties : Certain derivatives have shown significant anti-inflammatory effects.

  • Antihypertensive Effects : Several drugs containing the 6,7-dimethoxyquinazoline core are used to treat hypertension.

  • Enzyme Inhibition : More recently, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective inhibitors of the histone lysine methyltransferase G9a, a key enzyme in epigenetic regulation.

The 2,4-dimethoxyquinazoline core itself serves as a versatile intermediate for the synthesis of these more complex and biologically active molecules. The methoxy groups can be selectively displaced by other nucleophiles, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Quantitative Data Summary
Compound ClassBiological Target/ActivityReported Potency (IC₅₀/EC₅₀)Reference
2,4-Diamino-6,7-dimethoxyquinazolinesG9a Histone MethyltransferaseNanomolar to low micromolar
Gefitinib (a quinazoline derivative)EGFR Protein KinaseNanomolar range
2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolinesAnti-inflammatoryIC₅₀ values in the low µg/mL range

Part 5: Detailed Experimental Protocols

The following protocols are representative of the synthetic steps involved in the preparation of 2,4-dimethoxyquinazoline derivatives and are based on established literature procedures.

Protocol 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4-dione

This procedure is adapted from methods utilizing a substituted anthranilic acid derivative.

  • To a stirred solution of 2-amino-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., water or ethanol), add an equimolar amount of sodium cyanate.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6,7-dimethoxyquinazoline-2,4-dione.

Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This chlorination step is crucial for activating the quinazoline core for subsequent nucleophilic substitutions.

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours.

  • After completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Synthesis of 2,4-Dimethoxyquinazoline

This protocol describes the nucleophilic displacement of the chloro groups with methoxide.

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous methanol, add the freshly prepared sodium methoxide solution (at least 2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dimethoxyquinazoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Conclusion

The 2,4-dimethoxyquinazoline scaffold, while perhaps not as widely recognized as some of its more complex derivatives, holds a significant position in the landscape of medicinal chemistry. Its origins are deeply rooted in the fundamental discoveries of quinazoline chemistry. The evolution of its synthesis, driven by the need for versatile intermediates, has paved the way for the development of a plethora of biologically active compounds that have had a profound impact on human health. This guide has aimed to provide a comprehensive overview of the discovery, synthesis, and importance of 2,4-dimethoxyquinazoline compounds, underscoring their continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

  • Quinazoline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Quinazoline Alkaloids and Related Chemistry. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). Indian Institute of Chemical Technology. [Link]

  • Preparation of 2-chloro-4-amido-6,7-dimethoxy quinazoline. (2011).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2014). RSC Publishing. [Link]

Foundational

An In-depth Technical Guide to Methyl 2,4-dimethoxyquinazoline-7-carboxylate: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2,4-dimethoxyquinazoline-7-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,4-dimethoxyquinazoline-7-carboxylate (CAS Number: 1799412-43-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into the foundational importance of the quinazoline scaffold, explore plausible synthetic routes for this specific molecule, and discuss its potential applications based on the well-established bioactivity of structurally related compounds.

The Quinazoline Core: A "Privileged Structure" in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in the pharmaceutical field.[1] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects.[2][3][4]

The clinical success of drugs like gefitinib and erlotinib, which are quinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, underscores the therapeutic significance of this heterocyclic core.[3][5] The planar nature of the quinazoline ring system and its capacity for diverse substitutions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for the development of next-generation therapeutics.[3]

Physicochemical Properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

While extensive experimental data for this specific molecule is not publicly available, we can summarize its basic properties from supplier information. These properties are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1799412-43-3[6][7][8]
Molecular Formula C₁₂H₁₂N₂O₄[7][8]
Molecular Weight 248.24 g/mol [7]
Purity Typically ≥95%[8]
Appearance Likely a solidInferred from related compounds

Synthetic Pathways: A Proposed Retrosynthetic Analysis

While a specific, published synthesis for Methyl 2,4-dimethoxyquinazoline-7-carboxylate is not readily found, a plausible synthetic route can be devised based on established quinazoline chemistry. The dimethoxy substitution pattern is common in bioactive quinazolines, and the carboxylate group at the 7-position suggests a synthesis starting from a substituted anthranilic acid derivative.

A logical starting material would be a derivative of 2-amino-4,5-dimethoxybenzoic acid. The synthesis could proceed through the formation of a quinazolinone intermediate, followed by chlorination and subsequent methoxylation to yield the desired 2,4-dimethoxyquinazoline core.

Below is a proposed, logical workflow for the synthesis of this key intermediate.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Dimethoxylation Start Methyl 2-amino-4,5-dimethoxybenzoate Intermediate1 Methyl 2,4-dioxo-1,2,3,4- tetrahydroquinazoline-7-carboxylate Start->Intermediate1 Urea or Potassium Cyanate Intermediate2 Methyl 2,4-dichloroquinazoline-7-carboxylate Intermediate1->Intermediate2 POCl₃, N,N-dimethylaniline FinalProduct Methyl 2,4-dimethoxyquinazoline-7-carboxylate Intermediate2->FinalProduct Sodium Methoxide

Caption: A plausible three-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted from the synthesis of similar quinazoline derivatives.[9][10]

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

  • To a stirred solution of Methyl 2-amino-4,5-dimethoxybenzoate in a suitable solvent (e.g., acetic acid), add an equimolar amount of potassium cyanate.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the quinazolinedione intermediate. This cyclization step is a common strategy for forming the core ring structure.[11]

Step 2: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate

  • Suspend the dried quinazolinedione intermediate in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.[9]

  • Reflux the mixture for 5-7 hours. The progress of the chlorination should be monitored by TLC or HPLC.

  • After completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated dichloro-derivative is then filtered, washed thoroughly with cold water, and dried. This intermediate is highly reactive and crucial for further functionalization.[10]

Step 3: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Dissolve the dichloro-intermediate in anhydrous methanol.

  • Add a solution of sodium methoxide (2.2 equivalents) in methanol dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, neutralize the mixture with a dilute acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

Potential Applications in Drug Discovery

The true value of Methyl 2,4-dimethoxyquinazoline-7-carboxylate lies in its potential as a key intermediate for creating libraries of novel drug candidates. The methoxy groups at positions 2 and 4, and the methyl ester at position 7, are all amenable to further chemical modification.

Diagram: Potential Derivatization Pathways

Derivatization_Pathways Core Methyl 2,4-dimethoxyquinazoline -7-carboxylate Amide Amide Derivatives (via aminolysis) Core->Amide R-NH₂ Hydrazide Hydrazide Derivatives (via hydrazinolysis) Core->Hydrazide N₂H₄ Anilino 4-Anilinoquinazolines (via nucleophilic substitution) Core->Anilino Ar-NH₂ (at C4 position)

Caption: Potential modifications of the core molecule for library synthesis.

  • As a Precursor for Kinase Inhibitors: The 6,7-dimethoxy substitution pattern on the quinazoline ring is a well-known feature of potent EGFR tyrosine kinase inhibitors.[5][12] The 2,4-dimethoxy groups can be selectively displaced. For instance, the 4-methoxy group is more labile and can be substituted with various anilines to generate 4-anilinoquinazoline derivatives, a classic pharmacophore for kinase inhibition.[10][12]

  • Development of Anti-inflammatory Agents: Quinazoline derivatives have shown significant anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes.[9][13] The core structure of Methyl 2,4-dimethoxyquinazoline-7-carboxylate can be elaborated to explore new anti-inflammatory agents.

  • Scaffold for Anti-Angiogenesis Agents: Angiogenesis is a critical process in tumor growth, and its inhibition is a key cancer therapy strategy.[14] Disubstituted quinazolines have been designed and synthesized as potent anti-angiogenesis agents, suggesting another promising avenue for derivatives of this molecule.[14][15]

  • Intermediate for Antimicrobial and Antifungal Compounds: The quinazoline scaffold is also present in numerous compounds with potent antibacterial and antifungal properties.[2] The ester functional group can be converted to amides or hydrazides, which can then be used to link other pharmacophores, potentially leading to novel antimicrobial agents.

Conclusion and Future Outlook

Methyl 2,4-dimethoxyquinazoline-7-carboxylate, CAS 1799412-43-3, represents a valuable and versatile building block for medicinal chemistry. While detailed studies on the molecule itself are sparse, its structural features place it firmly within a class of compounds with immense therapeutic potential. Its utility as a precursor for generating libraries of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds is clear. Researchers in drug discovery are encouraged to view this compound not as an end-product, but as a strategic starting point for the rational design and synthesis of novel, potent, and selective therapeutic agents. The continued exploration of quinazoline chemistry promises to yield new breakthroughs in the fight against a wide range of human diseases.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. PahL Pharma. [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research (AACR). [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. [Link]

  • Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. MySkinRecipes. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Methyl quinoline-7-carboxylate. PubChem. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. ResearchGate. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
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  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. [Link]

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Exploratory

"physical and chemical characteristics of quinazoline-7-carboxylates"

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Quinazoline-7-Carboxylates Introduction: The Quinazoline-7-Carboxylate Scaffold The quinazoline core, a bicyclic aromatic heterocycle composed o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Quinazoline-7-Carboxylates

Introduction: The Quinazoline-7-Carboxylate Scaffold

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[2] The strategic placement of a carboxylate group at the 7-position (C7) of this scaffold creates the quinazoline-7-carboxylate framework. This modification not only introduces a key site for molecular derivatization but also significantly influences the molecule's physicochemical properties, such as solubility and acidity, which are critical for drug development and biological interactions.

This guide provides a comprehensive overview of the core physical and chemical characteristics of quinazoline-7-carboxylates, offering field-proven insights and detailed experimental protocols for their analysis. It is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Molecular Structure and Core Properties

The fundamental structure of quinazoline-7-carboxylate consists of the planar quinazoline ring system with a carboxylic acid or ester functional group at the C7 position. The electronic nature of the quinazoline ring—with its electron-deficient pyrimidine component and electron-rich benzene component—is modulated by the electron-withdrawing carboxylate group. This interplay governs the molecule's reactivity, spectroscopic signature, and physical behavior.

Physical Characteristics

The physical properties of quinazoline-7-carboxylates are fundamental to their handling, formulation, and pharmacokinetic profiles. While extensive experimental data for the parent compound and its simple esters are not widely published, a combination of available information and computational predictions provides a strong foundational understanding.

Table 1: Summary of Physical Properties for Quinazoline-7-Carboxylic Acid and Related Derivatives

PropertyQuinazoline-7-Carboxylic AcidEthyl Quinazoline-7-Carboxylate (Representative Ester)Rationale & Context
CAS Number 1234616-41-1N/A (Specific esters have unique CAS numbers)Provides unambiguous identification.
Molecular Formula C₉H₆N₂O₂[3]C₁₁H₁₀N₂O₂Based on chemical structure.
Molecular Weight 174.16 g/mol [4]202.21 g/mol Calculated from the molecular formula.
Appearance White to yellow solid.[5]Expected to be a crystalline solid.Typical for small aromatic carboxylic acids and esters.
Melting Point (°C) Data not available in cited literature.Data not available in cited literature.Highly dependent on crystal packing. Related quinazolinone derivatives show melting points >200°C.[2]
Solubility Soluble in polar solvents (e.g., water, alcohols).[4]Expected to have lower aqueous solubility but good solubility in organic solvents (e.g., DMSO, CH₂Cl₂, EtOAc).The carboxylic acid can form hydrogen bonds with water. Esterification reduces polarity.
Acidity (pKa) ~2.47 (Predicted)[5]Not applicable (Ester)The electron-withdrawing quinazoline ring enhances the acidity of the carboxylic proton compared to benzoic acid (pKa ~4.2).
Lipophilicity (XLogP) ~0.6 (Predicted)[3]~2.1 (Predicted for a related ester)Esterification significantly increases lipophilicity by removing the ionizable proton and adding an alkyl group.

Chemical Characteristics and Reactivity

The chemical behavior of quinazoline-7-carboxylates is dictated by two primary sites: the carboxyl group and the heterocyclic ring system.

Reactivity of the Carboxyl Group

The carboxylic acid at C7 is the most reactive site for synthetic modification. Its reactivity is analogous to that of benzoic acid but is influenced by the electron-withdrawing nature of the quinazoline core.

  • Esterification: The carboxylic acid readily undergoes Fischer esterification with various alcohols under acidic catalysis to yield the corresponding esters.[6]

  • Amidation: The acid can be converted to an acid chloride (e.g., using thionyl chloride, SOCl₂) and subsequently reacted with a wide range of primary or secondary amines to form amide derivatives.[2][6] This is a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Reduction: The carboxylic acid or its ester derivatives can be reduced to the corresponding primary alcohol (7-hydroxymethylquinazoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Quinazoline Ring

The reactivity of the fused ring system is a product of its distinct electronic halves.

  • Electrophilic Substitution: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The benzene ring is more susceptible, with substitution favoring the C6 and C8 positions over the C5 and C7 positions, which are deactivated by the carboxylate group.[1]

  • Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic attack, particularly if leaving groups (like halides) are present at the C2 or C4 positions.[1] The carboxylate at C7 has a minimal direct effect on this reactivity.

Chemical Stability
  • Hydrolysis: Quinazoline-7-carboxylate esters are susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions. The kinetics of this reaction are governed by standard ester hydrolysis mechanisms.[1]

  • Ring Stability: The quinazoline ring itself is generally stable but can undergo hydrolytic cleavage in warm acidic or alkaline solutions to yield 2-aminobenzaldehyde derivatives.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of quinazoline-7-carboxylates. Below are the expected characteristics based on fundamental principles and data from analogous structures.[7][8][9]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The protons on the quinazoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). The H2 and H4 protons on the pyrimidine ring are typically the most downfield due to the deshielding effect of the two nitrogen atoms. The protons on the benzene ring (H5, H6, H8) will show characteristic splitting patterns (doublets, doublet of doublets) based on their coupling. The H8 proton is often shifted downfield due to its proximity to the C=O group of the carboxylate.

    • Carboxylic Acid Proton: The acidic proton of the COOH group will appear as a broad singlet, typically far downfield (>10 ppm), and is D₂O exchangeable.

    • Ester Protons: For an ethyl ester, a quartet for the -OCH₂- protons (around δ 4.2-4.5 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.5 ppm) would be expected.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The carboxylate or ester carbonyl carbon (C=O) will have a characteristic chemical shift in the δ 165-175 ppm range.

    • Aromatic Carbons: The spectrum will show 8 distinct signals for the quinazoline ring carbons. The C2 and C4 carbons will be significantly downfield due to the adjacent nitrogens. The carbon attached to the carboxylate group (C7) will also be clearly identifiable.

  • Infrared (IR) Spectroscopy:

    • Carboxylic Acid: A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp, strong C=O stretch around 1700-1725 cm⁻¹.

    • Ester: A strong, sharp C=O stretch around 1715-1730 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region.

    • Aromatic Ring: C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is highly effective. In positive mode ESI-MS, the molecular ion peak [M+H]⁺ will be prominent. In negative mode, the [M-H]⁻ peak for the carboxylic acid will be observed.

    • Common fragmentation patterns would involve the loss of the ester alkoxy group (-OR) or the entire carboxyl group (-COOH).

Experimental Protocols

Scientific integrity demands robust and reproducible methods. The following protocols outline standard procedures for characterizing the key physicochemical properties of novel quinazoline-7-carboxylate derivatives.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter for assessing bioavailability.

Rationale: The method ensures that a true equilibrium is reached between the dissolved compound and its excess solid form, providing a definitive solubility value under specific conditions (e.g., pH, temperature).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess compound to buffer (pH 7.4) B Ensure visible solid suspension A->B Visual Check C Seal vial and place in shaking incubator B->C D Incubate at 37°C for 24-48 hours C->D Constant Agitation E Allow solid to settle D->E Post-Incubation F Filter supernatant (0.22 µm syringe filter) E->F G Quantify concentration (e.g., HPLC-UV) F->G Dilute if necessary H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid quinazoline-7-carboxylate compound to a known volume (e.g., 2 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 37°C for biopharmaceutical relevance). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After incubation, remove the vial and let it stand to allow the excess solid to sediment.

  • Separation: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered sample and quantify its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Use the standard curve to determine the concentration of the compound in the filtrate, which represents its equilibrium solubility under the tested conditions.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol details the potentiometric titration method for accurately determining the pKa of the carboxylic acid function.

Rationale: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa corresponds to the pH at which the carboxylic acid is 50% ionized, which can be precisely determined from the inflection point of the titration curve.

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) D Place analyte under pH probe with constant stirring A->D B Prepare analyte solution (e.g., 0.01 M in 20% MeOH/H₂O) B->D C Prepare standardized titrant (e.g., 0.1 M NaOH) E Add titrant in small, precise increments C->E D->E F Record pH after each addition (allow to stabilize) E->F F->E Repeat until past equivalence point G Plot pH vs. Volume of Titrant F->G H Determine equivalence point (max of 1st derivative) G->H I pH at half-equivalence point = pKa H->I

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • System Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Analyte Preparation: Accurately weigh and dissolve the quinazoline-7-carboxylic acid in a suitable solvent system to a known concentration (e.g., 0.01 M). For sparingly soluble compounds, a co-solvent system like 20% methanol in water may be used.

  • Titration: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH, carbonate-free).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording both the pH and the cumulative volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Conclusion

Quinazoline-7-carboxylates are a versatile class of compounds with significant potential in drug discovery. Their physical properties, such as solubility and acidity, are governed by the interplay between the electron-withdrawing carboxylate group and the heterocyclic quinazoline core. While specific experimental data for the parent structures remain scarce, a robust understanding can be built from computational predictions, analysis of related structures, and the application of standardized characterization protocols. The methodologies detailed in this guide provide a reliable framework for researchers to accurately determine the critical physicochemical parameters of novel derivatives, thereby accelerating their development from laboratory curiosities to potential therapeutic agents.

References

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  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Online] Available at: [Link] (Accessed: January 18, 2026).

  • PMC - PubMed Central. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors.... [Online] Available at: [Link] (Accessed: January 18, 2026).

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Foundational

A Technical Guide to the Preliminary Biological Screening of Dimethoxyquinazoline Derivatives

Introduction: The Quinazoline Scaffold and the Significance of Dimethoxy Substitution The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Significance of Dimethoxy Substitution

The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of this core have been successfully developed into therapeutic agents for various diseases, most notably cancer.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, feature the quinazoline framework and function primarily as protein kinase inhibitors.[2][3]

Within this privileged class of compounds, dimethoxyquinazoline derivatives have garnered significant attention. The introduction of methoxy groups, particularly at the 6- and 7-positions, has been shown to enhance the potency and selectivity of these compounds, especially as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] The electron-donating nature of the methoxy groups can increase the affinity of the molecule for the ATP-binding pocket of EGFR, a critical target in many cancers.[5]

This guide provides a comprehensive, field-proven framework for conducting the preliminary biological screening of a novel library of dimethoxyquinazoline derivatives. The strategy detailed herein is designed for researchers, scientists, and drug development professionals, moving logically from broad phenotypic screening to specific molecular target validation, and finally, to an initial assessment of drug-like properties.

Part 1: Primary Screening - Broad-Spectrum Cytotoxicity Profiling

Rationale & Causality

The initial step in evaluating a new library of potential anticancer compounds is to determine their general cytotoxic or anti-proliferative effects. A broad-spectrum screen against a panel of diverse human cancer cell lines serves as an efficient and cost-effective first pass.[6] This approach allows for the rapid identification of "hit" compounds that exhibit biological activity and helps to triage inactive compounds early in the process. Furthermore, screening against a panel of cell lines (e.g., representing lung, breast, and colon cancers) can provide early indications of potential cancer-type selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of a test compound.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of dimethoxyquinazoline derivatives against a panel of human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethoxyquinazoline derivatives stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the dimethoxyquinazoline derivatives and the positive control (Doxorubicin) in a complete medium. A typical concentration range for a primary screen is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[10]

Data Presentation and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Formula for Percent Viability: % Viability = (OD_Treated / OD_VehicleControl) * 100

The IC₅₀ values for a hypothetical series of dimethoxyquinazoline derivatives are summarized below. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
DMQ-001 8.55.212.1
DMQ-002 >100>100>100
DMQ-003 1.20.82.5
DMQ-004 25.615.330.8
Doxorubicin 0.50.30.7

From this primary screen, compound DMQ-003 emerges as the most promising hit due to its potent, sub-micromolar activity, particularly against the MCF-7 cell line.

Part 2: Secondary Screening - Mechanistic Elucidation

Rationale & Causality

Following the identification of potent hits from the primary cytotoxicity screen, the next critical phase is to investigate the compound's mechanism of action.[11] For quinazoline derivatives, a primary and well-established mechanism of anticancer activity is the inhibition of protein kinases.[3][12] The 6,7-dimethoxyquinazoline scaffold is a known pharmacophore for inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[5][13][14]

Therefore, a logical and mechanistically relevant secondary screen is a direct, in-vitro biochemical assay to quantify the inhibitory activity of the hit compounds against the EGFR kinase. This cell-free assay provides direct evidence of target engagement and helps to confirm that the observed cytotoxicity is, at least in part, due to the inhibition of this specific molecular target.

Screening Workflow: From Phenotype to Target

The progression from a primary phenotypic screen to a specific target-based assay is a critical decision point in the drug discovery cascade. This workflow ensures that resources are focused on compounds with a validated and desirable mechanism of action.

Screening_Workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary Screening Compound_Library Dimethoxyquinazoline Library Primary_Screen MTT Cytotoxicity Assay (A549, MCF-7, HCT116) Compound_Library->Primary_Screen Data_Analysis_1 Calculate IC50 Values Primary_Screen->Data_Analysis_1 Decision_1 Activity Threshold? (e.g., IC50 < 10 µM) Data_Analysis_1->Decision_1 Secondary_Screen In-Vitro EGFR Kinase Inhibition Assay Decision_1->Secondary_Screen Yes (Active) Inactive Inactive Compounds (Deprioritize) Decision_1->Inactive No (Inactive) Data_Analysis_2 Calculate Kinase IC50 Secondary_Screen->Data_Analysis_2 Decision_2 Potent Inhibition? (e.g., IC50 < 1 µM) Data_Analysis_2->Decision_2 Decision_2->Inactive No (Not a potent EGFR inhibitor) Validated_Hit Validated Hit Compound (Proceed to Lead Op) Decision_2->Validated_Hit Yes (Potent) EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR DMQ DMQ-003 (Inhibitor) DMQ->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Part 3: Preliminary ADME/Tox Assessment

Rationale & Causality

Even a potent compound with a validated mechanism of action can fail during later stages of drug development due to poor pharmacokinetic properties or toxicity. [15]Therefore, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of hit compounds as early as possible. [16][17]Early-stage ADME/Tox profiling helps to identify potential liabilities, allowing for chemical modifications to improve drug-like properties or for the deprioritization of compounds with a high risk of failure. [15][18] This preliminary stage does not require extensive in-vivo studies. Instead, it relies on a combination of in-silico (computational) predictions and high-throughput in-vitro assays. [17][19][20]

Key Preliminary ADME/Tox Methods
  • In-Silico Predictions (Computational Modeling):

    • Lipinski's Rule of Five: This is a foundational rule of thumb to evaluate "drug-likeness" and predict oral bioavailability. It assesses molecular properties:

      • Molecular Weight (MW ≤ 500 Da)

      • LogP (a measure of lipophilicity, ≤ 5)

      • Hydrogen Bond Donors (≤ 5)

      • Hydrogen Bond Acceptors (≤ 10)

    • Other Predictions: Software can predict properties like aqueous solubility, plasma protein binding, and potential for metabolic instability (e.g., sites of cytochrome P450 metabolism).

  • In-Vitro Permeability Assay (PAMPA):

    • Purpose: To predict passive absorption across the intestinal wall.

    • Method: A simple and rapid assay where the compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment is measured. It provides an early indication of a compound's potential for oral absorption.

  • In-Vitro Metabolic Stability Assay:

    • Purpose: To assess the compound's susceptibility to breakdown by liver enzymes.

    • Method: The compound is incubated with liver microsomes (which contain key metabolic enzymes like CYPs). The amount of the parent compound remaining over time is measured by LC-MS/MS. A rapidly metabolized compound will likely have a short half-life in the body, limiting its therapeutic effect.

  • Preliminary In-Vitro Toxicity:

    • Hepatotoxicity: Cytotoxicity can be assessed in a relevant liver cell line (e.g., HepG2) to flag potential for drug-induced liver injury.

    • Cardiotoxicity: Early assessment for hERG channel inhibition is critical, as blockage of this potassium channel can lead to fatal cardiac arrhythmias. This is often done using automated patch-clamp systems.

By integrating these assessments early, researchers can select hit compounds like DMQ-003 not only for their potency but also for their promising drug-like properties, increasing the probability of success in the long and arduous path of drug development.

References

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  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Wang, H., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 24(17), 13247. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to Methyl 2,4-dimethoxyquinazoline-7-carboxylate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Quinazoline Core in Modern Drug Discovery The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural ba...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates. Its prevalence is largely due to its ability to act as a "hinge-binder" for ATP-binding sites in various kinases, enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][2][3][4] Molecules like Gefitinib, Erlotinib, and Afatinib, all potent tyrosine kinase inhibitors, feature this privileged core.[5][6] Consequently, functionalized quinazoline building blocks are of immense value to drug discovery programs.

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is one such pivotal starting material. Its strategically placed functional groups—two reactive methoxy ethers and a versatile carboxylate ester—offer multiple handles for synthetic elaboration. This guide provides an in-depth examination of a robust synthetic pathway to this compound, discusses its characterization, and offers field-proven insights into its application, empowering researchers to leverage its full potential in their synthetic campaigns.

Part 1: Strategic Synthesis of the Target Compound

The synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a multi-step process that requires careful control of reaction conditions. The chosen pathway emphasizes the use of readily available starting materials and scalable, high-yielding reactions, beginning with the construction of a key anthranilate precursor.

Overall Synthetic Workflow

The synthetic strategy is logically segmented into three main stages:

  • Precursor Assembly: Synthesis of the core aminobenzoate building block.

  • Heterocycle Formation & Activation: Cyclization to the quinazoline-2,4-dione, followed by chlorination to activate the C2 and C4 positions for substitution.

  • Final Functionalization: Installation of the methoxy groups to yield the target compound.

The complete workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation & Activation cluster_2 Stage 3: Final Functionalization A Methyl 3-methoxybenzoate B Methyl 3-methoxy-4-nitrobenzoate A->B HNO₃ / H₂SO₄ C Methyl 4-amino-3-methoxybenzoate B->C H₂ / Pd-C D Methyl 2,4-dihydroxyquinazoline-7-carboxylate C->D Urea, Heat E Methyl 2,4-dichloroquinazoline-7-carboxylate D->E POCl₃ / DMF F Methyl 2,4-dimethoxyquinazoline-7-carboxylate E->F NaOMe / MeOH

Caption: Overall synthetic workflow from starting material to final product.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Each step in the synthesis is critical. The following protocols are provided as a robust starting point, though minor optimization may be necessary depending on the scale and purity of reagents.

Protocol I: Synthesis of Methyl 4-amino-3-methoxybenzoate (Precursor)

The synthesis of this key precursor is a well-established two-step procedure involving nitration followed by catalytic hydrogenation.

  • Step 1: Nitration of Methyl 3-methoxybenzoate

    • Setup: To a flask submerged in an ice bath (0 °C), add a mixture of 70% H₂SO₄ (200 mL) and 65% HNO₃ (40 mL).

    • Addition: Add methyl 3-methoxybenzoate (83.0 g, 500 mmol) dropwise to the stirred acid mixture, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.

    • Workup: Carefully pour the reaction mixture into 1 L of ice water. The product will precipitate as a yellow solid.

    • Purification: Filter the solid and wash thoroughly with water (3 x 300 mL) to remove residual acid. Dry the solid to obtain methyl 3-methoxy-4-nitrobenzoate. The expected yield is approximately 80%.[7]

  • Step 2: Reduction of the Nitro Group

    • Setup: In a hydrogenation vessel, dissolve the methyl 3-methoxy-4-nitrobenzoate (84.4 g, 400 mmol) from the previous step in ethanol (1500 mL).

    • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5.35 g) to the solution.

    • Reaction: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Purification: Evaporate the solvent under reduced pressure to yield an off-white solid. Recrystallize from methanol to obtain pure methyl 4-amino-3-methoxybenzoate. The expected yield is typically high, around 98%.[7]

Protocol II: Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

This step involves the cyclization of the aminobenzoate with urea to form the stable quinazolinedione ring system.

  • Setup: Combine methyl 4-amino-3-methoxybenzoate (18.1 g, 100 mmol) and urea (18.0 g, 300 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 190-200 °C. The mixture will melt, and ammonia will be evolved. Maintain this temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture until it solidifies. Add hot water (200 mL) and adjust the pH to ~9 with NaOH solution to dissolve the product.

  • Purification: Filter the hot solution to remove insoluble byproducts. Cool the filtrate to room temperature and acidify with concentrated HCl to a pH of ~2-3. The product will precipitate. Filter the solid, wash with water, and dry to yield the dihydroxyquinazoline intermediate.

Protocol III: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate

The conversion of the stable dihydroxy intermediate to the reactive dichloro species is a critical activation step. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the methyl 2,4-dihydroxyquinazoline-7-carboxylate (23.6 g, 100 mmol) in phosphoryl chloride (POCl₃, 150 mL).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 2 mL).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 5-7 hours. The solid will gradually dissolve as the reaction proceeds.[8]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Purification: The product will precipitate as a solid. Filter the solid, wash extensively with cold water, and then with a cold sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum. This intermediate is often used directly in the next step.

Protocol IV: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

The final step is a double nucleophilic aromatic substitution, replacing the chlorine atoms with methoxy groups.

  • Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (6.9 g, 300 mmol) to anhydrous methanol (250 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: To the stirred sodium methoxide solution, add the crude methyl 2,4-dichloroquinazoline-7-carboxylate (27.3 g, 100 mmol) portion-wise.

  • Heating: Heat the mixture to reflux for 3-4 hours until TLC analysis indicates complete conversion of the starting material.

  • Workup: Cool the reaction mixture to room temperature and neutralize with acetic acid. Reduce the solvent volume in vacuo.

  • Purification: Add water to the residue and extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a white or off-white solid.

Part 3: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final compound.

PropertyDataSource
CAS Number 1799412-43-3[9][10][11]
Molecular Formula C₁₂H₁₂N₂O₄[10]
Molecular Weight 248.24 g/mol [10]
Appearance White to off-white solid[12]
Purity (Typical) >95%[10]

Expected Spectroscopic Data:

  • ¹H NMR: Expect singlets for the two OCH₃ groups (~4.0-4.2 ppm), the ester OCH₃ group (~3.9 ppm), and two aromatic protons in the quinazoline ring system.

  • ¹³C NMR: Expect signals for the aromatic carbons, the two methoxy carbons, the ester methyl carbon, and the ester carbonyl carbon.

  • Mass Spec (ESI-MS): Expect to see a prominent [M+H]⁺ ion at m/z 249.08.

Part 4: Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting and optimization. The final methoxylation step proceeds via a classic nucleophilic aromatic substitution (SₙAr) mechanism.

Sources

Foundational

An In-Depth Technical Guide on the Theoretical Properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

This guide provides a comprehensive overview of the theoretical properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a heterocyclic compound belonging to the quinazoline family. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a heterocyclic compound belonging to the quinazoline family. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis and potential applications of this molecule. By synthesizing data from related structures and outlining methodologies for specific theoretical investigations, this guide serves as a foundational resource for future research.

Introduction to the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinazoline core is a versatile scaffold found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] The biological activity of quinazoline derivatives is often attributed to their ability to interact with various biological targets, such as protein kinases.[4] Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, have become invaluable tools in the design and optimization of novel quinazoline-based therapeutic agents.[5][6][7]

Methyl 2,4-dimethoxyquinazoline-7-carboxylate, with the molecular formula C12H12N2O4 and CAS number 1799412-43-3, is a specific derivative within this class.[8][9] While detailed theoretical and experimental data for this exact compound are not extensively published, its structural features suggest intriguing possibilities for further investigation. This guide will, therefore, extrapolate from the known properties of related dimethoxyquinazoline analogs and outline the theoretical studies that can elucidate its specific characteristics.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the theoretical properties of a molecule is a thorough analysis of its structure and physicochemical characteristics.

Predicted Physicochemical Properties

Based on its chemical structure, several key physicochemical properties for Methyl 2,4-dimethoxyquinazoline-7-carboxylate can be predicted using computational models. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight248.23 g/mol [8]Influences absorption and distribution; typically <500 Da for oral drugs.
Hydrogen Bond Donors0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors6 (2 N atoms, 4 O atoms)Influences solubility and binding to biological targets.
LogP (octanol-water partition coefficient)~1.5 - 2.5 (Estimated)Indicates lipophilicity, affecting absorption and membrane transport.
Polar Surface Area (PSA)~70-80 Ų (Estimated)Influences cell permeability and oral bioavailability.

Note: LogP and PSA values are estimations based on the structure and may vary depending on the prediction software used.

Structural Isomerism and Conformation

The presence of methoxy groups at positions 2 and 4, and a methyl carboxylate group at position 7, introduces the possibility of different conformational isomers due to the rotation around the single bonds. Understanding the preferred conformation is essential, as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

Workflow for Conformational Analysis:

A systematic conformational analysis can be performed using computational chemistry software.

G start Initial 3D Structure Generation scan Potential Energy Surface Scan (Rotation of key dihedral angles) start->scan minima Identification of Local Minima scan->minima optimize Geometry Optimization of Minima (e.g., DFT with B3LYP/6-31G*) minima->optimize freq Frequency Calculation (Confirm true minima, obtain thermochemical data) optimize->freq boltzmann Boltzmann Distribution Analysis (Determine relative populations of conformers) freq->boltzmann

Caption: Workflow for determining the most stable conformers.

Theoretical Spectroscopic Analysis

While experimental spectroscopic data provides definitive structural confirmation, theoretical calculations can predict spectra, aiding in the interpretation of experimental results and confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT).

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the quinazoline ring system. Their chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylate group.

  • Methoxy Protons: Two distinct singlets for the two OCH₃ groups at positions 2 and 4.

  • Methyl Ester Protons: A singlet corresponding to the protons of the COOCH₃ group.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the quinazoline core, with chemical shifts influenced by the attached functional groups.

  • Carbons of the two methoxy groups.

  • The carbon of the methyl ester group.

  • The carbonyl carbon of the ester, which will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, obtained through frequency calculations, can predict the vibrational modes of the molecule. Key expected vibrational frequencies include:

  • C=O stretching: From the methyl carboxylate group, typically in the range of 1700-1750 cm⁻¹.

  • C-O stretching: From the methoxy and ester groups.

  • C=N and C=C stretching: From the quinazoline ring system.

  • C-H stretching: From the aromatic and methyl groups.

Quantum Chemical Properties and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. These are typically performed using DFT methods.[6]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. The distribution of the HOMO can indicate the most likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The distribution of the LUMO can indicate the most likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy and carboxylate groups.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

G input Methyl 2,4-dimethoxyquinazoline-7-carboxylate Structure Optimized Geometry (DFT) calc Quantum Chemical Calculation (e.g., DFT/B3LYP) input:f1->calc:f0 output HOMO/LUMO Analysis MEP Map Mulliken Charges calc:f0->output:f0

Caption: Logical workflow for quantum chemical calculations.

Potential Biological Activity and Drug Development Insights

The quinazoline scaffold is a well-established pharmacophore in drug discovery.[1][2] Many derivatives are known to be inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4][5][10]

Molecular Docking Studies

To explore the potential of Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a therapeutic agent, molecular docking simulations can be performed. This involves docking the molecule into the active site of a relevant biological target, such as the ATP-binding site of EGFR.

Protocol for Molecular Docking:

  • Preparation of the Receptor: Obtain the 3D crystal structure of the target protein (e.g., EGFR from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate the low-energy 3D conformation of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, as determined from the conformational analysis.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor and score the different poses based on their binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to understand the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy.

The results of such studies can provide a rationale for its potential biological activity and guide the synthesis and experimental validation of this and related compounds.[6][11]

Synthesis Considerations

While this guide focuses on theoretical properties, understanding the synthetic accessibility is crucial. The synthesis of related 6,7-dimethoxyquinazoline derivatives often starts from 2-amino-4,5-dimethoxybenzoic acid or its corresponding methyl ester.[4][12] A plausible synthetic route for the target molecule could involve the cyclization of a suitably substituted anthranilate derivative.[13]

Conclusion

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a molecule with significant potential, stemming from its quinazoline core and specific functionalization. While experimental data on this particular compound is sparse, this guide has outlined a comprehensive framework for its theoretical investigation. Through computational methods such as DFT calculations, conformational analysis, and molecular docking, a detailed understanding of its structural, electronic, and potential biological properties can be achieved. These theoretical insights are invaluable for guiding future synthetic efforts and biological evaluations, ultimately accelerating the drug discovery process for this promising class of compounds.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Institutes of Health.
  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate.
  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). National Institutes of Health.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). National Institutes of Health.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). ResearchGate.
  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (2025). ResearchGate.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (n.d.). Semantic Scholar.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • methyl 2,4-dimethoxyquinazoline-7-carboxylate. (n.d.). Suzhou Allbio pharm Co., Ltd.
  • Methyl 2,4-diMethoxyquinazoline-7-carboxylate(1799412-43-3). (n.d.). ChemicalBook.
  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). National Institutes of Health.

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Protocols & Analytical Methods

Method

Application Note: Leveraging Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a Versatile Intermediate for Novel Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology. Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized targeted therapy, with the quinazoline scaffold emerging as a privileged structure due to its high affinity for the ATP-binding site of many kinases.[2][3] FDA-approved drugs such as gefitinib, erlotinib, and lapatinib validate the therapeutic efficacy of this core.[4] This application note provides a comprehensive technical guide on the synthesis and utilization of Methyl 2,4-dimethoxyquinazoline-7-carboxylate , a highly versatile intermediate designed for the efficient construction of novel kinase inhibitor libraries. We present detailed, field-proven protocols for the synthesis of the intermediate, its elaboration into a potent multi-targeted inhibitor, and the subsequent biochemical evaluation using a luminescence-based assay. This guide is intended to empower researchers to accelerate the discovery of next-generation targeted therapeutics.

The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors.[5] Its structure mimics the adenine ring of ATP, allowing it to bind within the kinase hinge region.

Mechanism & Key Interactions: The 4-anilinoquinazoline moiety is a particularly effective arrangement. Structure-activity relationship (SAR) studies have consistently shown that the quinazoline nitrogen atoms are crucial for potent inhibition.[3]

  • N-1: Forms a critical hydrogen bond with the backbone amide of a methionine residue in the kinase hinge region (e.g., Met793 in EGFR), anchoring the inhibitor.[3]

  • N-3: Often accepts a hydrogen bond via a conserved water molecule, further stabilizing the inhibitor-kinase complex.[3]

  • C-4 Substituent: The aniline group extends into a hydrophobic pocket, providing opportunities to enhance potency and modulate selectivity against different kinases.[6]

  • C-6 and C-7 Substituents: These positions are solvent-exposed and are ideal for introducing moieties that improve pharmacokinetic properties, such as solubility, without disrupting binding.[7]

The strategic placement of methoxy groups and a carboxylate handle on our target intermediate provides rational starting points for diversification to target a range of kinases, including EGFR, VEGFR, and PI3K.[8][9]

cluster_0 Kinase ATP Binding Pocket cluster_1 4-Anilinoquinazoline Inhibitor hinge Hinge Region (Met residue) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue quinazoline Quinazoline Core quinazoline->hinge H-Bond (from N1) aniline Aniline Moiety aniline->hydrophobic_pocket Hydrophobic Interactions

Caption: Pharmacophore of 4-Anilinoquinazoline Kinase Inhibitors.

Synthesis of the Key Intermediate: Methyl 2,4-dimethoxyquinazoline-7-carboxylate

The synthesis of this intermediate is designed for efficiency and scalability, proceeding from a readily available starting material. The rationale is to first construct the heterocyclic core and then install the reactive functionalities.

Rationale for Synthetic Route: Our chosen pathway begins with 2-amino-4,5-dimethoxybenzoic acid. This starting material already contains the C6 and C7 methoxy pattern (after ring formation) common in potent inhibitors.[10] We first form the stable quinazoline-2,4-dione, which is then chlorinated to activate the C2 and C4 positions for subsequent nucleophilic substitution with methoxide. This sequence ensures high regioselectivity and yield.

A 2-Amino-4,5- dimethoxybenzoic Acid E Esterification A->E B 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione C 2,4-Dichloro-6,7- dimethoxyquinazoline B->C POCl3 / SOCl2, DMF (cat.) D Methyl 2,4-dimethoxy- quinazoline-7-carboxylate C->D NaOMe, MeOH E->B Urea, Heat

Caption: Synthetic Workflow for the Key Intermediate.

Protocol 1: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Palladium on carbon (Pd/C, 10%)

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium methoxide (NaOMe) solution (e.g., 25% in MeOH)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Esterification:

    • To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous MeOH, add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.[11]

    • Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO₃ solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 4,5-dimethoxy-2-nitrobenzoate.

  • Nitro Reduction:

    • Dissolve the nitro-ester (1.0 eq) in MeOH.

    • Add 10% Pd/C (5-10 mol%) and hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 40-50 psi until the reaction is complete (TLC).

    • Filter the reaction mixture through Celite, washing the pad with MeOH. Concentrate the filtrate to yield methyl 2-amino-4,5-dimethoxybenzoate, which can be used directly.[12]

  • Cyclization to Quinazolinedione:

    • Combine the crude aminobenzoate (1.0 eq) with urea (2.0 eq).

    • Heat the mixture to 160-180 °C for 2-3 hours. The mixture will melt and then solidify.[11]

    • Cool the solid mass, triturate with hot water, and filter to collect the solid. Wash with diethyl ether and dry to obtain 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.[13]

  • Chlorination:

    • Suspend the quinazolinedione (1.0 eq) in POCl₃ (5-10 eq) and add a catalytic amount of DMF.

    • Reflux the mixture for 4-6 hours until the solid dissolves and the reaction is complete (TLC).[14]

    • Cool the reaction and carefully pour it onto crushed ice. Neutralize with aqueous ammonia or NaOH solution.

    • Filter the resulting precipitate, wash with water, and dry to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[15]

  • Methoxylation:

    • Dissolve the dichloroquinazoline (1.0 eq) in anhydrous MeOH.

    • Add sodium methoxide solution (2.2-2.5 eq) dropwise at room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (EtOAc/Hexanes) to yield the final product, Methyl 2,4-dimethoxyquinazoline-7-carboxylate .

Application: Synthesis of a Potent EGFR/VEGFR-2 Inhibitor

The intermediate is primed for elaboration into a final drug candidate. The C-4 methoxy group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) with an appropriate aniline.[7] The C-7 ester serves as a handle for introducing solubilizing groups via amide coupling, a common strategy to improve drug-like properties.

A Key Intermediate B C4-Anilino Intermediate A->B 3-Ethynylaniline, Acid catalyst, SNAr C Carboxylic Acid B->C LiOH, THF/H2O, Saponification D Final Inhibitor C->D Solubilizing Amine, HATU, DIPEA, Amide Coupling

Caption: Elaboration of the Intermediate to a Target Inhibitor.

Protocol 2: Synthesis of Target Inhibitor

Materials:

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate (from Protocol 1)

  • 3-Ethynylaniline

  • 4M HCl in Dioxane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • N-(2-aminoethyl)morpholine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • SNAr Reaction at C-4:

    • Dissolve the intermediate (1.0 eq) and 3-ethynylaniline (1.1 eq) in 2-propanol.

    • Add 4M HCl in dioxane (1.0 eq) and reflux the mixture for 12-18 hours.

    • Cool to room temperature. Filter the resulting precipitate, wash with cold 2-propanol, and dry to obtain the C4-anilino substituted product. This reaction selectively displaces the more labile C4-methoxy group.[16]

  • Ester Saponification:

    • Suspend the product from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

    • Add N-(2-aminoethyl)morpholine (1.2 eq) and stir at room temperature overnight.

    • Dilute with water and extract with EtOAc. Wash the combined organic layers with saturated NaHCO₃, water, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the final inhibitor.

Biochemical Evaluation of Kinase Inhibitory Activity

To assess the efficacy of the newly synthesized compound, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17]

Principle of the ADP-Glo™ Assay: The assay is a two-step process. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.[17]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase ADP ADP K->ADP Phosphorylation PS Phospho-Substrate K->PS Phosphorylation S Substrate S->ADP Phosphorylation S->PS Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->PS Phosphorylation ADP2 ADP (from Step 1) Inhibitor Test Inhibitor Inhibitor->K Blocks ATP2 ATP (Newly Synthesized) ADP2->ATP2 ADP-Glo™ Reagents Light Luminescent Signal ATP2->Light Luc Luciferase/ Luciferin Luc->Light

Caption: Principle of the Luminescence-Based Kinase Assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Target kinases (e.g., recombinant human EGFR, VEGFR-2)

  • Kinase-specific substrate peptides

  • ATP

  • Synthesized inhibitor and reference compound (e.g., Gefitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the synthesized inhibitor and reference compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of serially diluted compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the kinase and substrate peptide in kinase buffer. The optimal concentrations should be determined empirically.[18]

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at or near the Km for the specific kinase).

    • Incubate for 60 minutes at 30 °C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[19]

Data Presentation & Interpretation

The inhibitory activity of the synthesized compound ("Synth-Inhibitor-1") can be compared against known standards. The data below is representative of a successful outcome for a dual EGFR/VEGFR-2 inhibitor.

Target KinaseSynth-Inhibitor-1 IC₅₀ (nM)Reference Compound IC₅₀ (nM)
EGFR 6550 (Gefitinib)
VEGFR-2 8560 (Sorafenib)[20]
PI3Kα >5,000150 (Alpelisib)[4]

Interpretation: The hypothetical data in the table indicates that "Synth-Inhibitor-1" is a potent inhibitor of both EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range, comparable to established drugs.[20] The significantly higher IC₅₀ value against PI3Kα suggests a degree of selectivity, which is a desirable attribute in targeted drug discovery to minimize off-target effects.

Conclusion

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a strategically designed and highly valuable intermediate for kinase inhibitor discovery. Its synthesis is robust, and its built-in functionalities—a displaceable C4-methoxy group and a versatile C7-carboxylate handle—provide an efficient platform for generating diverse libraries of potent and selective kinase inhibitors. The protocols outlined in this note offer a clear and validated pathway from intermediate synthesis to the biochemical characterization of final compounds, enabling researchers to accelerate their drug discovery programs.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Spandidos Publications. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ResearchGate. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]

  • Fast and efficient synthesis of quinazoline derivatives. Morressier. Available at: [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Available at: [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH. Available at: [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. ResearchGate. Available at: [https://www.researchgate.net/publication/380068936_67-Dimethoxy-2-methyl-4-substituted_quinazolines_Design_synthesis_EGFR_inhibitory_activity_in_vitro_cytotoxicity_and_in_silico_studies]([Link]_ cytotoxicity_and_in_silico_studies)

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Methyl 2,4-dimethoxyquinazoline-7-carboxylate in Cancer Research

I. Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] This heterocyclic scaffold has proven to be a highly versatile framework for designing potent and selective enzyme inhibitors.[3][4] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA), such as gefitinib (Iressa®) and erlotinib (Tarceva®), are built upon the 4-anilinoquinazoline structure.[4][5] These agents primarily function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation and survival of many cancer types, including non-small cell lung cancer (NSCLC).[6]

The biological activity of quinazoline derivatives is heavily influenced by the substitution patterns on the bicyclic ring system.[1][3] Specifically, methoxy groups at the 6 and 7 positions are a recurring feature in many highly potent tyrosine kinase inhibitors, contributing to favorable interactions within the ATP-binding pocket of the target kinase.[7][8]

This document concerns Methyl 2,4-dimethoxyquinazoline-7-carboxylate , a novel compound featuring key structural elements—the quinazoline core and dimethoxy substitutions—that suggest a strong potential for anticancer activity. While this specific molecule is not extensively characterized in public literature, its structural similarity to known kinase inhibitors makes it a compelling candidate for investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, from initial in vitro screening to in vivo efficacy studies. The protocols are designed to be robust and self-validating, explaining the scientific rationale behind each experimental step.

II. Hypothesized Mechanism of Action: Targeting Tyrosine Kinase Signaling

Based on the extensive body of research on 2,4-disubstituted quinazolines, it is hypothesized that Methyl 2,4-dimethoxyquinazoline-7-carboxylate functions as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase (RTK), such as EGFR.[3][5][9] Overactivation of the EGFR signaling cascade is a well-established driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[2] Inhibition of this pathway is a clinically validated strategy for cancer treatment.[10]

The proposed mechanism involves the quinazoline nucleus mimicking the adenine ring of ATP, while the substituted moieties occupy adjacent hydrophobic regions within the kinase domain, thereby preventing ATP binding and subsequent receptor autophosphorylation. This blockade would lead to the downstream suppression of pro-survival pathways like the PI3K/Akt and Ras/MAPK cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Ligand EGF/TGF-α Ligand->EGFR Binds & Activates Compound Methyl 2,4-dimethoxy quinazoline-7-carboxylate Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Hypothesized inhibition of the EGFR signaling pathway.

III. Experimental Protocols: In Vitro Evaluation

The initial phase of investigation involves assessing the compound's cytotoxic and mechanistic effects on cancer cell lines.[11][12][13]

A. Workflow for In Vitro Analysis

A logical workflow ensures that results from foundational assays inform subsequent, more complex experiments.

in_vitro_workflow start Start: Compound Synthesis & Purification cell_culture Select & Culture Cancer Cell Lines (e.g., A549, MCF-7) start->cell_culture viability_assay Cell Viability Assay (MTT / XTT) Determine IC50 cell_culture->viability_assay dose_selection Select Doses for Mechanistic Studies (e.g., 0.5x, 1x, 2x IC50) viability_assay->dose_selection western_blot Western Blot Analysis (p-EGFR, p-Akt, etc.) dose_selection->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end End: Confirm In Vitro Activity & MoA data_analysis->end

Figure 2: Experimental workflow for in vitro characterization.
B. Protocol 1: Cell Viability Assessment (XTT Assay)

The XTT assay is a robust colorimetric method to measure cell viability by assessing metabolic activity.[14][15] It is preferred over the MTT assay in some contexts because its formazan product is water-soluble, simplifying the protocol.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 2,4-dimethoxyquinazoline-7-carboxylate across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom sterile culture plates

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate (stock solution in DMSO)

  • XTT labeling mixture (prepared according to manufacturer's instructions)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[15]

  • Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the mixture to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density.[15]

  • Absorbance Measurement: Gently shake the plate to ensure uniform color distribution. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should be used for background correction.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation:

Cell LineCompound IC50 (µM)Positive Control (Gefitinib) IC50 (µM)
A549 (NSCLC, EGFR wt)Experimental ValueReference Value
NCI-H1975 (NSCLC, EGFR T790M)Experimental ValueReference Value
MCF-7 (Breast, EGFR low)Experimental ValueReference Value
HCT116 (Colon)Experimental ValueReference Value
Table 1: Example data table for summarizing IC50 values.
C. Protocol 2: Western Blot Analysis of Pathway Modulation

Western blotting is used to detect specific proteins in a sample and assess their expression levels or post-translational modifications, such as phosphorylation.[17]

Objective: To determine if Methyl 2,4-dimethoxyquinazoline-7-carboxylate inhibits the phosphorylation of EGFR and downstream signaling proteins (Akt, ERK).

Materials:

  • 6-well plates

  • Cancer cell line responsive to the compound (e.g., A549)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Lysate Preparation: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.[18][19]

  • Sonicate or vortex the lysate briefly and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels. Use β-actin as a loading control to ensure equal protein loading across lanes.

IV. Experimental Protocols: In Vivo Efficacy Assessment

Positive in vitro results warrant progression to in vivo models to assess the compound's therapeutic efficacy and tolerability in a physiological context.[13][21] The cell line-derived xenograft (CDX) model is a standard and valuable tool for these initial studies.[22][23][24]

A. Workflow for In Vivo Analysis

in_vivo_workflow start Start: Positive In Vitro Data animal_prep Prepare Immunodeficient Mice (e.g., Athymic Nude) start->animal_prep cell_implant Subcutaneous Implantation of Cancer Cells (e.g., A549) animal_prep->cell_implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) cell_implant->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) tumor_growth->randomization treatment Administer Treatment Daily (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times per week) treatment->monitoring endpoint Study Endpoint: Tumor Volume Threshold or Time Limit monitoring->endpoint analysis Excise Tumors for Weight & Ex Vivo Analysis (e.g., IHC) endpoint->analysis conclusion Conclusion: Determine In Vivo Efficacy & Tolerability analysis->conclusion

Figure 3: Workflow for a subcutaneous xenograft study.
B. Protocol 3: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of Methyl 2,4-dimethoxyquinazoline-7-carboxylate in an in vivo setting.

Materials:

  • 6-8 week old immunodeficient mice (e.g., athymic nu/nu)

  • Cancer cells (e.g., A549) cultured to log phase

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC-Na)

  • Positive control drug (e.g., erlotinib)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel. Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the right flank of each mouse.[21]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., Erlotinib)

  • Treatment Administration: Administer the compound and controls via the chosen route (e.g., oral gavage) daily for a set period (e.g., 21 days).

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

  • Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after the treatment period ends. Euthanize the mice according to institutional guidelines.

  • Tissue Collection: Excise the tumors and record their final weights. Tissues may be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for further molecular analysis.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] * 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation:

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, QDExperimental ValueExperimental ValueN/AExperimental Value
Compound (Low)X mg/kg, QDExperimental ValueExperimental ValueCalculatedExperimental Value
Compound (High)Y mg/kg, QDExperimental ValueExperimental ValueCalculatedExperimental Value
Positive ControlZ mg/kg, QDExperimental ValueExperimental ValueCalculatedExperimental Value
Table 2: Example data table for summarizing in vivo efficacy results.

V. Conclusion and Future Directions

The protocols outlined in this document provide a rigorous and systematic framework for the initial investigation of Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a potential anticancer agent. Successful demonstration of in vitro cytotoxicity, target modulation, and in vivo efficacy would establish this compound as a promising lead candidate.

Subsequent steps would involve comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, broader kinase profiling to assess selectivity, and medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. These foundational experiments are the critical first step in the long but vital journey of anticancer drug discovery and development.

VI. References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs.

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Xenograft Mouse Models | Ichor Life Sciences. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents | Semantic Scholar. [Link]

  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Western Blot Protocol | OriGene Technologies Inc.. [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors - NIH. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.

  • 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies - ResearchGate. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. [Link]

  • US6638939B2 - 6,7-dimethoxyquinazolines and therapeutic use thereof - Google Patents.

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Method

Synthesis of Bioactive Molecules from Methyl 2,4-dimethoxyquinazoline-7-carboxylate: Application Notes and Protocols

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged structure" in the realm of medicinal chemistry.[1][2] This scaffold is a cornerstone in the design of a multitude of therapeutic agents due to its ability to interact with a wide array of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several clinically successful drugs, enhancing their binding affinity and pharmacokinetic profiles.[4]

This guide provides a comprehensive overview of the synthetic pathways to leverage Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a versatile starting material for the synthesis of potent bioactive molecules, with a primary focus on the development of kinase inhibitors for targeted cancer therapy. We will delve into the strategic functionalization of this precursor, explaining the chemical principles that underpin each transformation and providing detailed, field-tested protocols for key reactions.

Strategic Overview: From a Differentiated Precursor to High-Value Bioactive Compounds

Our starting material, Methyl 2,4-dimethoxyquinazoline-7-carboxylate, offers a unique synthetic advantage due to its pre-installed functional handles. The dimethoxy groups at the 2- and 4-positions provide latent reactivity, while the methyl ester at the 7-position allows for late-stage diversification through amide coupling. The overarching strategy involves a stepwise modification of these functional groups to construct complex, bioactive molecules.

The proposed synthetic workflow is designed to be both logical and efficient, prioritizing the formation of key intermediates that are common precursors to a wide range of therapeutic agents. This approach maximizes the utility of the starting material and allows for the generation of a diverse library of compounds for biological screening.

G start Methyl 2,4-dimethoxyquinazoline-7-carboxylate intermediate1 Methyl 2-methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate start->intermediate1 Selective Demethylation/Hydrolysis at C4 intermediate2 Methyl 4-chloro-2-methoxyquinazoline-7-carboxylate intermediate1->intermediate2 Chlorination intermediate3 Methyl 4-(arylamino)-2-methoxyquinazoline-7-carboxylate intermediate2->intermediate3 Nucleophilic Aromatic Substitution (SNAr) intermediate4 4-(Arylamino)-2-methoxyquinazoline-7-carboxylic acid intermediate3->intermediate4 Ester Hydrolysis final_product Bioactive Amide Derivatives (e.g., Kinase Inhibitors) intermediate4->final_product Amide Coupling

Figure 1: High-level synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Methyl 2-methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate

The initial and most critical step in this synthetic sequence is the selective conversion of the 4-methoxy group to a 4-oxo (or quinazolinone) functionality. This transformation is paramount as the resulting quinazolinone is a common and stable intermediate in the synthesis of numerous bioactive quinazolines.[5] The rationale for this selectivity lies in the higher reactivity of the C4 position of the quinazoline ring towards nucleophilic attack compared to the C2 position.[6][7]

Protocol 1: Selective Demethylation/Hydrolysis

This protocol outlines the selective conversion of the 4-methoxy group to a carbonyl group, yielding the corresponding quinazolin-4-one.

Materials:

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Hydrochloric acid (6M)

  • Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of Methyl 2,4-dimethoxyquinazoline-7-carboxylate (1.0 eq) in dioxane, add 6M hydrochloric acid (10 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford Methyl 2-methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate as a white to off-white solid.

Expected Yield: 85-95%

Part 2: Activation of the 4-Position via Chlorination

With the quinazolinone in hand, the next strategic step is to activate the 4-position for subsequent nucleophilic aromatic substitution (SNAr). This is typically achieved by converting the 4-oxo group into a 4-chloro group, a much better leaving group. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[8][9]

Protocol 2: Chlorination of the Quinazolinone

This protocol details the conversion of the 4-oxo group to a 4-chloro substituent.

Materials:

  • Methyl 2-methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Methyl 2-methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-5 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a trap with a base solution to neutralize the POCl₃ vapors).

  • Add toluene to the residue and evaporate again to remove any remaining traces of POCl₃.

  • Carefully quench the reaction residue by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloro-2-methoxyquinazoline-7-carboxylate.

Expected Yield: 80-90%

Part 3: Introduction of Bioactive Moieties via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloroquinazoline intermediate is now primed for the introduction of various amine-containing bioactive fragments. The SNAr reaction at the C4 position is highly regioselective and is a cornerstone in the synthesis of a vast number of kinase inhibitors, including Gefitinib and Lapatinib.[6][10][11]

G start Methyl 4-chloro-2-methoxyquinazoline-7-carboxylate product Methyl 4-(arylamino)-2-methoxyquinazoline-7-carboxylate start->product reagent Aryl Amine (R-NH2) reagent->product conditions Solvent (e.g., Isopropanol) Base (optional, e.g., DIPEA) Heat conditions->product

Figure 2: Nucleophilic Aromatic Substitution.

Protocol 3: Synthesis of 4-(Arylamino)quinazoline Derivatives

This protocol provides a general procedure for the coupling of an aryl amine to the 4-position of the quinazoline core.

Materials:

  • Methyl 4-chloro-2-methoxyquinazoline-7-carboxylate

  • Substituted aryl amine (e.g., 3-chloro-4-fluoroaniline for a Gefitinib-like precursor) (1.1 eq)

  • Isopropanol or n-butanol

  • Diisopropylethylamine (DIPEA) (optional, 1.2 eq)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of Methyl 4-chloro-2-methoxyquinazoline-7-carboxylate (1.0 eq) in isopropanol, add the substituted aryl amine (1.1 eq).

  • If the amine salt is used, or to scavenge the HCl byproduct, add diisopropylethylamine (DIPEA) (1.2 eq).

  • Heat the reaction mixture to reflux (80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yield: 75-90%

DerivativeAryl AmineBioactivity Target (Example)
Gefitinib precursor3-chloro-4-fluoroanilineEGFR Tyrosine Kinase[10]
Lapatinib precursor3-chloro-4-((3-fluorobenzyl)oxy)anilineEGFR/HER2 Tyrosine Kinase[11]
Prazosin precursorPiperazineα1-adrenergic receptor[1]

Table 1: Examples of Bioactive Scaffolds accessible via SNAr.

Part 4: Late-Stage Diversification via Amide Coupling

The final stage in the synthesis of our target bioactive molecules involves the functionalization of the methyl ester at the 7-position. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a desired amine. This late-stage diversification strategy is highly valuable in medicinal chemistry for generating a library of analogues with varying properties.

Protocol 4a: Ester Hydrolysis

Materials:

  • Methyl 4-(arylamino)-2-methoxyquinazoline-7-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Expected Yield: >90%

Protocol 4b: Amide Coupling

This protocol outlines a standard procedure for amide bond formation using a peptide coupling reagent.

Materials:

  • 4-(Arylamino)-2-methoxyquinazoline-7-carboxylic acid

  • Desired amine (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final bioactive amide derivative.

Expected Yield: 60-85%

Conclusion

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The strategic and sequential functionalization of its methoxy and ester groups, as detailed in these application notes, provides a robust and efficient pathway to potent therapeutic agents, particularly kinase inhibitors. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for researchers in drug discovery and development to explore the vast chemical space of quinazoline-based therapeutics.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis of Prazosin Hydrochloride, γ-Form. PrepChem.com.
  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Molbank, 2006.
  • Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 2010.
  • The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride. BenchChem.
  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B, 2013.
  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 2012.
  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Electrochemical synthesis of 4-quinazolinone derivatives medi
  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 2003.
  • DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar.
  • 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
  • Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Molecules, 2016.
  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 2003.
  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Preparation process of erlotinib.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024.
  • Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E, 2014.
  • (A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline...
  • 4-Chloro-6,7-dimethoxyquinazoline. PubChem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 2012.
  • 4-Methoxyquinazoline. PubChem.
  • Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed, 2011.

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Application

Application Note: A Validated Protocol for the Synthesis of Quinazoline-7-Carboxylate Esters

Introduction: The Significance of the Quinazoline Scaffold The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused heterocycle, composed of a benzene ring fused...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a core component of over 200 naturally occurring alkaloids and a multitude of synthetic compounds with a vast spectrum of biological activities.[1][3][4] Marketed drugs incorporating the quinazoline moiety underscore its therapeutic importance, with applications including oncology (e.g., Gefitinib, Erlotinib), hypertension (e.g., Prazosin), and more.[2]

The inclusion of a carboxylate ester at the 7-position of the quinazoline nucleus provides a versatile chemical handle. This functional group allows for further structural modifications, such as amide formation or reduction to an alcohol, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5] This application note provides a detailed, field-proven protocol for the synthesis of quinazoline-7-carboxylate esters, designed for researchers in synthetic chemistry and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Reaction Scheme & Mechanism

The described protocol follows a well-established synthetic strategy: the condensation and oxidative cyclization of a substituted 2-aminobenzaldehyde with an amine to form the quinazoline core. This method is valued for its reliability and the accessibility of starting materials.

Overall Reaction: Reaction Scheme for Quinazoline-7-Carboxylate Ester Synthesis

Figure 1: General reaction scheme for the synthesis of a 2-substituted quinazoline-7-carboxylate ester.

Plausible Reaction Mechanism: The reaction proceeds through a multi-step sequence initiated by the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazoline product.

  • Schiff Base Formation: The primary amine (e.g., benzylamine) attacks the electrophilic carbonyl carbon of the 2-aminobenzaldehyde derivative. Subsequent dehydration yields an intermediate Schiff base (imine).

  • Intramolecular Cyclization: The endocyclic amino group attacks the imine carbon, forming a new six-membered ring and yielding a dihydroquinazoline intermediate.

  • Oxidation/Aromatization: The dihydroquinazoline intermediate is then oxidized to the thermodynamically stable aromatic quinazoline ring system. Molecular iodine is an effective and mild oxidant for this transformation.[6] This step is crucial for driving the reaction to completion and yielding the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-phenylquinazoline-7-carboxylate as a representative example. The methodology can be adapted for various amines and starting esters.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 4-amino-3-formylbenzoate≥97%Sigma-AldrichStarting material.
Benzylamine≥99%Acros OrganicsReagent.
Iodine (I₂)≥99.8%J.T. BakerOxidant.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction & chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeEMD MilliporeFor quenching excess iodine.
Sodium Bicarbonate (NaHCO₃)ACS GradeMallinckrodtFor aqueous wash.
Brine (Saturated NaCl)Lab Prepared---For aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent.
Round-bottom flask (100 mL)------Reaction vessel.
Reflux condenser---------
Magnetic stirrer and hotplate---------
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄---For reaction monitoring.
Step-by-Step Synthesis Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-3-formylbenzoate (1.93 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous DMSO (20 mL) to the flask and stir to dissolve the starting material. To this solution, add benzylamine (1.19 g, 1.20 mL, 11.0 mmol, 1.1 equiv.) via syringe.

    • Rationale: DMSO is used as a high-boiling polar aprotic solvent, which facilitates the dissolution of reactants and allows the reaction to be heated. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Oxidant Addition: Add iodine (3.05 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture in one portion. The mixture will turn dark brown/black.

    • Rationale: Iodine serves as a mild and effective oxidizing agent to convert the dihydroquinazoline intermediate to the final aromatic product.[6] An excess is used to ensure the oxidation goes to completion.

  • Reaction Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using an oil bath.

  • Reaction Monitoring: Maintain stirring at 80 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up - Quenching: Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark iodine color disappears, resulting in a pale yellow solution or suspension.

    • Rationale: Sodium thiosulfate reduces excess iodine (I₂) to colorless iodide ions (I⁻), simplifying the purification process.

  • Work-up - Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The NaHCO₃ wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc). Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization and Data

The identity and purity of the synthesized Ethyl 2-phenylquinazoline-7-carboxylate should be confirmed using standard analytical techniques.

TechniqueExpected Result
Appearance White to off-white solid
Yield 70-85%
¹H NMR (400 MHz, CDCl₃)δ 8.50-8.80 (m, 3H), 8.25 (d, 1H), 7.50-7.65 (m, 3H), 4.45 (q, 2H), 1.45 (t, 3H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 165.5, 161.0, 158.0, 151.0, 137.5, 134.0, 131.0, 129.5, 129.0, 128.5, 127.0, 123.0, 62.0, 14.5 ppm.
LC-MS (ESI) m/z calculated for C₁₇H₁₄N₂O₂ [M+H]⁺: 279.11; found: 279.12.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient heating; Moisture in reagents.Ensure anhydrous conditions. Confirm reaction completion via TLC before work-up. Increase reaction time or temperature slightly if necessary.
Incomplete Oxidation Insufficient iodine; Reaction time too short.Add a further 0.2 equivalents of iodine and continue heating. Ensure the dark color of iodine persists throughout the reaction.
Difficult Purification Presence of side-products (e.g., over-amination).Ensure the stoichiometry of the amine is not excessively high (1.1-1.2 equiv. is sufficient). Perform careful column chromatography with a shallow gradient.
Product is an Oil Residual solvent.Dry the product under high vacuum for an extended period. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether may induce crystallization.

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purify Phase 4: Purification & Analysis reagents 1. Weigh Reagents (Aldehyde, Amine, Iodine) glassware 2. Assemble Glassware (Flask, Condenser) reagents->glassware setup 3. Combine Reagents in DMSO glassware->setup heat 4. Heat to 80°C (4-6 hours) setup->heat monitor 5. Monitor by TLC heat->monitor quench 6. Cool & Quench (aq. Na₂S₂O₃) monitor->quench extract 7. Extract with EtOAc quench->extract wash 8. Wash & Dry Organic Layer extract->wash concentrate 9. Concentrate in vacuo wash->concentrate chromatography 10. Flash Chromatography concentrate->chromatography analysis 11. Characterize Product (NMR, LC-MS) chromatography->analysis

Caption: Workflow for the synthesis and purification of quinazoline-7-carboxylate esters.

References

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]

  • Li, F., & Li, Y. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

  • Arote, R. B., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinazoline Derivatives. Scilit. Available at: [Link]

  • Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. Available at: [Link]

  • Manjunatha, K., et al. (2017). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Methyl quinazoline-7-carboxylate. MySkinRecipes. Available at: [Link]

  • Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Shi, F., & Tu, S. (2015). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Khajavi, H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Esters of quinoxaline-7-carboxylate-1,4-di-N-oxide as Trichomonas vaginalis triosephosphate isomerase inhibitors. PubMed. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

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Method

Application Notes &amp; Protocols: Methyl 2,4-dimethoxyquinazoline-7-carboxylate in Anti-inflammatory Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research The quinazoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research

The quinazoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This versatile structure is a cornerstone in the design of molecules targeting a range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] In the realm of anti-inflammatory drug discovery, quinazoline derivatives have emerged as promising candidates due to their ability to modulate key signaling pathways implicated in the inflammatory cascade.[4] This document provides a detailed guide for researchers exploring the anti-inflammatory potential of a specific, novel derivative: Methyl 2,4-dimethoxyquinazoline-7-carboxylate .

These application notes are designed to provide both the strategic rationale and the practical, step-by-step protocols for the initial characterization of this compound. We will delve into a plausible synthetic route, outline its likely mechanism of action based on the established pharmacology of related compounds, and provide detailed methodologies for its evaluation in both cellular and preclinical models of inflammation.

Section 1: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

A potential synthetic pathway initiates from 2-amino-4,5-dimethoxybenzoic acid, which can be cyclized to form the core quinazoline structure. Subsequent functionalization would lead to the desired 2,4-dimethoxy substitution and the introduction of the methyl carboxylate group at the 7-position.[6][7]

Below is a generalized workflow for the synthesis of related 2,4-disubstituted quinazolines, which can be adapted for the target compound.

G A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization to form Quinazolinone Core A->B C Chlorination at Positions 2 and 4 B->C D Sequential Methoxylation C->D E Esterification at Position 7 D->E F Methyl 2,4-dimethoxyquinazoline-7-carboxylate E->F

Caption: Proposed Synthetic Workflow for Target Compound.

Section 2: Scientific Rationale and Hypothesized Mechanism of Action

Inflammation is a complex biological response involving a network of signaling pathways and cellular mediators.[8] Two of the most critical pathways in the inflammatory process are the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.[1][9]

2.1 Targeting the COX-2 Enzyme

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10][11] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[12][13] Therefore, selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[14] Many quinazoline derivatives have been investigated as COX-2 inhibitors.[4][15] We hypothesize that Methyl 2,4-dimethoxyquinazoline-7-carboxylate may exert its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins like PGE2.

2.2 Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][9][16] The canonical NF-κB pathway is activated by various inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcription of genes that drive inflammation.[17][18] Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. It is plausible that our target quinazoline derivative could interfere with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB subunits.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatoryGenes Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation Quinazoline Methyl 2,4-dimethoxy- quinazoline-7-carboxylate Quinazoline->IKK Inhibition? Quinazoline->NFkB Inhibition?

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Section 3: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of the anti-inflammatory properties of Methyl 2,4-dimethoxyquinazoline-7-carboxylate should be conducted using in vitro cell-based assays. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely used and well-validated model for this purpose.[19][20][21]

3.1 Protocol: Assessment of Cytotoxicity

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.

  • Cell Line: RAW 264.7 murine macrophages.

  • Method: MTT or WST-1 assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Methyl 2,4-dimethoxyquinazoline-7-carboxylate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).

    • Calculate cell viability as a percentage of the vehicle-treated control.

3.2 Protocol: Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[22] The Griess assay is a simple and reliable method for measuring nitrite, a stable breakdown product of NO, in the cell culture supernatant.[23][24][25]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.[25]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.3 Protocol: Measurement of Prostaglandin E2 (PGE2) Production

As hypothesized, the test compound may inhibit COX-2, leading to a reduction in PGE2 production. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[26][27][28]

  • Procedure:

    • Follow steps 1-4 from the Nitric Oxide Production protocol.

    • Quantify the concentration of PGE2 in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[26][28][29]

    • Briefly, this involves a competitive binding assay where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of antibody sites. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.

Parameter MeasuredAssayExpected Outcome with Effective Compound
Cell ViabilityMTT / WST-1No significant decrease at effective concentrations
Nitric Oxide (NO)Griess AssayDose-dependent decrease in nitrite levels
Prostaglandin E2 (PGE2)ELISADose-dependent decrease in PGE2 levels

Section 4: In Vivo Evaluation of Anti-inflammatory Activity

Promising results from in vitro assays should be followed by evaluation in a preclinical in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for screening potential anti-inflammatory drugs.[30][31][32][33][34]

4.1 Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% CMC in saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (at least 3 dose levels)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[33]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[35]

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G Start Acclimatize Rats Grouping Randomize into Treatment Groups Start->Grouping Dosing Administer Test Compound, Positive Control, or Vehicle Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume with Plethysmometer at Timed Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Euthanasia and Tissue Collection (Optional) Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

GroupTreatmentExpected Outcome
1Vehicle ControlSignificant paw edema
2Indomethacin (10 mg/kg)Significant reduction in paw edema
3Test Compound (Low Dose)Minimal to moderate reduction in edema
4Test Compound (Mid Dose)Moderate to significant reduction in edema
5Test Compound (High Dose)Significant reduction in paw edema

Section 5: Concluding Remarks and Future Directions

These application notes provide a foundational framework for the initial anti-inflammatory characterization of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. A robust and dose-dependent inhibition of inflammatory markers in vitro, coupled with significant efficacy in the in vivo paw edema model, would provide strong evidence for its potential as an anti-inflammatory agent.

Further studies could explore its effects on the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS) using RT-qPCR and Western blotting. Elucidating the precise molecular target and its interactions through molecular docking and enzymatic assays would also be critical next steps in the drug discovery process. The protocols and rationale presented herein offer a scientifically rigorous and efficient pathway for advancing this promising compound through the early stages of preclinical development.

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Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of Methyl 2,4-dimethoxyquinazoline-7-carboxylate for Structure-Activity Relationship (SAR) Studies

Abstract The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including therapeutics for cancer and infectious diseases.[1][2] Methyl 2,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including therapeutics for cancer and infectious diseases.[1][2] Methyl 2,4-dimethoxyquinazoline-7-carboxylate represents a versatile starting point for the development of novel drug candidates. Its three primary functional handles—the C7-ester and the C2/C4-methoxy groups—allow for systematic structural modifications. This guide provides a comprehensive framework and detailed protocols for the strategic derivatization of this core scaffold. We will explore key chemical transformations including ester hydrolysis, amide coupling, conversion to a reactive dichloro intermediate, and subsequent regioselective nucleophilic aromatic substitution. The overarching goal is to empower researchers in drug discovery to efficiently generate diverse chemical libraries for robust Structure-Activity Relationship (SAR) analysis, ultimately accelerating the identification of lead compounds.

The Core Scaffold: Rationale for Derivatization

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is an ideal starting scaffold for library synthesis due to its distinct and orthogonally reactive functional groups. Understanding these modification points is crucial for planning a successful SAR campaign.

  • C7-Carboxylate Ester: This is the most accessible functional group for initial diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for a vast library of amides, esters, and other derivatives. This position is often used to explore interactions with solvent-exposed regions of a biological target or to modulate physicochemical properties like solubility.

  • C2 and C4-Methoxy Groups: These positions are critical for probing interactions within the core binding site of a target protein. While methoxy groups themselves can act as hydrogen bond acceptors, their conversion to other functionalities can dramatically alter the compound's pharmacological profile. For instance, substitution with various amines can introduce new hydrogen bond donors and acceptors, as well as steric bulk, which are key variables in SAR studies.[3][4]

Below is the general workflow for diversifying the core scaffold, which will be detailed in the subsequent sections.

SAR_Workflow_Overview Start Methyl 2,4-dimethoxy- quinazoline-7-carboxylate Acid Quinazoline-7-Carboxylic Acid Start->Acid I. Saponification Dichloro Methyl 2,4-dichloro- quinazoline-7-carboxylate Start->Dichloro III. Chlorination Amide_Library C7-Amide Library Acid->Amide_Library II. Amide Coupling C4_Amine C4-Amino-C2-chloro Library Dichloro->C4_Amine IV. Regioselective SNAr (Mild Conditions) C2_C4_Diamine C2,C4-Diamino Library C4_Amine->C2_C4_Diamine V. SNAr (Harsh Conditions)

Figure 1: High-level strategic workflow for the derivatization of the quinazoline scaffold.

Modification at the C7-Position: The Gateway to Diversity

The C7-ester provides a reliable starting point for generating a wide array of analogs through the formation of a stable amide bond, a reaction that is among the most frequently used in medicinal chemistry.[5][6]

Protocol: Saponification of Methyl Ester to Carboxylic Acid

Causality: The conversion of the methyl ester to a carboxylic acid is the essential first step for subsequent amide coupling. Saponification, or base-catalyzed hydrolysis, is a robust and high-yielding method for this transformation.[7] Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) at room temperature as it can reduce the risk of side reactions with other sensitive functional groups. The reaction progress is easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (ester) and the appearance of a more polar spot (the carboxylate salt) that remains at the baseline.

Materials:

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2,4-dimethoxyquinazoline-7-carboxylate (1.0 eq) in a mixture of THF, MeOH, and Water (e.g., a 3:1:1 ratio). The volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).

  • To this stirring solution, add LiOH·H₂O (1.5–2.0 eq) at room temperature.

  • Monitor the reaction by TLC (e.g., using 50% EtOAc in hexanes). The starting ester will have a higher Rf value than the product acid (which will appear at the baseline). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Re-dissolve the remaining aqueous residue in water and cool the solution in an ice bath.

  • Acidify the solution to pH 2-3 by slowly adding 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyquinazoline-7-carboxylic acid.

  • The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Protocol: Parallel Amide Library Synthesis

Causality: Amide bond formation typically requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. A common and effective method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[6] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the desired amine to form the amide bond. This protocol is highly amenable to parallel synthesis, allowing for the rapid generation of a library of analogs from a diverse set of commercially available amines.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate Active_Ester HOBt Active Ester Intermediate->Active_Ester + HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine R'-NH2 Amine->Amide

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • 2,4-dimethoxyquinazoline-7-carboxylic acid

  • A library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (for a single reaction, adaptable for parallel synthesis):

  • To a solution of 2,4-dimethoxyquinazoline-7-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • In a separate vial, dissolve the chosen amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of DCM.

  • Add the amine solution to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Data Presentation for Amide Library

Amine (R-NH₂)Derivative StructureExpected Mass [M+H]⁺Yield (%)
BenzylamineQuinazoline-7-C(O)NH-Bn324.13Data
MorpholineQuinazoline-7-C(O)-Morpholine304.12Data
4-FluoroanilineQuinazoline-7-C(O)NH-Ph-4-F328.10Data
...add more amines.........

Modification at the C2 and C4 Positions

Diversification at the C2 and C4 positions requires converting the methoxy groups into better leaving groups, typically chlorides. This unlocks access to nucleophilic aromatic substitution (SNAr) chemistry.

Protocol: Chlorination of the Quinazoline Core

Causality: Methoxy groups are poor leaving groups for SNAr reactions. By treating the scaffold with a strong chlorinating agent like phosphorus oxychloride (POCl₃), the methoxy groups are converted to chloro groups, which are excellent leaving groups.[8][9] This transformation activates the C2 and C4 positions for subsequent displacement by nucleophiles. N,N-diethylaniline is often added as a high-boiling base to scavenge the HCl produced during the reaction.[8]

Materials:

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional)

  • Toluene or Acetonitrile

Procedure:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Combine Methyl 2,4-dimethoxyquinazoline-7-carboxylate (1.0 eq) and POCl₃ (10-20 eq, used as both reagent and solvent).

  • Optionally, add N,N-diethylaniline (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-115 °C) for 4-16 hours.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • A precipitate of the dichloro product should form. Neutralize the solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is basic (pH > 8).

  • Extract the product with a suitable organic solvent like DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield Methyl 2,4-dichloroquinazoline-7-carboxylate.

Protocol: Regioselective C4-Substitution via SNAr

Causality: In 2,4-dichloroquinazoline systems, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[10][11][12] This difference in reactivity allows for the regioselective substitution at C4 under relatively mild conditions (e.g., room temperature or gentle heating), leaving the C2-chloro group intact for potential further modification.

SNAr_Regioselectivity Dichloro 2,4-Dichloro Intermediate Mild_Conditions Mild Conditions (e.g., EtOH, rt to 60°C) Dichloro->Mild_Conditions Nucleophile Amine (R-NH2) Nucleophile->Mild_Conditions Harsh_Conditions Harsh Conditions (e.g., High Temp.) Nucleophile->Harsh_Conditions + excess C4_Product C4-Substituted Product Mild_Conditions->C4_Product Selective Attack at C4 C2_C4_Product C2,C4-Disubstituted Product Harsh_Conditions->C2_C4_Product Attack at C2 C4_Product->Harsh_Conditions

Figure 3: Regioselectivity in SNAr reactions on the 2,4-dichloroquinazoline core.

Materials:

  • Methyl 2,4-dichloroquinazoline-7-carboxylate

  • Desired primary or secondary amine

  • Solvent such as Isopropanol, Ethanol, or THF[12]

  • Base such as DIPEA or TEA (optional, but often beneficial)

Procedure:

  • Dissolve Methyl 2,4-dichloroquinazoline-7-carboxylate (1.0 eq) in a suitable solvent like ethanol.

  • Add the amine nucleophile (1.0-1.2 eq). If the amine salt is used, or to scavenge the generated HCl, add a non-nucleophilic base like DIPEA (1.5 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-8 hours.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration and washed with cold solvent.

  • Alternatively, concentrate the mixture and purify the residue by flash column chromatography to isolate the C4-substituted product.

Assembling the SAR Study

Following synthesis and purification, each derivative must be thoroughly characterized (e.g., via ¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity. The compounds are then submitted for biological screening. The resulting data should be compiled into a comprehensive table to facilitate SAR analysis.

Example SAR Data Table

Cmpd IDModification SiteStructure of 'R' GroupBiological Activity (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
Parent --DataDataData
Lib-A-01 C7-Amide-CH₂-PhDataDataData
Lib-A-02 C7-Amide-Ph-4-FDataDataData
Lib-B-01 C4-Amine-NH-ButylDataDataData
Lib-B-02 C4-Amine-NH-CyclopropylDataDataData
..................

By systematically analyzing how changes at each position affect biological activity and cytotoxicity, researchers can identify key structural motifs responsible for potency and develop a pharmacophore model to guide the design of the next generation of more effective and safer compounds.

References

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Abstract This application note provides a comprehensive guide and detailed protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This document is intended for researchers, scientists, and drug development professionals. The presented methodology is designed to be a robust starting point for purity determination, quantification, and stability testing of this compound. The protocols herein are grounded in established chromatographic principles and data from analogous quinazoline derivatives, ensuring a scientifically sound approach to method development.

Introduction: The Analytical Imperative for Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1][2] Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a member of this important class of heterocyclic compounds. As with any potential therapeutic agent or key intermediate, a reliable and robust analytical method for its quantification and purity assessment is paramount. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

This guide delineates a systematic approach to developing a stability-indicating HPLC method for Methyl 2,4-dimethoxyquinazoline-7-carboxylate. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, a key requirement for regulatory submissions.[3] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Chemical Structure:

Molecular Formula: C₁₂H₁₂N₂O₄[4] Molecular Weight: 248.24 g/mol [4]

  • Expected Polarity and Solubility: The presence of the quinazoline ring system, two methoxy groups, and a methyl ester group suggests that Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a moderately polar compound. It is expected to be soluble in common organic HPLC solvents such as acetonitrile and methanol.[5][6] For reversed-phase HPLC, the initial sample preparation should involve dissolving the compound in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.[7]

  • Estimated pKa: The quinazoline ring system contains nitrogen atoms that impart basicity. The pKa of the parent quinazoline is approximately 3.5. The electron-donating methoxy groups may slightly increase the basicity of the ring nitrogens. The methyl ester group is neutral and will not have a significant impact on the pKa in the typical HPLC pH range. Understanding the pKa is crucial for selecting a suitable mobile phase pH to ensure consistent retention and peak shape. For basic compounds, a mobile phase pH 2-3 units away from the pKa of the analyte is generally recommended to ensure it is in a single ionic form.

  • UV Absorbance: Quinazoline derivatives typically exhibit strong UV absorbance due to their aromatic nature.[7] Generally, two main absorption bands are observed: one in the range of 240–300 nm and a second, longer-wavelength band between 310–425 nm.[7] For initial method development, monitoring at a common wavelength for aromatic compounds, such as 254 nm, is a practical starting point.[7] To optimize sensitivity, determining the specific absorbance maxima by running a UV scan of a standard solution is highly recommended.

HPLC Method Development and Protocol

The following protocol is a robust starting point for the analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

Materials and Reagents
  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid) for pH adjustment

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable. A photodiode array (PDA) detector is advantageous for method development as it allows for the determination of peak purity and the selection of the optimal detection wavelength.

Table 1: Recommended Initial HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (Reversed-Phase), 4.6 x 150 mm, 5 µmC18 columns are widely used for the separation of moderately polar compounds and have been successfully applied to the analysis of quinazoline derivatives.[1][8]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic nitrogens on the quinazoline ring, leading to improved peak shape and consistent retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC with good UV transparency.[5]
Gradient Elution See Table 2A gradient is recommended for initial method development to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (initial), optimize based on UV spectrumA common starting wavelength for aromatic compounds.[7]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector sensitivity.

Table 2: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or online degasser).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2,4-dimethoxyquinazoline-7-carboxylate reference standard.

    • Dissolve in a suitable solvent. A good starting point is a 50:50 mixture of acetonitrile and water.

    • Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.

    • Prepare working standard solutions by further dilution of the stock solution.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the same diluent as the standard solution to a similar concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the absence of interfering peaks.

    • Inject the standard and sample solutions.

Method Optimization Workflow

The initial method may require optimization to achieve the desired separation and peak characteristics.

HPLC_Optimization cluster_start Initial Method cluster_eval Evaluation cluster_adjust Adjustments cluster_final Final Method Start Run Initial Gradient Method Evaluate Evaluate Resolution, Peak Shape, and Retention Time Start->Evaluate Adjust_Gradient Modify Gradient Slope Evaluate->Adjust_Gradient Poor Resolution Adjust_pH Change Mobile Phase pH/ Acidic Modifier Evaluate->Adjust_pH Poor Peak Shape Adjust_Organic Switch Organic Modifier (e.g., to Methanol) Evaluate->Adjust_Organic Selectivity Issues Adjust_Column Try Different Column Chemistry (e.g., C8, Phenyl) Evaluate->Adjust_Column Persistent Issues Final Validated Isocratic or Optimized Gradient Method Evaluate->Final Acceptable Performance Adjust_Gradient->Evaluate Adjust_pH->Evaluate Adjust_Organic->Evaluate Adjust_Column->Evaluate

Caption: Workflow for HPLC method optimization.

Development of a Stability-Indicating Method

To ensure the method is stability-indicating, forced degradation studies should be performed on the Methyl 2,4-dimethoxyquinazoline-7-carboxylate sample.[3] This involves subjecting the sample to various stress conditions to generate potential degradation products.

Forced Degradation Protocol
  • Acidic Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2-4 hours.

  • Alkaline Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2-4 hours. Quinazoline derivatives have been shown to degrade significantly under alkaline conditions.[4][9]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, the stressed samples should be diluted to the appropriate concentration and analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. Peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Acid Acidic Hydrolysis HPLC_Analysis Analyze Stressed Samples by Developed HPLC Method Acid->HPLC_Analysis Base Alkaline Hydrolysis Base->HPLC_Analysis Oxidation Oxidative Degradation Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->HPLC_Analysis Photo Photolytic Degradation Photo->HPLC_Analysis Resolution_Check Check Resolution Between Analyte and Degradants HPLC_Analysis->Resolution_Check Purity_Check Perform Peak Purity Analysis (PDA Detector) Resolution_Check->Purity_Check Adequate Resolution Method_Optimization Optimize Method if Resolution is Inadequate Resolution_Check->Method_Optimization Inadequate Resolution Stability_Indicating Method is Stability-Indicating Purity_Check->Stability_Indicating Pure Peak Method_Optimization->HPLC_Analysis

Caption: Workflow for developing a stability-indicating HPLC method.

Method Validation

Once the HPLC method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in Table 3.

Table 3: HPLC Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and degradation products at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.e.g., 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability and Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. By following the outlined protocols for method development, optimization, and forced degradation studies, researchers can establish a robust and reliable stability-indicating method. The principles and workflows described herein are designed to be adaptable and serve as a valuable resource for the analytical characterization of this and other related quinazoline derivatives.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Welcome to the dedicated technical support resource for the synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route commences with 2-amino-4,5-dimethoxybenzoic acid, a commercially available starting material. The overall transformation involves the construction of the quinazoline core, followed by functional group manipulations.

Below is a graphical representation of the likely synthetic pathway:

Synthetic_Pathway A 2-Amino-4,5-dimethoxybenzoic Acid B 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., Urea, heat) C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C Chlorination (e.g., POCl3, base) D Methyl 2,4-dimethoxyquinazoline-7-carboxylate C->D Methoxylation & Esterification (e.g., NaOMe, MeOH)

Caption: Synthetic route to Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: What is the most critical step for achieving a high overall yield?

A1: The cyclization of 2-amino-4,5-dimethoxybenzoic acid to form the quinazoline-2,4-dione core is often the most yield-defining step. Incomplete cyclization or the formation of side products at this stage will propagate through the subsequent steps, making purification difficult and lowering the overall yield.

Q2: I am observing a low yield in the chlorination step. What are the likely causes?

A2: Low yields in the chlorination of the quinazolin-2,4-dione are typically due to incomplete reaction, degradation of the starting material or product, or difficult isolation. Common culprits include insufficient excess of the chlorinating agent (e.g., phosphorus oxychloride), presence of moisture, or suboptimal reaction temperature. Refer to the troubleshooting guide below for detailed optimization strategies.

Q3: Can I perform the methoxylation and esterification in a single step?

A3: Yes, it is often feasible to conduct the methoxylation of the dichloroquinazoline and the esterification of the carboxylic acid in a one-pot reaction using sodium methoxide in methanol. The sodium methoxide acts as both the nucleophile for substituting the chloro groups and the base to deprotonate the carboxylic acid, which can then be esterified. However, this requires careful control of stoichiometry and reaction conditions to avoid side reactions.

Q4: What are the common impurities I should expect, and how can I identify them?

A4: Common impurities include unreacted starting materials from each step, mono-chlorinated or mono-methoxylated intermediates, and potential byproducts from side reactions such as hydrolysis of the ester. Identification can be achieved using a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

III. Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your synthesis.

Problem 1: Low Yield in the Cyclization to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Potential Cause Explanation & Causality Recommended Solution
Incomplete Reaction The cyclization of 2-amino-4,5-dimethoxybenzoic acid with urea requires high temperatures to drive the reaction to completion. Insufficient heating time or temperature can lead to a significant amount of unreacted starting material.Ensure the reaction temperature is maintained at the optimal level (typically 180-200 °C) and monitor the reaction progress by TLC until the starting material is consumed.
Sublimation of Starting Material 2-Amino-4,5-dimethoxybenzoic acid can sublime at high temperatures, leading to loss of material from the reaction mixture.Use a reaction vessel with a condenser to ensure that any sublimed material is returned to the reaction pot.
Formation of Polymeric Byproducts At very high temperatures or with prolonged reaction times, intermolecular condensation reactions can lead to the formation of insoluble, polymeric byproducts, reducing the yield of the desired cyclic product.Carefully control the reaction temperature and time. Consider using a high-boiling point solvent like diphenyl ether to ensure even heating and prevent localized overheating.
Problem 2: Inefficient Chlorination of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Potential Cause Explanation & Causality Recommended Solution
Presence of Moisture Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture and will be quenched by water, reducing their effective concentration and leading to incomplete reaction.Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Chlorinating Agent The conversion of the dihydroxyquinazoline to the dichloro derivative is a substitution reaction that requires a sufficient excess of the chlorinating agent to drive the equilibrium towards the product.Use a significant excess of POCl₃ (e.g., 5-10 equivalents). The reaction can often be run using POCl₃ as the solvent.
Suboptimal Reaction Temperature The chlorination reaction typically requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow and may not go to completion.The reaction is often refluxed in POCl₃ (boiling point ~107 °C). Monitor the reaction by TLC to determine the optimal reaction time at this temperature.[2]
Formation of Mono-chloro Intermediate Incomplete reaction can lead to the formation of 2-hydroxy-4-chloro- or 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline, which can be difficult to separate from the desired dichloro product.Ensure complete reaction by using a sufficient excess of the chlorinating agent and adequate reaction time. HPLC analysis can be used to monitor the disappearance of the mono-chloro intermediates.
Problem 3: Low Yield or Side Products in the Methoxylation/Esterification Step
Potential Cause Explanation & Causality Recommended Solution
Incomplete Methoxylation The nucleophilic substitution of the chloro groups with methoxide is a bimolecular reaction. Insufficient concentration of sodium methoxide or a low reaction temperature can lead to incomplete conversion and the presence of mono-methoxy-mono-chloro intermediates.Use a sufficient excess of sodium methoxide (at least 2.2 equivalents to account for the reaction with the carboxylic acid proton). The reaction is typically performed in methanol as the solvent and may require heating to reflux.
Hydrolysis of the Ester If water is present in the reaction mixture, it can compete with methanol as a nucleophile, leading to the hydrolysis of the methyl ester back to the carboxylic acid, especially under basic conditions.Use anhydrous methanol and sodium methoxide. Ensure the reaction is protected from atmospheric moisture.
Side Reactions with the Quinazoline Ring Strong basic conditions and high temperatures can potentially lead to other side reactions on the quinazoline ring system, although this is less common for this specific transformation.Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Monitor the reaction for the formation of unknown byproducts by TLC or HPLC.

IV. Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
  • In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and urea (10-15 equivalents).

  • Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain the temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add hot water to the solid mass and stir vigorously to break it up.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to obtain 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Protocol 3: Synthesis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate
  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5 equivalents) in anhydrous methanol under an inert atmosphere.

  • To a separate flask containing 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) dissolved in anhydrous methanol, add the freshly prepared sodium methoxide solution dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation/Esterification cluster_purification Purification Start Low Yield or Impure Product Q1 Low yield of Quinazolinedione? Start->Q1 A1_Yes Check Reaction Temp & Time Q1->A1_Yes Yes A1_No Proceed to Chlorination Q1->A1_No No A1_Yes->Q1 Re-run Q2 Low yield of Dichloroquinazoline? A1_No->Q2 A2_Yes Ensure Anhydrous Conditions & Sufficient POCl3 Q2->A2_Yes Yes A2_No Proceed to Methoxylation Q2->A2_No No A2_Yes->Q2 Re-run Q3 Low yield of Final Product? A2_No->Q3 A3_Yes Check NaOMe Stoichiometry & Anhydrous Conditions Q3->A3_Yes Yes A3_No Purification Q3->A3_No No A3_Yes->Q3 Re-run Purify Column Chromatography / Recrystallization A3_No->Purify End Pure Product Purify->End

Caption: A decision-tree workflow for troubleshooting the synthesis.

VI. References

  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649–2658. (URL: [Link])

  • Khan, I., & I. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 434-453. (URL: [Link])

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. (URL: [Link])

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Eureka. (URL: [Link])

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents. (URL: )

  • Zhang, H., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 61(7), 731-744. (URL: [Link])

  • Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents. (URL: )

  • Park, H., et al. (2013). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of medicinal chemistry, 56(17), 6815–6829. (URL: [Link])

  • Preparation process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents. (URL: )

  • Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. National Institutes of Health. (URL: [Link])

Sources

Optimization

"common byproducts in the synthesis of 2,4-dimethoxyquinazolines"

Technical Support Center: Synthesis of 2,4-Dimethoxyquinazolines Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-Dimethoxyquinazolines

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2,4-dimethoxyquinazolines and related scaffolds. Here, we address common challenges and frequently encountered byproducts in their synthesis, with a focus on providing not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The typical synthesis route involves the nucleophilic substitution of 2,4-dichloroquinazoline with sodium methoxide. Most issues arise from the high reactivity of this precursor and the kinetics of the substitution reactions.

Question 1: "My TLC plate shows multiple spots close to my product spot. What are they and how do I get rid of them?"

Answer:

This is the most common issue and almost always points to incomplete reaction or side reactions involving the 2,4-dichloroquinazoline starting material. The two most likely byproducts are mono-substituted intermediates and a hydrolysis product.

Causality & Rationale:

The nucleophilic aromatic substitution (SNAr) of sodium methoxide on 2,4-dichloroquinazoline is a stepwise process. The chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position. This regioselectivity is due to the C4 carbon having a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1] This disparity in reactivity means that if the reaction is not driven to completion (insufficient reagent, time, or temperature), you will isolate the kinetically favored intermediate, 2-chloro-4-methoxyquinazoline .

Simultaneously, 2,4-dichloroquinazoline is highly sensitive to moisture.[2] Any trace water in your solvent or reagents can lead to hydrolysis, forming the highly stable and often poorly soluble quinazoline-2,4(1H,3H)-dione .

G start 2,4-Dichloroquinazoline intermediate 2-Chloro-4-methoxyquinazoline (Intermediate) start->intermediate + 1 eq. NaOMe (fast) hydrolysis Quinazoline-2,4(1H,3H)-dione (Hydrolysis Byproduct) start->hydrolysis + H₂O (Moisture Contamination) product 2,4-Dimethoxyquinazoline (Desired Product) intermediate->product + 1 eq. NaOMe (slow) incomplete 2-Chloro-4-methoxyquinazoline (Incomplete Reaction)

Troubleshooting Protocol: Identification & Removal

  • Co-spot on TLC: Run a TLC plate spotting your crude reaction mixture, pure 2,4-dichloroquinazoline starting material, and your purified product (if you have it). The spot with an Rf between your starting material and product is likely 2-chloro-4-methoxyquinazoline. The spot that is often near the baseline and may show streaking is typically the quinazoline-2,4(1H,3H)-dione.

  • Resubject to Reaction Conditions: If you suspect a significant amount of the 2-chloro-4-methoxyquinazoline intermediate, the most efficient solution is often to resubject the crude mixture to the reaction conditions. Add an additional 0.5-1.0 equivalent of sodium methoxide and heat for a few more hours, monitoring by TLC until the intermediate spot disappears.

  • Purification: If the primary byproduct is the dione or if resubjecting is not feasible, purification via column chromatography is necessary.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 100% Hexane to 70:30 Hexane:EtOAc. The polarity order of elution is generally:

      • 2,4-Dichloroquinazoline (least polar)

      • 2,4-Dimethoxyquinazoline (Product)

      • 2-Chloro-4-methoxyquinazoline

      • Quinazoline-2,4(1H,3H)-dione (most polar, may require higher ethyl acetate or even methanol to elute)

Question 2: "My reaction yield is very low, and I recovered a lot of a white, insoluble solid. What happened?"

Answer:

This strongly indicates significant hydrolysis of your 2,4-dichloroquinazoline starting material into quinazoline-2,4(1H,3H)-dione. This dione is often a high-melting-point solid with poor solubility in common organic solvents, which explains its precipitation from the reaction mixture.

Causality & Rationale:

The chloro groups at positions 2 and 4 are excellent leaving groups, but this also makes them highly susceptible to hydrolysis. The reaction must be performed under strictly anhydrous conditions. The source of water can be:

  • Solvents: Using "reagent grade" solvents without proper drying (e.g., distillation over a drying agent or use of a solvent purification system).

  • Reagents: Sodium methoxide can be hygroscopic.

  • Atmosphere: Performing the reaction open to the air, especially on a humid day.

Prevention Protocol:

  • Dry Your Solvent: Use an appropriate method to ensure your solvent (e.g., THF, DMF, Methanol) is anhydrous. For methanol, it should be distilled from magnesium turnings. For THF or DMF, passing it through an activated alumina column is effective.

  • Handle Reagents Carefully: Use fresh, high-purity sodium methoxide. If using commercial solutions of sodium methoxide in methanol, ensure it is fresh and has been stored properly.

  • Use an Inert Atmosphere: Assemble your glassware hot from the oven (to drive off adsorbed water) and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: Add the sodium methoxide solution to the 2,4-dichloroquinazoline at a lower temperature (e.g., 0 °C) before slowly warming to reflux. This can help control the initial exotherm and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the C4 position being more reactive than the C2 position in 2,4-dichloroquinazoline?

The regioselectivity of the first substitution is a well-documented phenomenon.[3] Quantum mechanical calculations, specifically Density Functional Theory (DFT), show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon atom compared to the C2 carbon.[1] This indicates that the C4 position is more electrophilic and therefore the preferred site for the initial attack by a nucleophile like the methoxide anion. The activation energy for the SNAr pathway at C4 is calculated to be lower than at C2, confirming it as the kinetically favored pathway.[1]

Q2: Can I use other bases or methoxy sources?

While sodium methoxide is the most common and cost-effective reagent, other systems can be used. Potassium methoxide (KOCH₃) can be used and is sometimes more reactive. Using methanol as the solvent with a non-nucleophilic base like sodium hydride (NaH) to generate the methoxide in situ is also a valid strategy, ensuring the methoxide is fresh and anhydrous. However, this requires careful handling of NaH.

Q3: How can I confirm the identity of my byproducts?

Spectroscopic analysis is definitive. The table below summarizes key identifiers.

CompoundTypical Relative Rf1H NMR Key Signal (DMSO-d6)Mass Spec (m/z) [M+H]+
2,4-DichloroquinazolineHigh~8.9 ppm (s, 1H, H-5)200/202/204
2,4-Dimethoxyquinazoline Medium ~4.1 ppm (s, 3H, OCH₃), ~4.2 ppm (s, 3H, OCH₃)191
2-Chloro-4-methoxyquinazolineMedium-Low~4.1 ppm (s, 3H, OCH₃), ~8.7 ppm (s, 1H, H-5)195/197
Quinazoline-2,4(1H,3H)-dioneLow / Baseline~11.5 ppm (br s, 2H, NH), D₂O exchangeable163

G Troubleshooting Start: Unexpected Experimental Result TLC Analyze Crude Reaction by TLC Troubleshooting->TLC LowYield Low Yield & Insoluble Precipitate Troubleshooting->LowYield TLC_Spots TLC_Spots TLC->TLC_Spots Cause_Hydrolysis Cause_Hydrolysis LowYield->Cause_Hydrolysis

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring . (n.d.). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link][3]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . (2024). Molecules, 29(1), 238. MDPI. [Link][1]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline . (2020). Molbank, 2020(4), M1158. ResearchGate. [Link][2]

  • Quinazolinones, the Winning Horse in Drug Discovery . (2023). Pharmaceuticals, 16(1), 127. National Center for Biotechnology Information. [Link][4]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline . (n.d.). Google Patents. Retrieved January 19, 2026, from [5]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Welcome to the technical support guide for the purification of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this and structurally related quinazoline derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. Each problem is followed by potential causes and actionable solutions.

Issue 1: Persistent Yellow Coloration in the Final Product

Observation: After purification by column chromatography or recrystallization, the isolated solid is yellow instead of the expected off-white or white crystals.

Potential Cause Troubleshooting & Optimization Steps
Residual Metal Catalyst: If a palladium-catalyzed reaction was used in the synthesis, trace amounts of palladium can impart a yellow or grey color.[1] Consider stirring the crude product in a solvent with a suitable scavenger resin or performing a wash with a mild chelating agent solution (e.g., dilute EDTA solution) prior to final purification.
Oxidation of the Quinazoline Ring: Quinazoline derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods at elevated temperatures.[1][2] Minimize exposure to air and light during purification. Purge solvents with an inert gas (nitrogen or argon). Consider adding an antioxidant like BHT during workup if compatible with the compound's stability.
Formation of Colored Impurities: Side reactions during synthesis can produce colored byproducts that may co-elute or co-crystallize with the desired product.[3] Re-evaluate the reaction conditions to minimize byproduct formation. If impurities persist, a secondary purification method may be necessary. For instance, if column chromatography was used initially, subsequent recrystallization might remove the colored impurity.[3]
Solvent Degradation: Certain solvents can degrade over time, especially in the presence of acidic or basic impurities, leading to colored contaminants. Use fresh, high-purity solvents for all purification steps.
Issue 2: Poor Separation and Overlapping Bands in Column Chromatography

Observation: During flash column chromatography, the desired product and impurities elute together, resulting in poor separation and contaminated fractions.

Potential Cause Troubleshooting & Optimization Steps
Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the components of the mixture.[3] Systematically optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.[3] A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[3]
Column Overloading: The amount of crude material loaded onto the column exceeds its separation capacity.[3] As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. Reduce the sample load or use a larger column.
Improperly Packed Column: The presence of air bubbles or channels in the stationary phase leads to uneven solvent flow and band broadening.[3] Ensure the silica gel is properly slurried and packed to form a homogenous bed. Adding a layer of sand on top of the silica can help maintain the integrity of the column bed during sample loading and elution.[3]
Sample Dissolved in a Too-Strong Solvent: Dissolving the sample in a solvent significantly more polar than the initial mobile phase can cause the sample to spread as a broad band at the top of the column. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[3]
Issue 3: Low or No Crystal Formation During Recrystallization

Observation: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the yield is very low.

Potential Cause Troubleshooting & Optimization Steps
Too Much Solvent Used: The concentration of the compound in the solution is below its saturation point even at low temperatures.[3] Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent was added, carefully evaporate some of it to concentrate the solution.
Unsuitable Recrystallization Solvent: The compound is too soluble in the chosen solvent, even at cold temperatures.[3] Perform small-scale solubility tests with a variety of solvents to find one where the compound is highly soluble at the boiling point and poorly soluble at room temperature or below.[3] Common solvents for quinazoline derivatives include ethanol, methanol, and ethyl acetate.[4][5]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[3] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Presence of Soluble Impurities: High levels of impurities can inhibit crystal formation. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective purification technique for Methyl 2,4-dimethoxyquinazoline-7-carboxylate?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[3]

  • Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness.[3] It is particularly effective at removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities and is suitable for both small and large-scale purifications.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[3]

Q2: How can I identify the common impurities in my sample?

Common impurities often originate from unreacted starting materials or by-products from the cyclization reaction.[3] Key analytical techniques for impurity identification include:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of a sample and identify the number of components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present.

  • Mass Spectrometry (MS): Determines the molecular weight of the components in the sample, aiding in the identification of impurities.

Q3: My purified product is still showing impurities by TLC/HPLC. What should I do?

If minor impurities persist after the initial purification, a second purification step using a different technique is recommended.[3] For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[3] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[3]

Q4: Are there any stability concerns with Methyl 2,4-dimethoxyquinazoline-7-carboxylate?

Section 3: Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 2,4-dimethoxyquinazoline-7-carboxylate using flash column chromatography.

Materials:

  • Crude Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates, chamber, and UV lamp

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Develop an appropriate eluent system using TLC. A good starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[3]

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in separate tubes.

    • Monitor the elution process using TLC to identify the fractions containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Select Solvent System (TLC) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Protocol 2: Recrystallization

This protocol provides a general method for purifying Methyl 2,4-dimethoxyquinazoline-7-carboxylate by recrystallization.

Materials:

  • Crude Methyl 2,4-dimethoxyquinazoline-7-carboxylate

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture on a hot plate until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Dissolve 1. Dissolve Crude in Minimal Hot Solvent HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Cool 3. Slow Cooling HotFilt->Cool IceBath 4. Ice Bath Cooling Cool->IceBath Filter 5. Vacuum Filtration IceBath->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals Wash->Dry PureProduct Purified Crystals Dry->PureProduct

Caption: General Workflow for Recrystallization.

Section 4: References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1022. Retrieved January 19, 2026, from

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(5). Retrieved January 19, 2026, from

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved January 19, 2026, from

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis. Retrieved January 19, 2026, from

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025, October 16). ResearchGate. Retrieved January 19, 2026, from

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. Retrieved January 19, 2026, from

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from

  • Esterification: Reflux, Isolation and Purification. (2021, May 6). YouTube. Retrieved January 19, 2026, from

  • Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved January 19, 2026, from

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (n.d.). Research and Reviews. Retrieved January 19, 2026, from

  • Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Retrieved January 19, 2026, from

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (2018, September 6). Research and Reviews. Retrieved January 19, 2026, from

  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026, from

  • Synthesis and Applications of Quinazoline Derivatives. (n.d.). Open Access Journals. Retrieved January 19, 2026, from

  • Purification Troubleshooting. (2024, May 16). Reddit. Retrieved January 19, 2026, from

  • Quinazoline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022, September 25). YouTube. Retrieved January 19, 2026, from

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Retrieved January 19, 2026, from

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved January 19, 2026, from

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025, October 27). Retrieved January 19, 2026, from

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018, February 7). PubMed. Retrieved January 19, 2026, from

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved January 19, 2026, from

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. Retrieved January 19, 2026, from

  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? (2020, January 17). ResearchGate. Retrieved January 19, 2026, from

Sources

Optimization

"stability of Methyl 2,4-dimethoxyquinazoline-7-carboxylate in different solvents"

Technical Support Center: Methyl 2,4-dimethoxyquinazoline-7-carboxylate A Guide to Solvent Stability and Experimental Best Practices Overview This technical guide serves as a dedicated resource for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,4-dimethoxyquinazoline-7-carboxylate

A Guide to Solvent Stability and Experimental Best Practices

Overview

This technical guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals working with Methyl 2,4-dimethoxyquinazoline-7-carboxylate. The stability of a compound in solution is a critical parameter that influences experimental reproducibility, screening results, and preclinical data integrity. Quinazoline derivatives, while possessing a relatively stable aromatic core, contain functional groups susceptible to degradation under common laboratory conditions.[1] This document provides in-depth answers to frequently asked questions, troubleshooting advice for common stability issues, and validated protocols for conducting stability assessments.

The guidance herein is based on established principles of chemical stability, forced degradation studies as outlined by the International Council for Harmonisation (ICH), and published data on structurally related quinazoline compounds.[2][3]

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary chemical stability concerns for Methyl 2,4-dimethoxyquinazoline-7-carboxylate?

The structure of Methyl 2,4-dimethoxyquinazoline-7-carboxylate contains three key regions susceptible to chemical degradation. Understanding these liabilities is the first step toward designing robust experiments.

  • Ester Hydrolysis: The methyl carboxylate group at the C7 position is a primary site of vulnerability. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is often the most significant and rapid degradation pathway in aqueous or protic solvents.

  • Quinazoline Ring Opening: The quinazoline ring itself can undergo hydrolytic cleavage. This process is typically slower than ester hydrolysis but can be accelerated in strongly acidic or basic solutions, especially at elevated temperatures.[4][5] The reaction can lead to the formation of 2-aminobenzaldehyde derivatives.[5]

  • Nucleophilic Substitution: The methoxy groups at the C2 and C4 positions of the pyrimidine ring are potential leaving groups. These positions are electron-deficient and can be susceptible to nucleophilic attack, particularly by strong nucleophiles or under forcing conditions.[5]

Caption: Key degradation sites on the target molecule.

Q2: How does pH impact the stability of this compound in aqueous buffers?

The pH of the solvent is the most critical factor governing the stability of Methyl 2,4-dimethoxyquinazoline-7-carboxylate in aqueous media.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the C7-ester is the predominant degradation pathway. The quinazoline ring itself is generally more stable but can undergo protonation at N3, which may induce hydration across the C4=N3 bond and subsequent ring cleavage under harsh conditions.[5]

  • Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in this range. While background hydrolysis can still occur over extended periods, the rates are significantly slower than under acidic or basic conditions. For aqueous-based assays, maintaining a pH between 6.5 and 7.5 is highly recommended.

  • Basic Conditions (pH > 8): Base-catalyzed (saponification) of the ester is extremely rapid. The quinazoline ring is also susceptible to hydrolysis under alkaline conditions.[5] Experiments in basic media should be conducted with freshly prepared solutions, and the duration of exposure should be minimized.

Q3: Which solvents are recommended for preparing stock solutions for long-term storage?

The choice of solvent is paramount for maintaining the integrity of the compound during storage. Based on the chemical liabilities and data from related quinazoline structures, the following recommendations are provided.

SolventRecommendationRationale & Potential Issues
DMSO Use with Caution / Short-Term Only While a common solubilizing agent, some quinazoline derivatives have shown significant instability in DMSO, with degradation observed shortly after preparation.[6] It is hygroscopic, and absorbed water can facilitate hydrolysis. Always use anhydrous, high-purity DMSO.
Acetonitrile (ACN) Recommended Aprotic and generally inert. It is an excellent choice for preparing stock solutions for analytical purposes (e.g., HPLC).
N,N-Dimethylformamide (DMF) Recommended A strong aprotic solvent that can be used for stock solutions. Ensure use of anhydrous grade.
Ethanol / Methanol Avoid for Long-Term Storage These are protic solvents. While they may be required for certain biological assays, long-term storage can lead to solvolysis (transesterification) of the methyl ester, replacing the methyl group with an ethyl or new methyl group, respectively.
Water / Buffers Avoid for Stock Solutions Due to the high risk of hydrolysis, aqueous solutions should only be prepared fresh from a stock in an appropriate organic solvent immediately before use.

Troubleshooting Guide

Q: I am observing a new, more polar peak in my HPLC chromatogram after storing my compound in a methanol-based buffer for 24 hours. What is the likely cause?

This is a classic sign of hydrolysis. The new, more polar peak that elutes earlier than the parent compound is almost certainly the carboxylic acid degradation product resulting from the hydrolysis of the C7-methyl ester.

Corrective Actions:

  • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M-14 Da).

  • Use Fresh Solutions: For all future experiments, prepare the working solution in the aqueous buffer immediately before the experiment from a freshly diluted aliquot of a stock solution prepared in anhydrous acetonitrile or DMF.

  • Re-evaluate Buffer: If the assay allows, ensure the buffer pH is within the optimal 6.5-7.5 range to minimize the rate of hydrolysis during the experiment itself.

Q: My screening results are inconsistent. The activity of the compound seems to decrease over the course of a multi-day experiment. The compound is dissolved in DMSO.

This issue strongly suggests compound instability in the assay medium. While many factors can cause inconsistent results, degradation is a primary suspect, especially with quinazoline scaffolds in DMSO.[6]

Troubleshooting Workflow:

G start Inconsistent Activity Observed (Compound in DMSO) check_stability Q1: Is the compound stable in the stock solvent? start->check_stability analyze_stock Analyze DMSO stock by HPLC-UV at T=0 and T=48h check_stability->analyze_stock Yes degraded Is degradation >5%? analyze_stock->degraded change_stock Solution: Prepare new stock in anhydrous Acetonitrile (ACN) or DMF. Re-test stability. degraded->change_stock Yes check_assay Q2: Is the compound stable in the final assay buffer/medium? degraded->check_assay No change_stock->check_assay analyze_assay Incubate compound in assay medium (without cells/enzyme). Analyze by HPLC at T=0 and T=end. check_assay->analyze_assay Yes degraded_assay Is degradation >5%? analyze_assay->degraded_assay reformulate Solution: Reduce incubation time, adjust buffer pH (if possible), or add fresh compound periodically. degraded_assay->reformulate Yes end Problem Resolved: Consistent data obtained. degraded_assay->end No reformulate->end

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Quinazoline Synthesis Reactions

Introduction Welcome to the technical support center for quinazoline synthesis. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for quinazoline synthesis. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2] Their synthesis, while extensively studied, can present various challenges for researchers in both academic and industrial settings.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during quinazoline synthesis. It provides in-depth, experience-based insights in a question-and-answer format to directly address specific experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Section 1: Low or No Product Yield

Low or non-existent yield is one of the most frequent and frustrating issues in quinazoline synthesis. The root cause often lies in suboptimal reaction conditions, the quality of starting materials, or the choice of synthetic route.

Question 1: My quinazoline synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Answer: Low yields in quinazoline synthesis can typically be traced back to a few key areas. A systematic evaluation of your experimental setup is the most effective troubleshooting approach.

Core Areas to Investigate:

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that are highly specific to the chosen synthetic protocol.[3]

    • Temperature: Classical methods like the Bischler cyclization may necessitate high temperatures (often above 120°C), whereas modern metal-catalyzed approaches can proceed under much milder conditions.[3] It is crucial to ensure your reaction temperature is optimized for your specific method. A temperature screening experiment is often a worthwhile investment.

    • Reaction Time: The time required for completion can range from a few hours to over 24 hours.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and confirm the consumption of starting materials.

  • Solvent Selection: The choice of solvent can dramatically influence the reaction's outcome.[3]

    • Polarity: Solvent polarity is a key determinant of the reaction pathway. Polar solvents often favor the desired C(sp²)–N bond formation leading to quinazolines. In contrast, non-polar solvents may promote the formation of benzimidazole byproducts.[4] For instance, polar solvents like DMF and water have demonstrated excellent yields (85-91%) in certain syntheses where non-polar solvents like toluene and THF were ineffective.[5]

    • Solubility: Poor solubility of reactants or intermediates in the chosen solvent will lead to slow reaction rates and, consequently, low yields.[4] Always ensure your starting materials are soluble at the reaction temperature. If solubility is an issue, a different solvent system should be explored.

  • Base and Catalyst Efficiency:

    • Base Strength: If the chosen base is not strong enough to efficiently deprotonate the starting materials, the reaction will be incomplete.[4] If a weaker base like Na₂CO₃ is proving ineffective, consider switching to a stronger base such as K₂CO₃ or Cs₂CO₃.[4]

    • Catalyst Activity: In metal-catalyzed reactions, the catalyst's choice, loading, and potential for inhibition are paramount.[5] Deactivation of palladium or copper catalysts can occur due to impurities in starting materials or byproducts.[6] Using a fresh batch of catalyst or increasing the catalyst loading may be necessary.

Troubleshooting Flowchart for Low Yield

start Low Yield Issue q_solvent Is the solvent polarity appropriate? start->q_solvent a_solvent_yes Yes q_solvent->a_solvent_yes Polarity OK a_solvent_no No q_solvent->a_solvent_no Check Polarity q_base Is the base strong enough? a_solvent_yes->q_base s_solvent Switch to a more polar solvent (e.g., DMF, DMSO). a_solvent_no->s_solvent s_solvent->q_base a_base_yes Yes q_base->a_base_yes Strength OK a_base_no No q_base->a_base_no Check Strength q_solubility Are reactants fully soluble? a_base_yes->q_solubility s_base Use a stronger base (e.g., K₂CO₃, Cs₂CO₃). a_base_no->s_base s_base->q_solubility a_solubility_yes Yes q_solubility->a_solubility_yes Solubility OK a_solubility_no No q_solubility->a_solubility_no Check Solubility q_temp Is the reaction temperature optimized? a_solubility_yes->q_temp s_solubility Select a solvent where all reactants are soluble. a_solubility_no->s_solubility s_solubility->q_temp a_temp_yes Yes q_temp->a_temp_yes Temp. OK a_temp_no No q_temp->a_temp_no Check Temp. q_catalyst Is the catalyst active? (if applicable) a_temp_yes->q_catalyst s_temp Perform a temperature screen. a_temp_no->s_temp s_temp->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes Activity OK a_catalyst_no No q_catalyst->a_catalyst_no Check Activity end_node Yield Improved a_catalyst_yes->end_node s_catalyst Use fresh catalyst or increase loading. a_catalyst_no->s_catalyst s_catalyst->end_node

Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.

Section 2: Side Reactions and Purification Challenges

The formation of side products is a common hurdle in quinazoline synthesis, which subsequently complicates the purification process.[6] Understanding the potential side reactions for a given synthetic route is key to minimizing their formation.

Question 2: My reaction is producing significant side products, making purification difficult. What are the common byproducts and how can I minimize them?

Answer: The nature of side products is highly dependent on your specific synthetic route and reaction conditions. However, some common themes emerge across different methods.

Common Side Products and Mitigation Strategies:

Side Product TypeCommon CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (time, temperature, stoichiometry).[6]Re-optimize reaction conditions. Monitor reaction progress by TLC or LC-MS to ensure full conversion.
Acyclic Intermediates Incomplete cyclization of intermediates, such as N-acylanthranilamide.[6]Increase reaction temperature or time. Consider a stronger catalyst or base to promote cyclization.
Benzimidazole Derivatives Use of non-polar solvents can favor this alternative reaction pathway.[4]Switch to a polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol, water) solvent.[4]
Self-Condensation Products Starting materials, particularly ketones in Friedländer-type syntheses, can react with themselves.[7][8]Adjust catalyst and temperature. Under basic conditions, this is a common issue.[8] Consider milder conditions or alternative catalytic systems.
Over-alkylation/arylation Reaction conditions are too harsh, leading to multiple substitutions.[6]Reduce reaction temperature or time. Use a less reactive alkylating/arylating agent if possible.
Question 3: I'm struggling with the purification of my quinazoline derivative. What are the best practices?

Answer: Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often the most successful.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is often the first step to remove inorganic salts and highly polar impurities. Precipitation of the crude product by pouring the reaction mixture into cold water can also be an effective initial purification step.[4]

  • Recrystallization: This is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[9] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at room temperature.[5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[9]

    • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). Aim for an Rf value of 0.2-0.3 for your desired product.

    • Common Solvent Systems: For moderately polar quinazolines, a hexane/ethyl acetate mixture is a good starting point. For more polar derivatives, dichloromethane/methanol is often effective.[9]

  • Preparative HPLC: For achieving very high purity, especially for final compounds intended for biological testing, reverse-phase preparative HPLC is often employed.

    • Typical Conditions: A C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used.[9]

Purification Workflow Diagram

A Crude Reaction Mixture B Aqueous Workup / Precipitation A->B C Crude Solid B->C D Recrystallization C->D If solid E Column Chromatography C->E If oil or impure solid D->E If still impure H High Purity Product D->H If pure F Pure Fractions E->F G Preparative HPLC F->G For highest purity G->H

Caption: A generalized workflow for the purification of quinazoline derivatives.

Section 3: Method-Specific Troubleshooting

Different synthetic routes to quinazolines have their own unique challenges. This section addresses issues related to some of the most common methods.

Question 4: I'm using the Niementowski synthesis and getting a low yield. What are the typical issues with this reaction?

Answer: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides to form 4(3H)-quinazolinones, is a classic method.[10][11] However, it often requires harsh conditions.

Common Niementowski Synthesis Problems:

  • High Temperatures: This reaction often requires high temperatures, which can lead to degradation of starting materials or products.[12]

  • Reaction Time: The reaction can be slow and require extended heating.

  • Microwave-Assisted Synthesis: To overcome the issues of long reaction times and high temperatures, microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[12] Using solid supports like montmorillonite K-10 under solvent-free microwave conditions can also be highly effective.[12]

Question 5: My Friedländer synthesis is not working well. How can I troubleshoot it?

Answer: The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for producing quinolines, and by extension, can be adapted for quinazoline synthesis.[7][13]

Troubleshooting the Friedländer Synthesis:

  • Harsh Conditions: Traditional methods often use high temperatures and strong acids or bases, which can cause side reactions.[7]

  • Catalyst Choice: The catalyst is critical. Modern approaches often use milder and more efficient catalysts.[7]

  • Side Reactions: The self-condensation (aldol condensation) of the ketone is a major competing reaction, especially under basic conditions.[7][8]

  • Improving Yields: Consider using milder catalysts. For example, some modern methods have achieved high yields using catalysts like ionic liquids or even nanocatalysts under more controlled temperature conditions.[7]

Question 6: What are the key considerations for metal-catalyzed quinazoline synthesis?

Answer: Transition-metal-catalyzed reactions have become powerful tools for quinazoline synthesis, often allowing for milder conditions and broader substrate scope.[1][14]

Key Factors in Metal-Catalyzed Synthesis:

  • Catalyst Choice: A wide range of metals, including manganese, iron, cobalt, copper, and palladium, have been used.[1][14][15] The choice of metal and ligand is crucial for the reaction's success.

  • Acceptorless Dehydrogenative Coupling (ADC): This strategy is becoming increasingly popular as it is atom-economical and avoids the need for pre-functionalized substrates or external oxidants.[14] Manganese-catalyzed ADC reactions have shown great promise.[14][15]

  • Catalyst Deactivation: As mentioned earlier, catalyst deactivation can be a significant issue.[6] Ensure high purity of starting materials and solvents, and consider using fresh catalyst.

  • Reaction Optimization: Catalyst loading, base, solvent, and temperature all need to be carefully optimized for each specific substrate combination.

General Mechanism for Metal-Catalyzed Dehydrogenative Coupling

sub1 2-Aminobenzylamine int1 Dehydrogenation of Alcohol sub1->int1 sub2 Amide/Nitrile int3 Condensation sub2->int3 cat Metal Catalyst (e.g., Mn(I)) cat->int1 int2 Aldehyde Intermediate int1->int2 h2 H₂ Gas (byproduct) int1->h2 int2->int3 int4 Cyclization int3->int4 prod Quinazoline Product int4->prod prod->cat Catalyst Regeneration

Caption: Simplified mechanism for acceptorless dehydrogenative coupling in quinazoline synthesis.

Section 4: Characterization Issues

Correctly identifying your final product is the last critical step.

Question 7: I am having trouble interpreting the NMR spectra of my quinazoline product. What are the characteristic signals I should look for?

Answer: NMR spectroscopy is a primary tool for the structural elucidation of quinazoline derivatives.[16][17]

Expected NMR Signals:

  • ¹H NMR:

    • Aromatic Protons: The protons on the benzene ring of the quinazoline core typically appear in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • Pyrimidine Ring Protons: The protons at positions 2 and 4 (if not substituted) are often deshielded and can appear downfield, sometimes above 8.5 ppm.

    • Substituent Protons: The signals for any substituents will appear in their expected regions. For example, a methyl group on the quinazoline ring would likely appear around 2.5-3.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: The carbons of the benzene ring will typically resonate between 120-150 ppm.

    • Pyrimidine Ring Carbons: The carbons at positions 2 and 4 are typically deshielded and will appear further downfield, often in the 150-170 ppm range.

    • Carbonyl Carbon: If you have synthesized a quinazolinone, the carbonyl carbon (C4) will have a characteristic signal around 160-170 ppm.

If you are still facing ambiguity, 2D NMR techniques like COSY and HMQC/HSQC can be invaluable for confirming the connectivity of protons and carbons in your molecule.

References

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • PMC - NIH. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Proposed catalytic cycle for quinazoline synthesis. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (2004). MS and NMR investigation of bioactive quinazolones. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Bentham Open. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Bentham Open. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinazoline-7-Carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of quinazoline-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinazoline-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure your success in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the quinazoline-7-carboxylate scaffold?

A1: The most prevalent and versatile methods start from appropriately substituted anthranilic acid derivatives. The key starting material is typically 2-amino-4-carboxybenzoic acid or its corresponding ester (e.g., methyl 2-amino-4-methoxycarbonylbenzoate). The two most common approaches are:

  • The Niementowski Quinazoline Synthesis: This is a classic and widely used method that involves the condensation of an anthranilic acid with an amide.[1][2] For quinazoline-7-carboxylates, this typically results in a 4-oxo-3,4-dihydroquinazoline-7-carboxylate intermediate, which can be further modified if necessary. High temperatures are often required for this reaction.[3]

  • Multi-component Reactions: Modern synthetic strategies often employ transition-metal-catalyzed multi-component reactions. For instance, a palladium-catalyzed reaction of a 2-aminobenzonitrile with an aldehyde and an arylboronic acid can yield highly substituted quinazolines.[4] While powerful, these methods may require more specialized catalysts and optimization.

Q2: My starting material, 2-amino-4-carboxybenzoic acid, has very poor solubility in common organic solvents. How can I address this?

A2: This is a very common and critical challenge. The zwitterionic nature of amino acids significantly limits their solubility in many organic solvents.[5][6] To overcome this, the most effective strategy is to protect the carboxylic acid group as an ester, typically a methyl or ethyl ester.[7] This esterification not only dramatically improves solubility in solvents like ethanol, DMF, and DMSO but also protects the acid from participating in unwanted side reactions.

Q3: I am observing significant decarboxylation of my product. What causes this and how can I prevent it?

A3: Decarboxylation is a risk, especially when the free carboxylic acid is present on the aromatic ring and the reaction is conducted at high temperatures, which are common in classical methods like the Niementowski synthesis.[3][8] The electron-withdrawing nature of the quinazoline ring can facilitate the loss of CO2. The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) throughout the synthesis. The ester is far more stable to thermal decomposition and can be hydrolyzed in a separate, final step under controlled, milder conditions if the free acid is the desired final product.[9]

Q4: How does the electron-withdrawing carboxylate group at the 7-position affect the reaction?

A4: The carboxylate or ester group is a moderately electron-withdrawing group. This can decrease the nucleophilicity of the aniline nitrogen in the starting 2-aminobenzoic acid derivative. Consequently, you may need to employ slightly more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to drive the initial condensation and cyclization steps to completion compared to syntheses with electron-donating groups on the ring.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent hurdle in heterocyclic synthesis. A systematic evaluation of your reaction parameters is the key to identifying the root cause.

Potential Cause Explanation & Recommended Solution
Poor Reactant Solubility As discussed in the FAQs, the free di-acid starting material is often insoluble. Solution: Convert the carboxylic acid to its methyl or ethyl ester prior to the main reaction. This drastically improves solubility in common organic solvents like DMF, DMSO, or toluene, allowing for a homogeneous reaction mixture.
Sub-optimal Reaction Temperature Classical quinazoline syntheses often require high temperatures (120-180 °C) to drive the cyclization and dehydration steps.[11] Insufficient heat will result in a stalled reaction. Solution: Incrementally increase the reaction temperature in 10-15 °C steps, carefully monitoring the reaction progress by TLC or LC-MS. Be aware that excessive temperatures (>200 °C) can lead to decomposition, especially if the carboxylate is not protected.
Inappropriate Solvent Choice Solvent polarity can influence the reaction pathway. In some cases, non-polar solvents may favor the formation of undesired byproducts. Solution: If using a non-polar solvent like toluene results in low yield, switch to a polar aprotic solvent such as DMF or DMSO. These solvents are generally better at solvating the polar intermediates and can facilitate the desired C-N bond formation.
Inefficient Catalyst or Base Many modern quinazoline syntheses rely on catalysts (e.g., Lewis acids like BF3·Et2O, or transition metals like palladium) or bases to proceed efficiently.[10][11] Solution: Ensure your catalyst is active and used at the correct loading. If using a base, its strength is critical for deprotonation steps. Consider screening different bases (e.g., K2CO3, Cs2CO3, DBU) to find the optimal choice for your specific substrate.
Air or Moisture Sensitivity Some catalytic systems, particularly those involving transition metals, can be sensitive to air and moisture. Solution: If applicable to your chosen method, run the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and reagents.
Issue 2: Presence of Significant Impurities or Side Products

The formation of side products can complicate purification and reduce the yield of your desired quinazoline-7-carboxylate.

Potential Cause Explanation & Recommended Solution
Incomplete Cyclization An intermediate N-acyl anthranilic acid derivative may be observed if the cyclization/dehydration step is incomplete. This is often due to insufficient temperature or reaction time. Solution: Increase the reaction temperature or prolong the reaction time. The addition of a dehydrating agent, such as molecular sieves or using a Dean-Stark trap if compatible with the solvent, can help drive the equilibrium towards the cyclized product.
Side Reactions of the Ester Group If using an ester as a protecting group, it can potentially react under certain conditions. For example, with strongly basic nucleophiles, transesterification or amide formation could occur. Solution: Choose your reaction conditions carefully. If a strong base is required, consider using a bulkier ester (like a tert-butyl ester) which is less susceptible to nucleophilic attack. Ensure the reaction temperature is not excessively high for prolonged periods.
Starting Material Decomposition High reaction temperatures can lead to the degradation of sensitive starting materials or the final product. Solution: Monitor the reaction closely by TLC. If you observe the formation of multiple new, often colored, spots, consider reducing the reaction temperature. Microwave-assisted synthesis can be an excellent alternative, as it often allows for shorter reaction times at comparable or lower bulk temperatures, minimizing degradation.[12]

Visualized Experimental Workflow & Mechanisms

General Reaction Mechanism: Niementowski Synthesis

The following diagram illustrates a plausible mechanism for the Niementowski synthesis of a 4-oxo-3,4-dihydroquinazoline-7-carboxylate, a common intermediate.

Niementowski_Mechanism start_materials Methyl 2-amino-4-(methoxycarbonyl)benzoate + Amide (R-CONH2) intermediate1 N-Acyl Intermediate start_materials->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Oxo-3,4-dihydroquinazoline- 7-carboxylate intermediate2->product Tautomerization & Aromatization

Caption: General mechanism for Niementowski quinazolinone synthesis.

Typical Experimental Workflow

This workflow outlines the key stages from starting material preparation to the isolation of the pure product.

Experimental_Workflow step1 Step 1: Esterification Protect the carboxylic acid group of 2-amino-4-carboxybenzoic acid as a methyl or ethyl ester. step2 Step 2: Reaction Setup Combine the protected anthranilate ester, amide/nitrile, solvent, and catalyst/base in a reaction flask under an inert atmosphere if needed. step1->step2 step3 Step 3: Heating & Monitoring Heat the reaction mixture to the optimized temperature (e.g., 150 °C). Monitor progress by TLC or LC-MS until starting material is consumed. step2->step3 step4 Step 4: Work-up Cool the reaction. Precipitate the crude product by adding an anti-solvent (e.g., water). Filter the solid. step3->step4 step5 Step 5: Purification Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. step4->step5 step6 Step 6: (Optional) Deprotection If the free acid is required, hydrolyze the ester using standard acidic or basic conditions (e.g., LiOH in THF/water). step5->step6

Caption: Standard experimental workflow for synthesis.

Troubleshooting Decision Tree

When your reaction fails, use this logical guide to diagnose the problem.

Troubleshooting_Tree start Reaction Failed (Low/No Product) q1 Is Starting Material (SM) Consumed (via TLC/LCMS)? start->q1 a1 No SM Consumption q1->a1 No b1 SM Consumed, No Product q1->b1 Yes q2 Is SM Soluble? a1->q2 a1_cat Check Catalyst/Base Activity & Loading a1->a1_cat a2_yes Increase Temperature/ Reaction Time q2->a2_yes Yes a2_no Protect COOH as Ester/ Change Solvent q2->a2_no No q3 Multiple Unidentified Spots Formed? b1->q3 b2_yes Decomposition Occurred. Reduce Temperature/ Use Microwave q3->b2_yes Yes b2_no Reaction Stalled at Intermediate Stage. Increase Temp/Time or Add Dehydrating Agent q3->b2_no No

Caption: Decision tree for troubleshooting failed reactions.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

This protocol is a representative example based on the Niementowski reaction, incorporating the crucial ester protection step.

Step 1: Synthesis of Dimethyl 2-aminoterephthalate (Ester Protection)

  • Suspend 2-amino-4-carboxybenzoic acid (1 eq.) in methanol (10-15 mL per gram of starting material).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.5 eq.) dropwise while stirring. Caution: Exothermic reaction, produces HCl gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

  • Combine dimethyl 2-aminoterephthalate (1 eq.) and acetamide (5-10 eq.).

  • Heat the mixture to 160-170 °C with stirring in a flask equipped with a reflux condenser.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent is 5-10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from hot ethanol to obtain the pure product.

References

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  • Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

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  • Al-Suwaidan, I. A., et al. (2018). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1133-1142. [Link]

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  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3481–3494. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2022_11_Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf]([Link] Macmillan/files/publications/2022_11_Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf)

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

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Troubleshooting

Technical Support Center: Recrystallization Methods for Purifying Quinazoline Esters

Welcome to the technical support center for the purification of quinazoline esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinazoline esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important class of heterocyclic compounds. Quinazoline derivatives are known for their wide range of biological activities, making their purity paramount for accurate downstream applications.[1][2][3] This resource combines established protocols with troubleshooting advice to ensure you can achieve the highest purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of my quinazoline ester?

A1: The ideal recrystallization solvent is one in which your quinazoline ester is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] A systematic approach to solvent selection is crucial for success.

Expert Insight: The polarity of the solvent plays a significant role.[5] Quinazoline esters, containing both aromatic rings and an ester functional group, typically exhibit moderate polarity. Therefore, solvents of similar polarity are often a good starting point.

Screening Protocol:

  • Place a small amount (10-20 mg) of your crude quinazoline ester into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the solvent to its boiling point and observe if the solid dissolves completely.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • An ideal solvent will show a significant formation of crystals upon cooling.

A study on the solubility of pyrazolo quinazoline derivatives found that solubility increases with temperature and is greatest in DMF.[6] While DMF is an excellent solvent for many quinazolines, its high boiling point can make it difficult to remove. For recrystallization, solvents like ethanol, ethyl acetate, and mixtures such as ethanol/water or petroleum ether/ethyl acetate are often more practical.[7][8][9]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out," or the separation of the solute as a liquid phase rather than a solid, is a common problem in recrystallization.[10][11] This phenomenon, also known as liquid-liquid phase separation, occurs when a solute-enriched phase separates from the solution.[10][11]

Common Causes and Solutions:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before recrystallization.[12]

  • Solution is Too Concentrated: If the concentration of the solute is too high, it may come out of solution above its melting point.

    • Solution: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[13][14]

  • Cooling Rate is Too Rapid: Fast cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly. You can achieve this by leaving the flask at room temperature before transferring it to an ice bath.[15] Insulating the flask can also promote slower cooling.

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.

    • Solution: Try a more polar solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then clarify with a few drops of the "good" solvent.[16][17][18]

Q3: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A3: A low yield is a frequent issue that can often be rectified by optimizing the procedure.

Potential Causes and Optimization Strategies:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[14][19]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[20] If you've already completed the filtration, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.[19]

  • Premature Crystallization: The compound may crystallize in the filter paper during hot filtration.[13]

    • Solution: To prevent this, preheat the funnel and filter paper with hot solvent before filtering your solution.[4][21][22] Using a stemless funnel can also help prevent clogging.[21][22]

  • Compound is Too Soluble in Cold Solvent: The chosen solvent may still have a relatively high solvating power even at low temperatures.

    • Solution: Ensure you are cooling the solution sufficiently in an ice bath. If the yield is still low, a different solvent or a mixed-solvent system may be necessary.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[4][13] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[12][19]
Colored impurities remain in the final product. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
Crystals form too quickly. The solution is too concentrated or cooled too rapidly.Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[19]
The product is difficult to filter. The crystals are too fine.This can be a result of cooling the solution too quickly. Allow for a slower cooling rate to encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Quinazoline Ester
  • Solvent Selection: Based on preliminary tests, select a solvent in which the quinazoline ester is soluble when hot and insoluble when cold (e.g., ethanol).

  • Dissolution: Place the crude quinazoline ester in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just dissolved.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[23] Preheat a stemless funnel and fluted filter paper with hot solvent.[21] Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[21] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[21]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics.[4][17] A common pair for moderately polar compounds is ethanol ("good" solvent) and water ("poor" solvent).

  • Dissolution: Dissolve the crude quinazoline ester in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[18]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.[16][18] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[16][18]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]

  • Perform recrystallizations in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Be cautious when heating flammable solvents. Use a heating mantle or steam bath, not an open flame.

  • Hot glassware looks the same as cold glassware. Handle with care.[24]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Crude Quinazoline Ester dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool Slow Cooling to Room Temperature, Then Ice Bath insoluble_impurities->cool No hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry end Pure Quinazoline Ester dry->end

Caption: A generalized workflow for the purification of quinazoline esters by recrystallization.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved January 19, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). Miniscale and Williamson Microscale Organic Chemistry Laboratory Manual. Retrieved January 19, 2026, from [Link]

  • Recrystallization and hot filtration. (n.d.). Safrole. Retrieved January 19, 2026, from [Link]

  • Chemistry Practical Techniques: Recrystallisation, including hot filtration. (2012, April 12). YouTube. Retrieved January 19, 2026, from [Link]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. (n.d.). CIBTech. Retrieved January 19, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]

  • Hot gravity filtration. (n.d.). Royal Society of Chemistry: Education. Retrieved January 19, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. (n.d.). Dr. Nerz. Retrieved January 19, 2026, from [Link]

  • Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved January 19, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

  • QUINAZOLINE DERIVATIVES. (1993). European Patent Office. Retrieved January 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved January 19, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved January 19, 2026, from [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved January 19, 2026, from [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022, September 25). YouTube. Retrieved January 19, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2012). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). California State University, Los Angeles. Retrieved January 19, 2026, from [Link]

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Optimization

"avoiding side reactions in the synthesis of 4-chloro-6,7-dimethoxyquinazoline"

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during the synthesis of 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during the synthesis of 4-chloro-6,7-dimethoxyquinazoline. As a pivotal intermediate in the synthesis of several tyrosine kinase inhibitors like Gefitinib and Erlotinib, its purity is paramount.[1][2] This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically proceeds in two main stages: (1) Cyclization to form 6,7-dimethoxyquinazolin-4(3H)-one, and (2) Chlorination to yield the final product.

Issue 1: My initial cyclization to 6,7-dimethoxyquinazolin-4(3H)-one is giving a very low yield.

Question: I'm reacting 4,5-dimethoxy-2-aminobenzoic acid with formamidine acetate, but my yield of the quinazolinone precursor is below 30%. What's going wrong?

Answer: Low yields in this Niementowski-type reaction are a frequent challenge and can often be traced back to suboptimal reaction conditions or incomplete reactions.[3][4] Let's break down the potential causes and solutions:

  • Probable Cause 1: Suboptimal Reaction Conditions. The condensation reaction is sensitive to both temperature and reaction time. Insufficient heat or time will lead to an incomplete reaction, while excessive heat can cause degradation.

    • Solution: Ensure your reaction is heated to reflux (typically in a solvent like absolute ethanol) for a sufficient duration, often around 8 hours.[1] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when you no longer see the starting 4,5-dimethoxy-2-aminobenzoic acid spot.

  • Probable Cause 2: Reagent Choice and Ratio. While formamidine acetate is common, some protocols use formamide at higher temperatures (e.g., 140°C).[2] The molar ratio of the reagents is also crucial.

    • Solution: Use a slight excess of the formylating agent. For formamidine acetate, a molar ratio of approximately 2:1 (formamidine acetate to aminobenzoic acid) is a good starting point to drive the reaction to completion.[1]

  • Probable Cause 3: Inefficient Product Isolation. The product should precipitate from the reaction mixture upon cooling. If the cooling is too rapid or the washing steps are not performed correctly, you can lose a significant amount of product.

    • Solution: Allow the reaction mixture to cool slowly to room temperature to maximize precipitation. Wash the filtered solid with a small amount of cold ethanol to remove impurities without dissolving the desired product.[1]

Issue 2: The chlorination of 6,7-dimethoxyquinazolin-4(3H)-one is incomplete or fails entirely.

Question: I've refluxed my 6,7-dimethoxyquinazolin-4(3H)-one in thionyl chloride (SOCl₂) with catalytic DMF, but TLC analysis shows mostly unreacted starting material. What can I do?

Answer: This is the most critical and often problematic step. Incomplete chlorination is typically due to reagent deactivation, insufficient heating, or inadequate reaction time.

  • Probable Cause 1: Presence of Moisture. Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are extremely sensitive to moisture.[5] Any water in the reaction flask, solvent, or starting material will rapidly decompose the reagent, rendering it ineffective.

    • Solution: Ensure Anhydrous Conditions.

      • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

      • Use freshly distilled or a newly opened bottle of the chlorinating agent.

      • Ensure your starting quinazolinone is perfectly dry. If in doubt, dry it under a high vacuum for several hours before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Probable Cause 2: Insufficient Temperature or Time. While reflux is standard, the exact temperature and duration are key. The reaction can be sluggish.

    • Solution: Heat the reaction mixture to a full reflux and maintain it for at least 4-6 hours.[1][6] Use TLC to monitor the disappearance of the starting material. If the reaction stalls, a modest extension of the reflux time is advisable.

  • Probable Cause 3: Inadequate Amount of Chlorinating Agent. The chlorinating agent is often used as the solvent, but if a co-solvent is used, the molar ratio is critical.

    • Solution: Use a large excess of the chlorinating agent when it is employed as the solvent (e.g., 10.0 g of starting material in 200 mL of SOCl₂).[1][6] If using a co-solvent, ensure at least 3-5 molar equivalents of the chlorinating agent are used.

Issue 3: My reaction mixture turns black/dark brown during chlorination, and I isolate a tar-like substance.

Question: When I reflux my quinazolinone in POCl₃, the solution darkens significantly, and the workup yields a dark, sticky solid that is difficult to purify. Why is this happening?

Answer: The formation of dark-colored impurities or tars is a classic sign of decomposition or polymerization side reactions.[5] The electron-rich quinazoline ring, activated by the two methoxy groups, can be susceptible to unwanted electrophilic attack or other side reactions under harsh acidic conditions and high temperatures.[5]

  • Probable Cause 1: Excessive Temperature or Prolonged Heating. While heat is necessary, overheating or heating for an unnecessarily long time can promote these degradation pathways.

    • Solution: Tightly Control Reaction Conditions. Maintain the reaction temperature at a steady reflux without excessive heating. Once TLC indicates the consumption of the starting material, proceed to the workup without delay. Avoid leaving the reaction to reflux overnight if a shorter time is sufficient.

  • Probable Cause 2: Impurities in the Starting Material. Residual impurities from the previous cyclization step can react with the strong chlorinating agent to form colored byproducts.

    • Solution: Purify the Precursor. Ensure the 6,7-dimethoxyquinazolin-4(3H)-one starting material is of high purity. If it appears discolored, consider recrystallizing it before proceeding to the chlorination step.

Issue 4: I seem to get a good product, but I lose most of it during the aqueous workup.

Question: The reaction appears clean by TLC, but after quenching with ice water and neutralizing, my final isolated yield is very low. Where is my product going?

Answer: This is a common workup issue caused by the hydrolysis of the product. The 4-chloro group is a good leaving group, and the product is susceptible to nucleophilic attack by water, which converts it back to the 4-hydroxy starting material.[5]

  • Probable Cause: Product Hydrolysis. During the quench and neutralization, especially if the mixture becomes warm or if the pH is not carefully controlled, the product will revert to the starting material, which may have different solubility and could be lost.

    • Solution: Controlled Quenching and Extraction.

      • Remove Excess Reagent First: After cooling the reaction, remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure (rotary evaporator). This is a critical step. Azeotroping with toluene (adding and evaporating toluene 1-2 times) helps remove the last traces.[1][6]

      • Quench Slowly on Ice: Add the reaction residue slowly and carefully to a beaker of crushed ice or ice-cold water with vigorous stirring.[2] This dissipates the heat from the exothermic quenching of any residual reagent.

      • Careful Neutralization: While stirring the cold aqueous mixture, slowly add a saturated aqueous solution of sodium bicarbonate or dilute ammonia to adjust the pH to ~7-8.[1][2] The product should precipitate as a solid. Adding the base too quickly can create local hot spots or high pH zones, promoting hydrolysis.

      • Isolate Promptly: Once the product has precipitated, filter it without undue delay. If the product does not precipitate, it may be necessary to extract it with a solvent like dichloromethane (DCM).[1]

Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
Low Yield (Chlorination) 1. Moisture in reaction2. Insufficient time/temperature1. Use anhydrous conditions & fresh reagents.2. Reflux for 4-6h; monitor by TLC.
Dark Tars Formed 1. Overheating/prolonged reaction2. Impure starting material1. Maintain steady reflux; do not overheat.2. Purify the quinazolinone precursor.
Product Lost in Workup 1. Hydrolysis of 4-chloro group1. Evaporate excess chlorinating agent first.2. Quench slowly onto ice.3. Neutralize carefully to pH 7-8 with NaHCO₃.
Incomplete Reaction 1. Ineffective chlorinating agent2. Insufficient reagent1. Use freshly distilled SOCl₂ or POCl₃.2. Use the reagent as a solvent or in large excess.

II. Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better: thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)?

A1: Both are effective and widely used for this conversion. The choice often depends on laboratory availability, safety considerations, and downstream process requirements. POCl₃ is sometimes preferred as it can lead to cleaner reactions, but SOCl₂ is also very common. The workup for both is similar: careful quenching on ice followed by neutralization.[7] Attempts to use milder reagents often result in poor yields.

Q2: What is the precise role of N,N-dimethylformamide (DMF) in this reaction?

A2: Adding a catalytic amount of DMF is a standard and highly recommended practice. DMF reacts with the chlorinating agent (SOCl₂ or POCl₃) to form a Vilsmeier reagent, a highly electrophilic chloroiminium salt.[8][9] This Vilsmeier reagent is the actual species that reacts with the quinazolinone. This mechanism is more efficient than direct reaction with SOCl₂ or POCl₃ alone and can often lead to cleaner reactions and higher yields under milder conditions.[5]

Q3: My final 4-chloro-6,7-dimethoxyquinazoline product looks pure by ¹H NMR, but it's slightly yellow. Is this a problem?

A3: The pure compound is typically a white to pale yellow crystalline solid.[10] A slight yellow tint is common and often acceptable for subsequent steps. However, if it is distinctly yellow or tan, it may indicate the presence of minor chromophoric impurities. For very high-purity applications, such as in the final steps of a pharmaceutical synthesis, recrystallization from a solvent system like an ethanol/ethyl acetate mixture can be performed to obtain a purer, off-white solid.[7]

Q4: How should I purify and store the final product?

A4: Purification is typically achieved by recrystallization.[7] For storage, 4-chloro-6,7-dimethoxyquinazoline is a stable solid but should be protected from moisture to prevent slow hydrolysis back to the hydroxy-precursor. Store it in a tightly sealed container in a cool, dry, and dark place.[11][12]

III. Visualized Workflows and Mechanisms

Overall Synthetic Pathway

The diagram below outlines the standard two-step synthesis.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 4,5-Dimethoxy- 2-aminobenzoic Acid B 6,7-Dimethoxyquinazolin- 4(3H)-one A->B Formamidine Acetate EtOH, Reflux C 4-Chloro-6,7- dimethoxyquinazoline B->C SOCl₂ or POCl₃ cat. DMF, Reflux

Caption: Standard two-step synthesis of 4-chloro-6,7-dimethoxyquinazoline.

Chlorination Troubleshooting Flow

This flowchart provides a logical path for diagnosing issues in the critical chlorination step.

Troubleshooting_Flow Start Chlorination Reaction Complete? TLC Check TLC: - Starting material (SM) present? - Streaking/dark spots? Start->TLC SM_Present SM Present TLC->SM_Present Incomplete Incomplete Reaction SM_Present->Incomplete Yes Dark_Spots Dark Spots / Tarry Mixture? SM_Present->Dark_Spots No Solution_Incomplete Solutions: - Ensure anhydrous conditions - Extend reflux time - Use fresh reagents Incomplete->Solution_Incomplete Decomposition Decomposition Dark_Spots->Decomposition Yes Clean_TLC Clean Reaction by TLC Dark_Spots->Clean_TLC No Solution_Decomp Solutions: - Reduce temperature slightly - Do not overheat - Purify SM before reaction Decomposition->Solution_Decomp Workup Proceed to Careful Workup: - Evaporate excess reagent - Quench on ice - Neutralize slowly Clean_TLC->Workup

Caption: A decision tree for troubleshooting the chlorination reaction.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (Precursor)

This protocol is adapted from established laboratory procedures.[1]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol).

  • Reagents: Add formamidine acetate (8.4 g, 0.08 mol) and absolute ethanol (100 mL).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 8 hours. Monitor the reaction's progress by TLC (disappearance of the starting acid).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Filtration: Filter the resulting solid using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (approx. 20 mL) to remove soluble impurities.

  • Drying: Dry the collected white to off-white solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (Final Product)

This protocol emphasizes anhydrous conditions and a controlled workup to prevent side reactions.[1][6]

  • Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).

  • Reagents: Carefully add thionyl chloride (200 mL). To the resulting suspension, add a catalytic amount of N,N-dimethylformamide (0.2 mL) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The suspension should dissolve as the reaction progresses.

  • Reagent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Add dry toluene (50 mL) and evaporate again (azeotrope) to remove the last traces of thionyl chloride. Repeat the toluene azeotrope.

  • Workup - Quenching: Very slowly and carefully, add the solid residue to a beaker containing 500 mL of crushed ice with vigorous stirring.

  • Workup - Neutralization: Continue stirring the cold mixture and add saturated aqueous sodium bicarbonate solution dropwise until the pH of the mixture is approximately 7-8. A precipitate will form.

  • Isolation: Stir the mixture for 30 minutes in the ice bath, then collect the solid by filtration. Wash the solid with cold water and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

V. References

  • BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem.

  • Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ. Guidechem.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.

  • PubChem - National Center for Biotechnology Information. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PubChem.

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.

  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline Chemical Properties. ChemicalBook.

  • Guidechem. (n.d.). What is 4-Chloro-6,7-dimethoxyquinazoline? - FAQ. Guidechem.

  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline, 98%. Fisher Scientific.

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Troubleshooting

"degradation pathways of quinazoline derivatives under acidic or basic conditions"

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide provides in-depth answers, troubleshooting workflows, and validated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to address common challenges encountered during the stability testing of these critical heterocyclic compounds. Our focus is on understanding and managing degradation pathways under acidic and basic conditions to ensure the integrity of your research and development programs.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of the quinazoline scaffold.

Q1: My quinazoline derivative is showing instability. What are the general principles governing its degradation?

A: The quinazoline structure, a fusion of a benzene and a pyrimidine ring, is generally stable but susceptible to degradation, primarily through hydrolysis, under certain conditions.[1][2] The pyrimidine portion of the fused ring is the more reactive component. The key factors influencing stability are pH, temperature, and the nature of substituents on the ring system.[3]

Under both acidic and basic conditions, the primary degradation pathway is the hydrolytic cleavage of the pyrimidine ring.[2][4] In warm or boiling aqueous solutions, quinazoline can hydrolyze to form 2-aminobenzaldehyde (or its self-condensation products), formic acid, and ammonia.[2][4] The rate and extent of this degradation are highly dependent on the specific reaction conditions and the electronic properties of any substituents present on the molecule.[3]

Q2: What is the typical degradation pathway for a quinazoline derivative under acidic conditions?

A: Under acidic conditions, the degradation is initiated by the protonation of one of the ring nitrogen atoms, typically N3.[4] This protonation makes the C4 position more electrophilic and susceptible to nucleophilic attack by water. The subsequent cascade of events leads to the opening of the pyrimidine ring. The general mechanism involves the formation of an intermediate which then hydrolyzes to yield derivatives of 2-aminobenzaldehyde and formic acid.[2][5]

For example, boiling quinazoline with hydrochloric acid results in its decomposition into o-aminobenzaldehyde, ammonia, and formic acid.[5] The presence of electron-donating or withdrawing groups on either the benzene or pyrimidine ring can significantly influence the rate of this hydrolysis by altering the electron density of the ring system.

Q3: What degradation products should I expect under basic (alkaline) conditions?

A: Alkaline conditions also promote the hydrolysis of the quinazoline ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the electron-deficient carbon atoms (C2 or C4) of the pyrimidine ring, leading to ring cleavage. Studies on specific quinazoline derivatives, such as 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), have shown significant degradation under alkaline conditions, while remaining relatively stable under acidic, oxidative, or photolytic stress.[6][7] The primary degradation product observed in such cases often results from the opening of the quinazolinone ring system.[6][7]

Q4: I'm working with a quinazolin-4-one derivative, and it seems much more stable than a simple quinazoline. Why is that?

A: Your observation is correct and chemically sound. The presence of the 4-oxo group in quinazolin-4-ones introduces a lactam functionality, which significantly increases the stability of the heterocyclic ring compared to the parent quinazoline.[3] This increased stability is attributed to resonance stabilization involving the amide bond within the pyrimidine ring. Quinazolin-4-ones are generally stable in cold dilute acid and alkaline solutions, but they can be degraded if the solutions are boiled.[3][5] This inherent stability is a key reason why the quinazolin-4-one scaffold is a prevalent feature in many natural products and clinically approved drugs.[8]

Q5: How do different substituents on the quinazoline ring affect its stability?

A: Substituents play a crucial role in modulating the chemical stability of the quinazoline ring.[3] Their effect is largely determined by their electronic properties (electron-donating vs. electron-withdrawing) and their position on the ring.[3][4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens (-Cl, -Br) decrease the electron density of the ring system. This makes the carbon atoms in the pyrimidine ring more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis under basic conditions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) increase the electron density of the ring. This can make protonation under acidic conditions more favorable but may decrease the susceptibility of the ring to nucleophilic attack.

The position of the substituent also matters. Substituents on the benzene ring primarily influence the overall electron density, while substituents directly on the pyrimidine ring can have a more direct impact on the reactive sites for hydrolysis (C2 and C4).[4]

Q6: What are the best analytical techniques to monitor the degradation of my quinazoline compound?

A: The most widely used and effective technique for monitoring degradation and for stability-indicating assays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV or Photodiode Array (PDA) detection.[6][9][10] HPLC allows for the separation and quantification of the parent drug from its degradation products.[11]

For structural elucidation and identification of unknown degradation products, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the degradants.[12]

  • Tandem Mass Spectrometry (MS/MS) provides fragmentation data to help piece together the structure of the degradants.[12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural confirmation of isolated degradation products.[12]

Troubleshooting Guides

Issue 1: Rapid and Excessive Degradation Observed Under Mild Stress Conditions

You've initiated a forced degradation study using standard conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature) and observe that over 50% of your quinazoline derivative has degraded in a very short time, making it difficult to study the degradation pathway systematically.

Causality Analysis
  • Highly Labile Substituents: Your derivative may possess functional groups that are particularly susceptible to hydrolysis (e.g., esters, amides, or certain protecting groups) in addition to the core ring's instability.

  • Enhanced Ring Strain or Activation: Specific substitution patterns can electronically activate the quinazoline ring, making it unusually prone to hydrolytic cleavage.

  • Temperature Effects: Even "room temperature" can be too harsh if the molecule is particularly sensitive. Heat significantly accelerates hydrolysis rates.[13]

Troubleshooting Workflow

A systematic approach is required to find conditions that result in partial (5-20%) degradation, which is ideal for method development.[14]

G start Start: Excessive Degradation (>50% in <1 hr) cond1 Is temperature elevated? start->cond1 proc1 Reduce Temperature (e.g., to 4°C or ice bath) cond1->proc1 Yes cond2 Is acid/base concentration high (e.g., >0.1 M)? cond1->cond2 No proc1->cond2 proc2 Decrease Acid/Base Concentration (Test 0.01 M, then 0.001 M) cond2->proc2 Yes cond3 Is degradation still too fast? cond2->cond3 No proc2->cond3 proc3 Use a Buffered Solution (Screen pH 2, 4, 8, 10) cond3->proc3 Yes end Result: Controlled Degradation (5-20%) cond3->end No proc3->end

Caption: Troubleshooting workflow for excessive degradation.

Issue 2: Poor Resolution Between Parent Quinazoline and Degradation Product in HPLC

Your HPLC analysis of a stressed sample shows co-eluting or poorly resolved peaks for the parent compound and a major degradant, making accurate quantification impossible.

Causality Analysis
  • Similar Polarity: The degradation product may have a polarity very similar to the parent compound, making separation on the current column/mobile phase combination difficult.

  • Suboptimal Mobile Phase pH: The ionization state of your basic quinazoline derivative and potentially acidic/basic degradants is critical for retention and peak shape. The mobile phase pH might not be optimal for differential retention.

  • Inadequate Column Chemistry: A standard C18 column might not be the best choice if secondary interactions (like silanol interactions with basic nitrogen atoms) are causing peak tailing and obscuring separation.[15]

HPLC Method Optimization Table
Parameter to AdjustRecommended ActionRationale
Mobile Phase pH Adjust the pH of the aqueous portion. For basic quinazolines, a low pH (2.5-3.5) often improves peak shape by protonating the analyte.[15]Alters the ionization state of the analyte and degradants, which can significantly change their retention times and improve selectivity.
Organic Modifier Ratio Perform a gradient run from low to high organic (e.g., 5% to 95% acetonitrile) to determine the approximate elution strength needed. Then, optimize the isocratic or gradient conditions around that point.Changing the solvent strength affects the retention of all compounds. Fine-tuning the ratio can pull closely eluting peaks apart.
Organic Modifier Type Switch from acetonitrile to methanol, or use a combination of both.Acetonitrile and methanol have different selectivities. A change in solvent can alter the interaction with the stationary phase and improve resolution.
Column Chemistry If using a standard C18, try a different stationary phase like a Phenyl-Hexyl or a polar-embedded column. For basic compounds, use an end-capped or base-deactivated column.[15]Different stationary phases offer different separation mechanisms (e.g., π-π interactions with a phenyl column), which can resolve compounds that are inseparable on a C18.
Temperature Use a column oven and test temperatures between 25°C and 40°C.Increasing temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak efficiency and alter selectivity.

Visualized Degradation Pathways

The following diagrams illustrate the general mechanisms of hydrolytic degradation for the core quinazoline structure. Note that specific substituents will influence the exact nature of the intermediates and final products.

G cluster_acid Acid-Catalyzed Hydrolysis Quinazoline Quinazoline Protonated Protonated Quinazoline (at N3) Quinazoline->Protonated + H+ Intermediate Covalent Hydrate Intermediate (at C4) Protonated->Intermediate + H2O (Nucleophilic Attack) RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Products 2-Aminobenzaldehyde + Formic Acid Derivatives RingOpened->Products Hydrolysis

Caption: General pathway for acid-catalyzed hydrolysis of quinazoline.

G cluster_base Base-Catalyzed Hydrolysis Quinazoline Quinazoline Intermediate Hydroxide Adduct Intermediate (at C4) Quinazoline->Intermediate + OH- (Nucleophilic Attack) RingOpened Ring-Opened Anion Intermediate->RingOpened Ring Opening Products 2-Aminobenzaldehyde + Formate RingOpened->Products Protonation/ Workup

Caption: General pathway for base-catalyzed hydrolysis of quinazoline.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to intentionally degrade a sample of your quinazoline derivative to generate potential degradation products for analytical method development. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Protocol 1: Acidic Hydrolysis
  • Preparation: Prepare a stock solution of your quinazoline derivative at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid (HCl). This creates a final API concentration of ~0.5 mg/mL in 50% organic solvent.

    • Expert Tip: The organic solvent is necessary for solubility but can slow hydrolysis. If no degradation is observed, a lower percentage of organic solvent can be tested.

  • Incubation: Gently mix the solution and keep it at an elevated temperature (e.g., 60-80°C) for a set period (start with 2 hours).[16] Monitor the reaction periodically by taking aliquots.

  • Quenching: Once the desired level of degradation is achieved (as determined by preliminary HPLC analysis), take an aliquot of the stressed sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the reaction.

  • Analysis: Dilute the quenched sample to a suitable concentration (e.g., 20 µg/mL) with your HPLC mobile phase and inject it into the HPLC system.[16]

  • Control: Prepare a control sample by adding the stock solution to the neutralization solution and then the acid, effectively neutralizing it immediately. This helps distinguish degradation peaks from artifacts.

Protocol 2: Basic Hydrolysis
  • Preparation: Use the same 1 mg/mL stock solution as described for acidic hydrolysis.

  • Stress Condition: In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Mix the solution and maintain it at a controlled temperature. Basic hydrolysis can often be faster than acidic hydrolysis, so start at room temperature for 1-2 hours before applying heat.[16]

  • Quenching: Neutralize an aliquot of the stressed sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched sample to the target concentration with your mobile phase and inject it into the HPLC system.

  • Control: Prepare a control sample by adding the stock solution to the acid and then the base to ensure immediate neutralization.

Summary of Typical Forced Degradation Conditions

The following table, based on ICH guidelines, provides a starting point for your stress testing experiments.[9][10]

Stress ConditionTypical Reagent/ConditionDuration
Acid Hydrolysis 0.1 M to 1 M HClMonitor over hours to days
Base Hydrolysis 0.1 M to 1 M NaOHMonitor over hours to days
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Monitor up to 24 hours
Thermal Dry Heat (e.g., 80-100°C)Up to several days
Photostability ICH-compliant light chamberAs per ICH Q1B guidelines

References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [No Source Provided].
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.
  • Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences.
  • Quinazoline. Wikipedia.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis.
  • Forced Degrad
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.
  • A Review on the Synthesis and Chemical Transform
  • Chemistry and activity of quinazoline moiety: A system
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [No Source Provided].
  • Identification levels with their required analytical tools for degradation product identification..
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine.
  • (PDF) Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
  • Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Prolifer
  • Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. Journal of Pharmaceutical and Biomedical Analysis.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
  • HPLC analysis of 125 I labeled quinazoline derivatives.
  • Imidazoline hydrolysis in alkaline and acidic media—A review. Scilit.
  • Quinazoline derivatives as anticancer drugs: a p
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Accurate and unambiguous structural characterization is paramount in the development of these compounds, with NMR spectroscopy serving as a primary and indispensable tool.[1] This guide will use Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a case study to illustrate the power of NMR in organic synthesis and drug discovery.

¹H and ¹³C NMR Spectral Analysis of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

The structural confirmation of Methyl 2,4-dimethoxyquinazoline-7-carboxylate relies on the detailed interpretation of its ¹H and ¹³C NMR spectra. The expected structure is presented below, with atoms numbered for clarity in the spectral assignments.

Caption: Molecular structure of Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HH-5The proton at position 5 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the neighboring nitrogen atom (N1) and the carbonyl group at C7. It will appear as a doublet due to coupling with H-6.
~8.2dd1HH-6The proton at position 6 will be deshielded by the adjacent carbonyl group and will be split into a doublet of doublets by the neighboring protons H-5 and H-8.
~7.8d1HH-8The proton at position 8 will appear as a doublet due to coupling with H-6.
~4.1s3H2-OCH₃Methoxy groups typically appear as sharp singlets in the region of 3.5-4.4 ppm.[2][3] The exact chemical shift is influenced by their position on the quinazoline ring.
~4.0s3H4-OCH₃Similar to the 2-methoxy group, this will be a singlet in a characteristic region.
~3.9s3H7-COOCH₃The methyl ester protons are also expected to be a singlet in a similar region to the methoxy groups.

Key Insights from the ¹H NMR Spectrum:

  • Aromatic Region: The distinct splitting patterns (doublet, doublet of doublets) in the aromatic region are crucial for unambiguously assigning the protons on the benzene ring portion of the quinazoline. The coupling constants (J-values) provide information about the relative positions of these protons (ortho, meta, para coupling).[4][5][6][7]

  • Methoxy and Ester Groups: The presence of three distinct singlets, each integrating to three protons, in the upfield region confirms the presence of the two methoxy groups and the methyl ester.[2]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is expected to be in the downfield region of the spectrum.[8][9][10][11][12]
~162C-2The carbon at position 2 is attached to two electronegative nitrogen atoms and an oxygen atom, causing it to be significantly deshielded.
~160C-4Similar to C-2, this carbon is attached to a nitrogen and an oxygen, resulting in a downfield chemical shift.
~155C-8aThis quaternary carbon is part of the aromatic system and is influenced by the adjacent nitrogen atom.
~150C-7The carbon bearing the carboxylate group will be downfield due to the electron-withdrawing nature of this substituent.
~135C-4aA quaternary carbon within the fused ring system.
~128C-6Aromatic CH carbon.
~125C-5Aromatic CH carbon.
~115C-8Aromatic CH carbon.
~552-OCH₃ & 4-OCH₃The carbons of the methoxy groups typically appear in this region.[2]
~527-COOCH₃The methyl ester carbon will also be in a similar upfield region.

Key Insights from the ¹³C NMR Spectrum:

  • Carbonyl and Quaternary Carbons: The downfield signals clearly indicate the presence of the ester carbonyl and the carbons of the quinazoline ring attached to heteroatoms.[8][10]

  • Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylate group.[13][14]

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueAdvantages for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.[15][16][17][18]Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups such as the carbonyl (C=O) of the ester and the C-O bonds of the methoxy groups.[1][16][18][19][20][21]Provides limited information on the overall carbon-hydrogen framework and cannot distinguish between isomers with the same functional groups.
2D NMR (COSY, HSQC, HMBC) Provides unambiguous assignment of all proton and carbon signals by showing correlations between them.[13] Essential for complex molecules or where 1D spectra are ambiguous.Requires more instrument time and expertise for data interpretation compared to 1D NMR.

Caption: Workflow for the structural analysis of the target compound.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

Objective: To prepare a sample of Methyl 2,4-dimethoxyquinazoline-7-carboxylate suitable for ¹H and ¹³C NMR analysis.

Materials:

  • Methyl 2,4-dimethoxyquinazoline-7-carboxylate (5-25 mg for ¹H, 50-100 mg for ¹³C)[22][23][24]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[25][26]

  • High-quality 5 mm NMR tube[25][27]

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Weigh the sample: Accurately weigh the required amount of the compound into a clean, dry vial.[22][23]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[25] Gently swirl or vortex the vial to ensure complete dissolution.[23][24]

  • Filter if necessary: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.[23]

  • Transfer to NMR tube: Carefully transfer the clear solution into the NMR tube.

  • Cap and label: Cap the NMR tube securely and label it clearly with a permanent marker.[22]

Causality Behind Experimental Choices:

  • Deuterated Solvents: Using a deuterated solvent is essential to avoid large solvent signals that would obscure the signals from the analyte in ¹H NMR. The deuterium signal is also used by the spectrometer for field-frequency locking.[22][23][25]

  • Sample Concentration: The concentration needs to be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, within a reasonable acquisition time.[22][24] However, overly concentrated samples can lead to line broadening.[22]

  • Cleanliness: Clean NMR tubes are critical for good spectral quality, as paramagnetic impurities or particulate matter can severely degrade the resolution.[23][25][27]

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.[10]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Trustworthiness Through Self-Validation: The consistency between the ¹H and ¹³C NMR data serves as a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. Furthermore, advanced techniques like HSQC can be used to directly correlate proton signals with the carbons they are attached to, providing an additional layer of verification.[13]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural elucidation of Methyl 2,4-dimethoxyquinazoline-7-carboxylate. This guide has provided a detailed interpretation of the expected spectra, a comparison with alternative analytical methods, and robust experimental protocols. By understanding the principles and practical considerations outlined herein, researchers can confidently apply NMR spectroscopy in their own work to accelerate the discovery and development of novel quinazoline-based therapeutics.

References

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  • MDPI. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

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  • Emory University. Small molecule NMR sample preparation. Available from: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available from: [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Available from: [Link]

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  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]

  • National Center for Biotechnology Information. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Oregon State University. Analyzing Coupling Constants. Available from: [Link]

  • Iowa State University. NMR Coupling Constants | Chemical Instrumentation Facility. Available from: [Link]

  • University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. Available from: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available from: [Link]

  • YouTube. NMR 5: Coupling Constants. Available from: [Link]

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

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  • National Center for Biotechnology Information. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Available from: [Link]

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Comparative

A Comparative Guide to the Definitive Structural Elucidation of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

In the landscape of drug discovery and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to it...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its three-dimensional architecture; even subtle variations in substituent placement can lead to vastly different pharmacological profiles. This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of complex heterocyclic compounds, using Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a case study.

This quinazoline derivative, with its multiple substituents on a fused heterocyclic system, presents a valuable model for discussing the strengths and limitations of various analytical methods. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.

The Analytical Challenge: Distinguishing Potential Isomers

A primary challenge in the synthesis of substituted quinazolines is the potential for isomeric products. For Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a key task is to definitively confirm the positions of the methoxy and carboxylate groups. For instance, a synthetic route targeting the 7-carboxylate isomer could potentially yield other isomers, such as the 6-carboxylate or 5-carboxylate, which may have similar physical properties but different biological activities.

Core Analytical Techniques for Structural Confirmation

A robust structural confirmation strategy relies on the synergistic use of several spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The gold standard for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer additional structural clues.

  • Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups.

  • X-ray Crystallography : Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

A Step-by-Step Experimental Workflow for Structural Confirmation

The following workflow outlines a systematic approach to confirming the structure of Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_final Definitive Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms Molecular Formula ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (1D & 2D) purification->nmr Connectivity & Spatial Relationships xray X-ray Crystallography (if suitable crystals form) purification->xray Absolute Structure data_analysis Comprehensive Data Analysis & Structure Elucidation ms->data_analysis ir->data_analysis nmr->data_analysis xray->data_analysis

Comparative

The Quinazoline-7-Carboxylate Scaffold: A Comparative Guide to Enzyme Inhibition

A Senior Application Scientist's Perspective on Structure-Activity Relationships In the landscape of modern medicinal chemistry, the quinazoline core has unequivocally established itself as a "privileged scaffold." Its r...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships

In the landscape of modern medicinal chemistry, the quinazoline core has unequivocally established itself as a "privileged scaffold." Its rigid, bicyclic structure provides a versatile platform for constructing potent and selective enzyme inhibitors, a fact underscored by the clinical success of several quinazoline-based drugs targeting protein kinases.[1][2] This guide delves into a specific, yet crucial, aspect of this scaffold's design: the functionalization of the C7 position. We will conduct a comparative analysis of quinazoline-7-carboxylate esters and their corresponding carboxamide analogs as enzyme inhibitors, providing the experimental foundation and strategic rationale behind their design and evaluation.

The Strategic Importance of the C7 Position

Structure-activity relationship (SAR) studies have consistently shown that the substituents at the 6- and 7-positions of the quinazoline ring are pivotal for modulating biological activity.[3] In the context of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), this region of the molecule extends towards the solvent-exposed area of the ATP-binding pocket. This allows for the introduction of larger, more complex functional groups that can form additional interactions, thereby enhancing potency and refining selectivity. While various moieties have been explored, this guide focuses on the C7-carboxylic acid functional handle and its derivatives, the ester and the amide, to draw a direct comparison of their inhibitory potential.

Comparative Analysis: The Ester vs. The Amide Conundrum

The development of enzyme inhibitors often involves the exploration of various functional groups to optimize target engagement. The carboxylic acid group at the C7 position of the quinazoline ring serves as an excellent synthetic intermediate, allowing for the straightforward generation of both esters and amides. While structurally similar, the electronic and hydrogen-bonding characteristics of these two groups are distinct, leading to significant differences in biological activity.

A compelling case study is found in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Researchers designed and synthesized a series of quinazolinone-7-carboxamides and their methyl ester precursor.[4][5] The results provide a stark and informative comparison.

Table 1: Comparative Inhibitory Activity of C7-Substituted Quinazolinones against Human sEH

Compound IDC7-SubstituentTarget EnzymeIC50 (μM)Reference
Ester-1 -COOCH₃sEH> 10[4],[5]
Amide-1 -CONH(isopropyl)sEH0.66[4],[5]
Amide-2 -CONH(cyclopropyl)sEH0.38[4],[5]
Amide-3 -CONH(isobutyl)sEH0.30[4],[5]

As the data clearly indicates, the methyl ester derivative was devoid of significant inhibitory activity (IC50 > 10 µM). In contrast, converting the carboxylate to a variety of simple amides resulted in a dramatic increase in potency, with IC50 values dropping into the sub-micromolar range.[5]

Expertise & Causality: This divergence in activity is not arbitrary. It is rooted in the fundamental principles of molecular recognition. The amide functional group is a superior hydrogen bond donor and acceptor compared to the ester. The N-H proton of the amide can act as a crucial hydrogen bond donor, forming a directional interaction with a corresponding acceptor residue (e.g., a backbone carbonyl or a serine/threonine side chain) in the enzyme's active site. The ester linkage lacks this hydrogen bond donating capability. This additional, high-energy interaction provided by the amide is often the critical anchor that secures the inhibitor in the active site, leading to potent inhibition. This principle is a cornerstone of rational drug design and explains why amides are frequently preferred over esters when targeting protein active sites.

Visualizing the Scientific Workflow and Biological Context

To better understand the process of developing and contextualizing these inhibitors, the following diagrams illustrate the general synthetic pathway and the biological target's signaling cascade.

Synthetic_Workflow Synthetic Workflow for C7-Modified Quinazolines cluster_0 Core Synthesis cluster_1 Comparative Derivatization Start Substituted Anthranilic Acid Quinazolinone 2-Substituted-4-oxo-3,4- dihydroquinazoline-7-carboxylic acid Start->Quinazolinone Cyclization Ester Quinazoline-7-carboxylate Ester (Low Activity) Quinazolinone->Ester Esterification (e.g., MeOH, H+) Amide Quinazoline-7-carboxamide (High Activity) Quinazolinone->Amide Amidation (e.g., Amine, Coupling Agent) Evaluation Enzyme Inhibition Assay Ester->Evaluation Amide->Evaluation

Caption: General synthetic route to quinazoline-7-carboxylate esters and amides.

EGFR_Pathway Simplified EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Grb2/Shc Dimerization->Adaptor GEF SOS Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dimethoxyquinazoline Analogs

For researchers and professionals in the field of drug discovery, the quinazoline scaffold represents a privileged structure, particularly in the development of targeted cancer therapies.[1][2] This guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the quinazoline scaffold represents a privileged structure, particularly in the development of targeted cancer therapies.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,4-dimethoxyquinazoline analogs, a class of compounds that has garnered significant interest for its potential as kinase inhibitors and anti-proliferative agents. By synthesizing data from various studies, we will explore how subtle molecular modifications to this core structure influence biological activity, offering insights to guide future drug design efforts.

The 2,4-Dimethoxyquinazoline Core: A Foundation for Potent Bioactivity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile scaffold found in numerous biologically active molecules.[3] The introduction of methoxy groups at the 2 and 4 positions creates a unique electronic and steric environment that can be fine-tuned to achieve desired pharmacological properties. While much research has focused on 2,4-diamino or 4-anilino-quinazolines, the 2,4-dimethoxy substitution pattern serves as a crucial synthetic intermediate and a point of departure for a diverse array of analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-dimethoxyquinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline core and any appended functionalities. The following sections dissect the SAR at key positions, drawing on comparative data from published research.

Substitutions at the 6 and 7-Positions

The 6 and 7-positions of the quinazoline ring are frequently substituted with additional methoxy groups, leading to the 2,4,6,7-tetramethoxyquinazoline scaffold. This substitution pattern is often associated with enhanced potency.

Key Observations:

  • Importance of Dimethoxy Groups: The presence of dimethoxy groups at the 6 and 7-positions is a common feature in many potent quinazoline-based inhibitors, including some approved drugs.[4] These groups are thought to contribute to favorable interactions within the ATP-binding pocket of various kinases.

  • Modulation of Activity: While the 6,7-dimethoxy pattern is generally favorable, the specific biological target dictates the optimal substitution. For instance, in the context of G9a inhibitors, desmethoxyquinazoline derivatives were found to be significantly less active, highlighting the importance of these substituents for this particular target.[5]

Modifications at the 2 and 4-Positions

While this guide focuses on the 2,4-dimethoxy core, it is the strategic replacement of one or both of these methoxy groups that often unlocks potent biological activity. The methoxy groups serve as excellent leaving groups for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Comparative Analysis of 2,4-Disubstituted Quinazoline Derivatives:

Compound ID2-Position Substituent4-Position SubstituentTarget/AssayIC50 (µM)Reference
Analog A -OCH3-OCH3Baseline--
Analog B -ClAryl AminoAnti-inflammatory1.772[6]
Analog C -NH-Aryl-NH-AlkylAnticancer (MCF-7)9.1-12.0[2]
Analog D Aryl=OTankyrase InhibitorPotent[7]
Analog E Unsubstituted=OCDK9 Inhibitor0.639[8]
Analog F 3-bromophenyl=OCDK9 Inhibitor0.142[8]

Interpretation of the Data:

The table above illustrates a fundamental principle in the SAR of quinazolines: the conversion of the 2,4-dimethoxy scaffold into other functionalities is a key strategy for activity enhancement.

  • Introduction of Amino Groups: The replacement of methoxy groups with amino functionalities, particularly anilino groups at the 4-position, is a well-established strategy for targeting protein kinases.[4][9] The nature of the substituent on the aniline ring further modulates activity.

  • Impact of Halogens: The introduction of a chlorine atom, as seen in 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, can lead to potent anti-inflammatory activity.[6]

  • Carbonyl Functionality at C4: The conversion to a quinazolin-4-one is another common and effective modification. The substituent at the 2-position then becomes a critical determinant of activity, as demonstrated by the significant increase in CDK9 inhibitory potency when an unsubstituted 2-position is replaced with a 3-bromophenyl group.[8]

Visualizing Key SAR Principles

SAR_Principles cluster_core Quinazoline Core Modifications cluster_activity Resulting Biological Activity Core 2,4-Dimethoxy quinazoline C4_Anilino 4-Anilino Substitution Core->C4_Anilino Nucleophilic Substitution C2_Aryl 2-Aryl Substitution Core->C2_Aryl Coupling Reactions C4_Oxo 4-Oxo Functionality Core->C4_Oxo Hydrolysis/ Derivatization Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) C4_Anilino->Kinase_Inhibition Anti_inflammatory Anti-inflammatory Activity C4_Anilino->Anti_inflammatory Anticancer Anticancer Activity C2_Aryl->Anticancer C4_Oxo->Anticancer Kinase_Inhibition->Anticancer

Caption: Key modifications of the 2,4-dimethoxyquinazoline core and their associated biological outcomes.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 2,4-dimethoxyquinazoline analogs.

General Synthetic Protocol for 2,4-Disubstituted Quinazoline Analogs

This protocol outlines a common route for the synthesis of 2,4-disubstituted quinazolines, starting from a suitably substituted anthranilic acid.

Synthesis_Workflow Start Substituted Anthranilic Acid Step1 Cyclization (e.g., with formamide) Start->Step1 Step2 Quinazolin-4-one Intermediate Step1->Step2 Step3 Chlorination (e.g., POCl3, SOCl2) Step2->Step3 Step4 2,4-Dichloroquinazoline Step3->Step4 Step5 Nucleophilic Substitution (e.g., NaOMe) Step4->Step5 Step6 2,4-Dimethoxyquinazoline Step5->Step6 Step7 Further Nucleophilic Substitution (e.g., Amines) Step6->Step7 Final Target Analogs Step7->Final

Caption: A general synthetic workflow for the preparation of 2,4-dimethoxyquinazoline and its subsequent derivatization.

Step-by-Step Methodology:

  • Cyclization: A substituted anthranilic acid is reacted with a suitable cyclizing agent (e.g., formamide, urea) under high temperature to form the corresponding quinazolin-4-one intermediate.

  • Chlorination: The quinazolin-4-one is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,4-dichloroquinazoline.[10]

  • Methoxylation: The 2,4-dichloroquinazoline is treated with sodium methoxide in methanol to afford the 2,4-dimethoxyquinazoline core.

  • Diversification: The 2,4-dimethoxyquinazoline can then undergo selective nucleophilic substitution at the C4 position, followed by the C2 position, with various nucleophiles (e.g., amines, thiols) to generate a library of analogs. The reactivity of the C4 position is generally higher than the C2 position.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 2,4-dimethoxyquinazoline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Targeting Cellular Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[11]

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activation Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Pathway Phosphorylation Quinazoline 2,4-Dimethoxyquinazoline Analog (Inhibitor) Quinazoline->Receptor Inhibition Response Cell Proliferation, Survival, Angiogenesis Pathway->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2,4-dimethoxyquinazoline analog.

By competitively binding to the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), these compounds can block the downstream signaling cascades that drive tumor progression.[9] The SAR data gathered for different analogs helps in optimizing the molecule to fit precisely into the kinase's active site, thereby enhancing its inhibitory potency and selectivity.

Conclusion

The 2,4-dimethoxyquinazoline scaffold is a valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to achieve high potency and selectivity. The strategic replacement of the methoxy groups with various functionalities, particularly at the C4 position, has proven to be a fruitful approach in the discovery of potent kinase inhibitors and anticancer compounds. Future research in this area will undoubtedly continue to leverage these SAR insights to design next-generation quinazoline-based drugs with improved efficacy and safety profiles.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Chemistry Central Journal.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (n.d.). Semantic Scholar.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (n.d.). Benchchem.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). Molecules.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). MedChemComm.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). Molecules.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (n.d.). Current Organic Chemistry.
  • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. (2016). European Journal of Medicinal Chemistry.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules.
  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). Molecular Diversity.
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). RSC Advances.

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2,4-dimethoxyquinazoline-7-carboxylate

For researchers and professionals in drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reprodu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream research. Methyl 2,4-dimethoxyquinazoline-7-carboxylate, a key heterocyclic building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent derivatives, and the ultimate biological activity and safety of the final compound.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this quinazoline derivative. We will move beyond simply listing protocols to explain the scientific rationale behind the choice of techniques, establishing a robust, self-validating system for purity assessment that aligns with the stringent standards of the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Imperative of an Orthogonal Validation Strategy

Relying on a single analytical technique for purity determination is a significant pitfall. A single method may have blind spots; for instance, an impurity might co-elute with the main peak in chromatography or have a similar response factor. To build unshakeable confidence in a purity value, we must employ an orthogonal approach . This strategy uses multiple, independent analytical techniques that measure different physicochemical properties of the compound.[5][6] If these distinct methods yield concordant results, the purity assessment is considered highly trustworthy.

Our primary orthogonal strategy for Methyl 2,4-dimethoxyquinazoline-7-carboxylate combines the separative power of High-Performance Liquid Chromatography (HPLC) with the structural and quantitative precision of Nuclear Magnetic Resonance (qNMR) spectroscopy. This is complemented by Mass Spectrometry (MS) for definitive molecular weight confirmation.

G cluster_0 Purity Validation Workflow Sample Synthesized Sample HPLC Primary Technique: RP-HPLC-UV/PDA Sample->HPLC Separation & Area % qNMR Orthogonal Technique: Quantitative ¹H NMR Sample->qNMR Structural & Molar Ratio LCMS Confirmatory Technique: LC-MS Sample->LCMS MW Confirmation Decision Purity Assessment: Compare & Conclude HPLC->Decision qNMR->Decision LCMS->Decision

Caption: Orthogonal workflow for purity validation.

Primary Technique: Reversed-Phase HPLC with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical purity analysis for its high resolving power and sensitivity.[7][8][9] For a heterocyclic compound like our target, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind the Method: We choose a C18 column because its non-polar stationary phase will effectively retain the moderately polar quinazoline structure, allowing for separation from more polar starting materials (e.g., substituted anthranilic acids) or less polar by-products. A gradient elution is crucial; it ensures that any impurities with significantly different polarities are eluted as sharp peaks within a reasonable timeframe. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[8]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any basic nitrogen atoms in the quinazoline ring, leading to better peak shape.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection: PDA detector scanning from 210-400 nm; extraction at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter.

Data Presentation & Interpretation

The primary output is a chromatogram where purity is calculated based on the relative peak area (Area %). According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and reported.[2]

Scenario Retention Time (min) Peak Identity Area % Peak Purity (PDA)
Batch A (High Purity) 8.52Target Compound99.85Pass
5.11Unknown Impurity 10.08Pass
9.24Unknown Impurity 20.07Pass
Batch B (Impure) 8.51Target Compound97.50Pass
4.35Starting Material1.85Pass
10.15By-product0.65Pass

Orthogonal Technique: Quantitative ¹H NMR (qNMR)

While HPLC provides purity based on chromatographic separation, quantitative NMR (qNMR) determines purity based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] It is a primary analytical method because it quantifies the analyte against a certified internal standard of a different compound, thus avoiding the need for a reference standard of the analyte itself.[12][13][14] This provides a truly independent (orthogonal) purity value.

Causality Behind the Method: The choice of an internal standard is critical. It must be of high, certified purity, stable, have sharp signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. By integrating a unique, well-resolved proton signal from our target compound against a signal from the internal standard of known mass, we can calculate the absolute purity of our sample.

Detailed Experimental Protocol: qNMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 2,4-dimethoxyquinazoline-7-carboxylate into a clean vial.

    • Accurately weigh ~5 mg of Maleic Acid into the same vial.

    • Dissolve both solids completely in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): ≥ 30 seconds. Rationale: This is the most critical parameter. A long delay ensures complete relaxation of all protons, making the signal integrals directly proportional to the molar amounts, which is essential for accurate quantification.[11]

    • Scan Count (ns): ≥ 16 scans for good signal-to-noise.

  • Data Processing: Apply careful phasing and baseline correction. Integrate a well-resolved singlet from the analyte (e.g., one of the methoxy groups) and the singlet from the maleic acid protons.

Calculation & Data Interpretation

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the internal standard

A qNMR result of 99.7% for Batch A would strongly corroborate the HPLC result of 99.85%, providing high confidence in the assigned purity.

Confirmatory & Complementary Techniques

While HPLC and qNMR form the core of our validation, other techniques provide essential complementary data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Role: Primarily for identity confirmation and impurity identification. Causality: By coupling an HPLC system to a mass spectrometer, we can obtain the molecular weight of the compound eluting in the main peak, confirming it is indeed Methyl 2,4-dimethoxyquinazoline-7-carboxylate. Furthermore, we can get the molecular weights of the impurity peaks, which is the first and most critical step in their structural elucidation.[5][7][15]

Elemental Analysis (C, H, N)

Role: Provides a measure of absolute purity against the theoretical elemental composition. Comparison:

  • Strength: It is a fundamental method that is insensitive to impurities with the same elemental composition as the target compound. A result within ±0.4% of the theoretical values is considered good evidence of purity.

  • Weakness: It does not provide information on the nature or number of individual impurities. It is also highly sensitive to the presence of residual solvents or inorganic impurities.

Decision Framework for Purity Validation

The selection and sequence of analytical techniques can be guided by the stage of research and the required level of certainty.

G cluster_1 Purity Validation Decision Tree Start Crude Synthesized Product HPLC Run RP-HPLC-PDA (Area % Purity) Start->HPLC PurityCheck Purity > 99%? HPLC->PurityCheck qNMR Perform qNMR (Absolute Purity) PurityCheck->qNMR Yes Purify Recrystallize or Chromatograph PurityCheck->Purify No LCMS Run LC-MS (ID Confirmation) qNMR->LCMS Compare Results Concordant? LCMS->Compare Pass Release Batch (High Confidence) Compare->Pass Yes Investigate Investigate Discrepancy (e.g., Response Factor, Impurity ID) Compare->Investigate No Purify->Start

Caption: Decision framework for selecting analytical tests.

Conclusion

Validating the purity of Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a multi-faceted process that demands more than a single measurement. By establishing a self-validating system built on the orthogonal pillars of HPLC and qNMR, and supported by confirmatory LC-MS, researchers can generate a purity value that is robust, reliable, and defensible. This rigorous approach not only ensures the quality of the immediate material but also upholds the integrity of the entire drug discovery and development cascade that follows.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Quinazolines: A Comparative Analysis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimic...

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthetic route chosen to construct this privileged heterocyclic system is a critical decision in any drug discovery and development program, directly impacting yield, purity, scalability, and the accessible chemical space for structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of the most pertinent synthetic routes to substituted quinazolines, grounded in experimental data and field-proven insights to empower researchers in making informed strategic decisions.

Classical Approaches: The Foundation of Quinazoline Synthesis

The traditional methods for quinazoline synthesis, while sometimes demanding harsh conditions, remain relevant for their simplicity and broad applicability.

The Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones, which are common precursors to other substituted quinazolines.[2][3] This reaction involves the thermal condensation of an anthranilic acid with an amide.[4]

Causality of Experimental Choices: The reaction is typically performed at high temperatures to drive the dehydration and cyclization steps. The choice of amide directly determines the substituent at the 2-position of the quinazolinone ring. Using formamide, for instance, yields the parent quinazolin-4(3H)-one.[5]

Reaction Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[2]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Acylanthranilic_Acid N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Acylanthranilic_Acid Acylation -H2O Amide Amide Amide->Acylanthranilic_Acid Quinazolinone 4(3H)-Quinazolinone Acylanthranilic_Acid->Quinazolinone Cyclization -H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • A mixture of anthranilic acid (1.37 g, 10 mmol) and benzamide (2.42 g, 20 mmol) is heated at 130-140 °C for 4-5 hours.

  • The reaction mixture is cooled to room temperature, and the solid mass is triturated with diethyl ether.

  • The solid is collected by filtration, washed with diethyl ether, and then recrystallized from ethanol to afford 2-phenyl-4(3H)-quinazolinone.

The Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline rings, and its principles can be adapted for quinazoline synthesis, typically by using an ortho-aminoaryl nitrile as a starting material, which can be considered a synthon for the corresponding aldehyde or ketone. A more direct application involves the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive methylene group and a source of nitrogen.

Causality of Experimental Choices: The reaction is catalyzed by either acid or base, which facilitates the initial condensation and subsequent cyclization. The choice of the methylene-containing compound determines the substitution pattern on the pyrimidine ring of the quinazoline.

Reaction Mechanism: The reaction can proceed via two main pathways. In the first, an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound is followed by cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation.[6]

Friedlander_Mechanism 2-Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-Aminoaryl_Ketone->Aldol_Adduct Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Aldol_Adduct Enone Enone Intermediate Aldol_Adduct->Enone -H2O Quinazoline Substituted Quinazoline Enone->Quinazoline Cyclization + [N] source - H2O Camps_Mechanism o-Acylaminoaryl_Ketone o-Acylaminoaryl Ketone Anionic_Intermediate Anionic Intermediate o-Acylaminoaryl_Ketone->Anionic_Intermediate Base Cyclic_Intermediate Cyclic Intermediate Anionic_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Quinazoline Substituted Quinazoline Cyclic_Intermediate->Quinazoline -H2O Palladium_Catalyzed_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd(0)->Oxidative_Addition Aryl_Halide N-(2-Bromoaryl)amidine Aryl_Halide->Oxidative_Addition Intramolecular_Coupling Intramolecular Coupling Oxidative_Addition->Intramolecular_Coupling Base Intramolecular_Coupling->Pd(0) Quinazoline 4-Aminoquinazoline Intramolecular_Coupling->Quinazoline Reductive Elimination

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for Quinazoline-7-Carboxylates in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a "privileged" structure, forming the core of numerous approved and investigational drugs.[1][2][3][4][5][6] It...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a "privileged" structure, forming the core of numerous approved and investigational drugs.[1][2][3][4][5][6] Its prevalence, particularly in the development of kinase inhibitors such as those targeting the Epidermal Growth Factor Receptor (EGFR), underscores its importance in modern oncology.[1][7][8][9] The carboxylate group at the 7-position of the quinazoline ring is a common feature in many of these drug candidates, often playing a crucial role in target engagement, solubility, and overall pharmacokinetic profile. However, the inherent properties of the carboxylic acid moiety, such as its potential for rapid metabolism and poor cell permeability, often necessitate its replacement with a suitable bioisostere.

This guide provides an in-depth, objective comparison of common bioisosteric replacement strategies for quinazoline-7-carboxylates. We will delve into the rationale behind these strategies, present comparative experimental data where available, and provide detailed protocols for the synthesis and evaluation of these key analogues. Our focus is to equip you with the knowledge to make informed decisions in your drug design and optimization efforts.

The Rationale for Bioisosteric Replacement

The carboxylic acid functional group, while a versatile pharmacophore, can present several challenges in drug development:

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and reduced bioavailability.

  • Poor Membrane Permeability: The ionizable nature of the carboxylate group can limit passive diffusion across biological membranes, hindering oral absorption and distribution to target tissues.

  • Potential for Toxicity: Acyl glucuronides, the metabolic products of carboxylic acids, can be reactive and have been associated with toxicity.

  • Limited Patentability: The presence of a common functional group like a carboxylic acid can make it challenging to secure intellectual property rights.

Bioisosteric replacement aims to address these limitations by substituting the carboxylic acid with a different functional group that mimics its essential physicochemical properties—such as acidity, hydrogen bonding capacity, and steric profile—while offering improved metabolic stability, permeability, and a novel chemical space.

Key Bioisosteric Replacement Strategies for the Carboxylate Group

Two of the most widely employed and successful bioisosteric replacements for the carboxylic acid group are the tetrazole and the acylsulfonamide moieties.

The Tetrazole Moiety: A Classic Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is arguably the most well-known and utilized bioisostere for the carboxylic acid group. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

While direct comparative studies on quinazoline-7-carboxylates versus their tetrazole analogues are not abundantly available in the public domain, the broader medicinal chemistry literature provides valuable insights into the expected impact of this bioisosteric replacement.

PropertyCarboxylic Acid5-Substituted TetrazoleRationale for Replacement
pKa ~4-5~4.5-5.5Similar acidity allows for comparable ionic interactions with target proteins.
Lipophilicity (cLogP) Generally lowerGenerally higherIncreased lipophilicity can enhance membrane permeability and oral bioavailability.
Metabolic Stability Susceptible to glucuronidationMore resistant to phase II metabolismReduced metabolic clearance can lead to improved pharmacokinetic profiles.
Hydrogen Bonding Acts as a hydrogen bond acceptorActs as a hydrogen bond acceptorMaintains key interactions with the target protein.

Expected Impact on Quinazoline-7-Carboxylate Analogues:

Replacing the 7-carboxylate with a tetrazole is anticipated to enhance the metabolic stability and oral bioavailability of the quinazoline derivative. The increased lipophilicity of the tetrazole ring may also lead to improved cell penetration and potency, particularly for intracellular targets like kinases. However, the larger size of the tetrazole ring compared to a carboxylate group could potentially introduce steric clashes within the binding site, necessitating careful evaluation on a case-by-case basis.

The most common synthetic route to a 5-substituted tetrazole is the [2+3] cycloaddition of an azide source with a nitrile. In the context of a quinazoline-7-carboxylate replacement, the synthesis would typically proceed from a quinazoline-7-carbonitrile intermediate.

Experimental Protocol: Synthesis of 7-(1H-tetrazol-5-yl)quinazoline

  • Step 1: Synthesis of Quinazoline-7-carbonitrile: A suitable starting material, such as 4-amino-3-cyanobenzonitrile, can be cyclized with formamidine acetate to yield the quinazoline-7-carbonitrile core.

  • Step 2: Cycloaddition with Sodium Azide: The quinazoline-7-carbonitrile is then treated with sodium azide in a suitable solvent, such as N,N-dimethylformamide (DMF), often with the addition of a Lewis acid like ammonium chloride, and heated to promote the cycloaddition reaction.

  • Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is carefully acidified to protonate the tetrazole ring, followed by extraction and purification by chromatography to yield the desired 7-(1H-tetrazol-5-yl)quinazoline.

The Acylsulfonamide Moiety: A Versatile and Tunable Bioisostere

N-acylsulfonamides have emerged as another effective bioisosteric replacement for carboxylic acids.[10] The acidity of the N-H proton is influenced by the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, allowing for fine-tuning of the pKa to match that of the parent carboxylic acid.

Similar to tetrazoles, direct comparative data for quinazoline-7-acylsulfonamides versus the corresponding carboxylates is limited. However, the general properties of acylsulfonamides suggest several potential advantages.

PropertyCarboxylic AcidN-AcylsulfonamideRationale for Replacement
pKa ~4-5~4-6 (tunable)Acidity can be modulated by the choice of the sulfonyl and acyl groups to optimize target engagement.
Lipophilicity (cLogP) VariableGenerally higherCan improve membrane permeability and reduce clearance.
Metabolic Stability Susceptible to glucuronidationGenerally more stableLess prone to phase II metabolism, leading to a longer half-life.
Hydrogen Bonding AcceptorBoth donor and acceptorOffers additional hydrogen bonding opportunities which may enhance binding affinity.

Expected Impact on Quinazoline-7-Carboxylate Analogues:

The replacement of the 7-carboxylate with an acylsulfonamide moiety is expected to improve the pharmacokinetic profile of the quinazoline derivative by increasing its metabolic stability. The ability to act as both a hydrogen bond donor and acceptor provides an opportunity to form additional interactions within the target's binding site, potentially leading to increased potency and selectivity. The modular nature of the acylsulfonamide synthesis also allows for the exploration of a wider range of analogues to fine-tune activity and properties.

The synthesis of a quinazoline-7-acylsulfonamide typically involves the acylation of a quinazoline-7-sulfonamide precursor.

Experimental Protocol: Synthesis of N-(quinazolin-7-ylsulfonyl)acetamide

  • Step 1: Synthesis of Quinazoline-7-sulfonamide: A common route involves the chlorosulfonylation of a suitable quinazoline precursor, followed by amination with ammonia or an ammonium salt.

  • Step 2: Acylation of the Sulfonamide: The resulting quinazoline-7-sulfonamide is then acylated with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield the desired N-(quinazolin-7-ylsulfonyl)acetamide.

  • Step 3: Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, and the final product is purified by crystallization or chromatography.

Visualizing the Bioisosteric Replacements

To better illustrate the structural relationships between the parent carboxylate and its bioisosteres, the following diagrams are provided.

G cluster_0 Quinazoline-7-carboxylate cluster_1 Tetrazole Bioisostere cluster_2 Acylsulfonamide Bioisostere a Quinazoline Core b C(O)OH a->b at C7 c Quinazoline Core d 1H-Tetrazol-5-yl c->d at C7 e Quinazoline Core f NH-S(O)2-R e->f at C7

Caption: Bioisosteric replacement of the 7-carboxylate on a quinazoline core.

Experimental Workflow for Comparative Evaluation

A robust evaluation of these bioisosteric replacement strategies requires a systematic experimental workflow.

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & PK Studies A Quinazoline-7-carboxylate D Target Binding Assay (e.g., Kinase Assay) A->D B Quinazoline-7-tetrazole B->D C Quinazoline-7-acylsulfonamide C->D E Cellular Potency Assay D->E F Physicochemical Properties (pKa, logP, Solubility) E->F G Metabolic Stability (Microsomes, Hepatocytes) F->G H Permeability (e.g., Caco-2) G->H I In Vivo Pharmacokinetics (Rodent) H->I

Caption: A typical workflow for comparing bioisosteric replacements.

Case Study: EGFR Kinase Inhibition

Many quinazoline-based compounds are designed as EGFR inhibitors.[11][7][8] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain is a critical determinant of their activity. The 7-substituent often plays a role in either direct interaction with the protein or in modulating the overall physicochemical properties of the molecule to favor binding.

G EGFR EGFR Kinase Domain ATP_Site ATP Binding Site EGFR->ATP_Site contains Quinazoline Quinazoline Inhibitor Quinazoline->ATP_Site binds to C7_Substituent C7-Carboxylate or Bioisostere Quinazoline->C7_Substituent possesses C7_Substituent->ATP_Site interacts with or influences binding

Caption: Interaction of a C7-substituted quinazoline with the EGFR kinase domain.

Conclusion and Future Perspectives

The bioisosteric replacement of the carboxylate group at the 7-position of the quinazoline scaffold is a powerful strategy to overcome the inherent liabilities of this functional group. Both tetrazoles and acylsulfonamides offer compelling advantages in terms of metabolic stability and tunable physicochemical properties. While direct comparative data on quinazoline-7-carboxylates and their specific bioisosteres remains an area for further public research, the principles outlined in this guide provide a strong foundation for the rational design and evaluation of novel quinazoline-based drug candidates.

As our understanding of the interplay between physicochemical properties and biological activity continues to grow, we can anticipate the emergence of novel carboxylic acid bioisosteres that will further expand the medicinal chemist's toolkit. The systematic application of the comparative workflows described herein will be crucial in identifying the optimal bioisosteric replacement for a given quinazoline-7-carboxylate, ultimately leading to the development of safer and more effective medicines.

References

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  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Widyawati, T., Yusuf, M., & Tegar, M. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientifica, 2024, 1-11. [Link]

  • Khidre, R. E., El-Sayed, N. N. E., & Abadi, A. H. (2016). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 6(112), 111456–111475. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Methyl 2,4-dimethoxyquinazoline-7-carboxylate

For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous evaluation. A critical, and often defining,...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous evaluation. A critical, and often defining, stage in this process is the characterization of a compound's selectivity. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors originating from the Methyl 2,4-dimethoxyquinazoline-7-carboxylate scaffold. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure a robust and self-validating approach to kinase inhibitor profiling.

The quinazoline core is a well-established "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1] These drugs have revolutionized cancer therapy by targeting specific kinases, such as the Epidermal Growth Factor Receptor (EGFR). However, the human kinome consists of over 500 kinases, and unintended interactions—or off-target effects—can lead to toxicity or diminished efficacy.[2][3][4] Therefore, a comprehensive understanding of a drug candidate's interactions across the entire kinome is not just advantageous; it is essential for de-risking a program and predicting clinical outcomes.

Derivatives of 6,7-dimethoxyquinazoline have shown potent inhibitory activity against various kinases, including not only receptor tyrosine kinases like EGFR and VEGFR but also non-receptor and histone methyltransferases like G9a.[1][5][6][7] The dimethoxy substitutions are crucial pharmacophoric features that can significantly influence binding affinity and selectivity. This guide will use data from these closely related analogs to build a predictive framework for inhibitors derived from the Methyl 2,4-dimethoxyquinazoline-7-carboxylate starting point.

The Rationale of Kinome-Wide Selectivity Profiling

The primary goal of selectivity profiling is to map the interaction landscape of a compound, identifying both its intended targets and its unintended ones. A highly selective inhibitor interacts with a minimal number of kinases, whereas a multi-kinase inhibitor is intentionally designed to hit several targets, which can be beneficial in certain therapeutic contexts.[6] However, unforeseen off-target binding is a leading cause of adverse drug reactions.[2][4][8]

Distinguishing between on-target and off-target effects is a major challenge.[3] An inhibitor's effect can be:

  • Direct On-Target: Inhibition of the intended kinase.

  • Indirect On-Target: Downstream effects within the same signaling pathway due to inhibition of the primary target.[3]

  • Direct Off-Target: Inhibition of an unintended kinase.[3]

  • Indirect Off-Target: Pathway modulation resulting from the inhibition of an unintended kinase.[3]

A comprehensive profiling strategy must be able to differentiate these effects. This requires a multi-faceted approach, combining biochemical assays with more physiologically relevant cell-based methods.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

The choice of assay technology is a critical decision that influences the interpretation of selectivity data. No single method is perfect; each offers a unique window into the inhibitor-kinase interaction. A robust profiling campaign leverages orthogonal assays to build a complete picture.

Assay Type Methodology Key Advantages Limitations & Considerations
Biochemical (Cell-Free) Binding Assays (e.g., KINOMEscan™) : Measures the ability of an inhibitor to compete with an immobilized ligand for binding to a panel of recombinant kinases.- High-throughput and scalable.- Provides direct affinity measurements (Kd).- Not dependent on enzyme activity.- Uses isolated kinase domains, lacking post-translational modifications and regulatory partners.- Does not account for cell permeability or intracellular ATP competition.[9]
Enzymatic Assays (e.g., KinaseProfiler™, ADP-Glo™) : Measures the inhibition of substrate phosphorylation by a panel of active kinases.- Provides a functional measure of inhibition (IC50).- Can be tailored to specific ATP concentrations to mimic cellular conditions.[10]- Requires active, purified enzyme.- Results can be sensitive to assay conditions (e.g., ATP concentration, substrate choice).[10]
Cell-Based Target Engagement Assays (e.g., NanoBRET™) : Measures inhibitor binding to full-length kinases in live cells using bioluminescence resonance energy transfer.- Physiologically relevant; performed in intact cells.[9]- Accounts for cell permeability and competition with endogenous ATP.- Measures direct target engagement.- Requires genetic modification of cells (transfection of NanoLuc-kinase fusion).- Throughput can be lower than biochemical assays.
Chemoproteomics (e.g., MIB-MS) : Uses multiplexed kinase inhibitor beads to capture and quantify kinases from cell lysates that bind to the inhibitor.- Profiles kinases in their native, endogenously expressed state.[11]- Provides a global, unbiased view of the "bind-ome".- Measures binding in lysates, not intact cells.- Can be complex and requires sophisticated mass spectrometry.

Causality in Assay Selection: The logical progression is to begin with broad, high-throughput biochemical screens (like KINOMEscan™) to get an initial landscape of potential interactions.[12] Hits from this screen should then be validated using a functional enzymatic assay. Crucially, the most promising candidates must then be profiled in a cell-based target engagement assay, such as NanoBRET™, to confirm that the compound can reach and bind its target in a live cell, which is the ultimate test of pharmacological relevance.[9]

Visualizing the Profiling Workflow

A well-structured experimental plan is essential for generating reliable and reproducible data. The following workflow illustrates a best-practice approach to kinase inhibitor profiling.

G cluster_0 Phase 1: Initial Screening (Biochemical) cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Cellular Confirmation a Test Compound (Quinazoline Derivative) b Broad Kinome Binding Assay (e.g., KINOMEscan™, >400 kinases) a->b Screen at 1-10 µM c Identify Hits (e.g., % Inhibition > 90%) b->c Analyze Data d Functional Enzymatic Assay (e.g., ADP-Glo™) c->d e Determine IC50 values for On- and Off-Targets d->e f Cellular Target Engagement Assay (e.g., NanoBRET™) e->f Prioritize Candidates g Confirm On-Target Engagement & Quantify Cellular Potency f->g h Assess Key Off-Targets in a Cellular Context f->h

Caption: A logical workflow for kinase inhibitor cross-reactivity profiling.

Comparative Selectivity Data for Quinazoline Scaffolds

While specific data for derivatives of Methyl 2,4-dimethoxyquinazoline-7-carboxylate is proprietary to individual discovery programs, we can analyze published data for structurally similar compounds to predict their likely selectivity profiles. The 4-anilino-6,7-dimethoxyquinazoline scaffold is a potent inhibitor of several tyrosine kinases.[7] Similarly, 2,4-diamino-6,7-dimethoxyquinazoline derivatives are known inhibitors of the histone methyltransferase G9a.[1][5]

This suggests that substitutions at the 2- and 4-positions of the dimethoxyquinazoline core are primary drivers of selectivity.

Table 1: Representative Inhibitory Profiles of Substituted Quinazolines

Compound ClassPrimary Target(s)Representative Off-Target(s)IC50 / Kd Range (Primary)Key Structural FeaturesReference
4-Anilinoquinazolines EGFR, VEGFR-2, HER2CDK2, EphB3, RIPK20.01 - 0.1 µMAniline group at C4; often with solubilizing groups at C6/C7.[1][6][7][13]
2,4-Diaminoquinazolines G9a/GLP (HKMTs)Minimal kinase cross-reactivity reported2 - 50 nMAmino groups at C2 and C4, often with specific alkylamine side chains.[1][5][14]
Quinazoline-Isatin Hybrids Multi-Kinase (CDK2, EGFR, VEGFR-2, HER2)Broad (designed to be multi-targeted)0.07 - 0.2 µMHybrid structure combining quinazoline and isatin pharmacophores.[15]

Expert Interpretation: The data clearly indicates that the nature of the substituent at the C4 position dramatically shifts the target profile. An anilino group directs activity towards ATP-competitive binding in tyrosine kinases.[7] In contrast, a carefully selected amino group at C4, combined with another at C2, can steer the molecule away from the kinome and towards other ATP-binding enzymes like methyltransferases.[14] For a novel inhibitor derived from Methyl 2,4-dimethoxyquinazoline-7-carboxylate, the final substitutions at the 2- and 4-positions will be the ultimate determinant of its selectivity profile. It is plausible that such a scaffold could be optimized for high selectivity against a specific kinase (e.g., GAK) or intentionally designed for multi-kinase inhibition.[16]

Visualizing Kinase Selectivity

The kinome tree provides a powerful visual representation of an inhibitor's selectivity. In the diagram below, kinases inhibited by a hypothetical quinazoline derivative are highlighted. A truly selective compound would illuminate only one or a few closely related kinases.

G TK TK TKL TKL STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC OTHER OTHER EGFR EGFR VEGFR2 VEGFR2 RIPK2 RIPK2 GAK GAK CDK2 CDK2

Caption: A simplified kinome map illustrating a hypothetical inhibitor's profile.

Detailed Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay

This protocol provides a self-validating system for quantifying the apparent affinity of a test compound for a specific kinase in live cells.

Principle: The assay measures the binding of a fluorescently labeled tracer to a full-length kinase fused to NanoLuc® luciferase. When the tracer binds, energy is transferred from the luciferase to the fluorophore (BRET). A test compound that binds to the kinase will compete with the tracer, causing a loss of the BRET signal. This allows for a quantitative measurement of target engagement.[9]

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 2000

  • Plasmid DNA: Kinase-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer

  • Test Compound (e.g., Quinazoline Derivative)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

Step-by-Step Methodology:

  • Cell Preparation & Transfection (24 hours prior to assay):

    • Rationale: HEK293 cells are used for their high transfection efficiency and robust growth. Transfection introduces the genetic construct for the kinase-luciferase fusion protein.

    • Plate HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of antibiotic-free growth medium.

    • Prepare a transfection mix in Opti-MEM® by combining the Kinase-NanoLuc® plasmid DNA with Lipofectamine® 2000 according to the manufacturer's protocol.

    • Add the transfection complex to the cells and incubate for 24 hours at 37°C, 5% CO2.

  • Compound and Tracer Dosing (Day of Assay):

    • Rationale: A serial dilution of the test compound is created to generate a dose-response curve. The tracer concentration is optimized to be at or below its Kd for the target kinase to ensure sensitive competition.

    • Prepare a 2X serial dilution of the test compound in Opti-MEM®. The final concentration should span a range appropriate for the expected potency (e.g., 100 µM to 1 nM).

    • Prepare a 2X working solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Carefully remove the growth medium from the cells.

    • Add 50 µL of the 2X test compound dilutions to the appropriate wells.

    • Add 50 µL of the 2X tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Rationale: The Nano-Glo® Substrate is cell-permeable and produces the light for the NanoLuc® luciferase. The BRET signal is measured as a ratio of the tracer's emission to the luciferase's emission.

    • Prepare a 3X detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background) in Opti-MEM®.

    • Add 50 µL of the 3X detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Rationale: The raw BRET ratio is converted to milliBRET units (mBU). The dose-response data is fitted to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Convert to mBU: (Raw BRET Ratio) x 1000.

    • Plot the mBU values against the log of the compound concentration and fit the curve to determine the IC50.

Self-Validation System:

  • Positive Control: Include a known inhibitor for the target kinase to confirm assay performance.

  • Negative Control: Use a structurally related but inactive compound to ensure the observed effects are specific.

  • "No Tracer" Control: Wells without tracer define the background BRET signal.

  • "Vehicle" Control: Wells with DMSO (or vehicle) instead of the compound define the maximum BRET signal.

Conclusion and Authoritative Grounding

The cross-reactivity profile of a kinase inhibitor derived from Methyl 2,4-dimethoxyquinazoline-7-carboxylate is not predetermined by its scaffold alone but is critically dependent on the specific chemical moieties installed at the 2- and 4-positions. As demonstrated by extensive research on related quinazoline analogs, this scaffold possesses remarkable chemical tractability, allowing for the development of both highly selective inhibitors and rationally designed multi-kinase agents.[15][16][17]

A rigorous, multi-step profiling strategy is non-negotiable for advancing any candidate. Starting with broad biochemical screens and progressing to functional and, ultimately, live-cell target engagement assays provides the necessary layers of validation.[9][12] This systematic approach ensures that decisions are based on a comprehensive understanding of a compound's pharmacology, minimizing the risk of late-stage failure due to unforeseen off-target activities. The methodologies and comparative data presented in this guide offer a robust framework for any scientist or researcher dedicated to the discovery and development of next-generation kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Dowling, D. P., Gantt, S. M., Gattis, S. G., Cutright, T. J., & Major, M. B. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(10), 1515-1520. [Link]

  • El-Damasy, D. A., Lee, J. A., & Kim, Y. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(23), 7851. [Link]

  • Abdel-Aziem, A., El-Azab, A. S., & Al-Dhfyan, A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]

  • Patil, S., Surana, S., & Wagh, A. (2016). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 5(5), 684-703. [Link]

  • Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 161. [Link]

  • Singh, M., & Kumar, A. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1466-1487. [Link]

  • Asquith, C. R. M., Lait, C., Tizzard, G. J., & Elkins, J. M. (2018). Identification of 4-anilino-quin (az) oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 28(17), 2872-2877. [Link]

  • ResearchGate. (n.d.). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Asquith, C. R. M., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]

  • Liu, F., Chen, X., Allali-Hassani, A., Quinn, A. M., Wasney, G. A., Dong, A., ... & Brown, P. J. (2009). Discovery of a 2, 4-diamino-7-aminoalkoxy-quinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of medicinal chemistry, 52(24), 7950-7953. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton, University of Southampton. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. Medicinal chemistry research, 20(5), 587-596. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Phys.org. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Hazard Assessment and Characterization Quinazoline and its derivatives are biologically active molecules, and related structures exhibit notable hazards.[1] The parent compound, quinazoline, is classified as a hazardous...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Quinazoline and its derivatives are biologically active molecules, and related structures exhibit notable hazards.[1] The parent compound, quinazoline, is classified as a hazardous substance that is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Safety Data Sheets for structurally similar compounds, such as 4-Chloro-6,7-dimethoxyquinazoline, indicate that they can cause serious skin and eye irritation.

Furthermore, thermal decomposition or combustion of quinazoline derivatives is expected to produce toxic and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]

Personnel Safety: Required Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as a waste product, ensure the following PPE is worn to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes and contact with dust, which may cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as related compounds are known skin irritants. Gloves must be inspected before use and disposed of after contamination.[5]
Body Protection Standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Not required for routine handling in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[5][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. Any chemical you no longer intend to use is considered "waste."[4]

Step 1: Waste Segregation

Immediately segregate waste containing Methyl 2,4-dimethoxyquinazoline-7-carboxylate at the point of generation.

  • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, paper towels) in a dedicated container.

  • Liquid Waste: Collect liquid waste (e.g., solutions in organic solvents, reaction mother liquors) in a separate, dedicated container.

  • Cross-Contamination: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Specifically, keep it separate from acids, bases, and strong oxidizing agents.[3][7]

Step 2: Containerization

Proper containment is essential to prevent leaks and reactions.

  • Compatibility: Use a container made of a material that is compatible with the waste. For organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[8][9]

  • Condition: The container must be in good condition, with a secure, screw-top cap that shows no signs of deterioration.[7]

  • Headspace: Do not fill liquid waste containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[7]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[7][8]

Step 3: Hazardous Waste Labeling

Proper labeling is a primary regulatory requirement and a critical safety communication tool.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Methyl 2,4-dimethoxyquinazoline-7-carboxylate" and any solvents present. Avoid abbreviations or formulas.

    • The approximate concentration and volume/mass of each component.

    • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").[10]

    • The date waste accumulation began.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential spills.[9]

  • Time Limits: A container can remain in an SAA for up to one year, but it must be removed within three days once it becomes full.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemical waste directly.

  • Request Pickup: Once the container is nearly full (e.g., 75% capacity) or approaching its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste professional.[8][11]

  • Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal company for final treatment, which may involve incineration or other approved methods.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational steps for proper disposal.

G Workflow for Disposal of Methyl 2,4-dimethoxyquinazoline-7-carboxylate cluster_0 In-Lab Procedure start Waste Generation assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe Presumed Hazardous segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Fill Compatible Waste Container (<90% Full) segregate->container label Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->label store Store in Designated SAA with Secondary Containment label->store request Container Full or Time Limit? Request EHS Pickup store->request request->store No end EHS Collects for Final Disposal request->end Yes

Caption: Disposal workflow from generation to EHS handover.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult EHS: Contact your institution's EHS department for guidance.

  • Cleanup (if safe): For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. Use a chemical spill kit with an absorbent appropriate for the solvent (if any). Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed container and label it as hazardous waste for disposal.[4][12]

Waste Minimization

Reducing waste generation is a key component of responsible laboratory management.[9]

  • Order Appropriately: Purchase and use the smallest quantity of the chemical required for your experiments.[8]

  • Inventory Management: Maintain an accurate inventory to avoid ordering duplicates and to track chemicals that may expire.[9]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[8]

By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of Methyl 2,4-dimethoxyquinazoline-7-carboxylate, upholding the highest standards of laboratory practice.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Safety Data Sheet: Quinazoline. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]

  • Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25). Material Safety Data Sheet: INK FOR WATER COLOR PEN. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

The quinazoline core is a prevalent scaffold in many biologically active compounds, which underscores the need for careful handling.[1][2] This guide is built on a foundation of scientific integrity and practical, field-...

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a prevalent scaffold in many biologically active compounds, which underscores the need for careful handling.[1][2] This guide is built on a foundation of scientific integrity and practical, field-proven insights to ensure you can manage this compound with confidence and a steadfast commitment to safety.

Probable Hazard Profile

Based on the hazard classifications of similar quinazoline derivatives and aromatic esters, Methyl 2,4-dimethoxyquinazoline-7-carboxylate should be treated as a potentially hazardous substance.[3][4][5][6][7] The anticipated risks include:

  • Skin Irritation: May cause skin irritation upon contact.[8]

  • Eye Irritation: May cause serious eye irritation.[8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may be harmful.[3]

These potential hazards necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to standardized safety protocols.

Essential Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling Methyl 2,4-dimethoxyquinazoline-7-carboxylate to minimize exposure risks.[9]

Operation Required PPE Rationale
Handling Solid Compound Chemical safety goggles, Nitrile gloves, Lab coat, Respiratory protection (N95 or higher)To prevent skin and eye contact with the solid and to avoid inhalation of fine dust particles.
Preparing Solutions Chemical safety goggles or face shield, Nitrile gloves, Lab coatTo protect against splashes of the chemical and solvent. A face shield offers enhanced protection when working with larger volumes.
Running Reactions Chemical safety goggles, Nitrile gloves, Lab coatStandard protection for handling chemical reactions.
Waste Disposal Chemical safety goggles, Nitrile gloves, Lab coatTo prevent contact with contaminated materials.

Note on Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[10][11] Always inspect gloves for any signs of degradation or perforation before use.[4]

Step-by-Step Protocol for Safe Handling and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation and Engineering Controls:

    • Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Prepare all necessary equipment, including a calibrated balance, weighing paper, spatula, glassware, and the chosen solvent.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.[11]

    • Wear chemical safety goggles.

    • Don a pair of new, un-used nitrile gloves.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to contain any airborne dust.

    • Carefully transfer the desired amount of Methyl 2,4-dimethoxyquinazoline-7-carboxylate from the storage container to a piece of weighing paper using a clean spatula.

    • Avoid generating dust. If dust is observed, ensure the fume hood is effectively capturing it.

  • Preparing the Solution:

    • Carefully add the weighed solid to the appropriate glassware.

    • Slowly add the desired solvent, ensuring the container is pointed away from you.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling Procedures:

    • Securely cap the solution container and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Clean the spatula and any other reusable equipment thoroughly.

    • Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.[12]

    • Remove your gloves and wash your hands thoroughly with soap and water.

Workflow for Safe Handling of Methyl 2,4-dimethoxyquinazoline-7-carboxylate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE: Lab Coat, Goggles, Nitrile Gloves prep_workspace Prepare Workspace: Chemical Fume Hood, Clean Equipment handling_weigh Weigh Solid Compound in Fume Hood prep_workspace->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_waste Dispose of Contaminated Waste in Designated Container handling_solution->cleanup_waste cleanup_decontaminate Clean Equipment and Workspace cleanup_waste->cleanup_decontaminate cleanup_wash Remove PPE and Wash Hands cleanup_decontaminate->cleanup_wash

Caption: Logical workflow for the safe handling of Methyl 2,4-dimethoxyquinazoline-7-carboxylate.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: For a small spill, contain the material with an inert absorbent and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing Methyl 2,4-dimethoxyquinazoline-7-carboxylate, including unused compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Gloves, weighing paper, and other disposable items should be placed in a designated hazardous waste bag or container.[3]

Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[12]

Conclusion

By adhering to these guidelines, researchers can handle Methyl 2,4-dimethoxyquinazoline-7-carboxylate with a high degree of safety and confidence. The principles of risk assessment, proper use of engineering controls and PPE, and adherence to established protocols are the cornerstones of a safe and productive research environment.

References

  • BenchChem. (n.d.). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2-Bromobenzo[h]quinazoline: A Step-by-Step Guide.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • The Soap Kitchen. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
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  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Pharmacopeia. (2020, February 21). USP SDS US - Sunitinib Malate.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Miami University. (n.d.). Personal Protective Equipment.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Kumar, A., & Singh, R. (2009). Synthesis of Quinazoline Derivatives and their Biological Activities. Asian Journal of Chemistry, 21(9), 6655-6659.
  • Tokyo Chemical Industry. (2025, May 15). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-7-carboxylate. PubChem. Retrieved from [Link]

  • Dasari, S. R., et al. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. International Journal of Chemical Sciences, 14(4), 2751-2758.
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: A Journal of Drug Design and Discovery, 8(3), 1-2.
  • Wang, D., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(7), 779-783.
  • BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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